molecular formula C30H46O2 B017722 Ergosterol acetate CAS No. 2418-45-3

Ergosterol acetate

カタログ番号: B017722
CAS番号: 2418-45-3
分子量: 438.7 g/mol
InChIキー: NGEVNHYPVVOXPB-RZZBNZQCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ergosterol Acetate has been reported in Chlorella vulgaris with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEVNHYPVVOXPB-RZZBNZQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315706
Record name Ergosterol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418-45-3
Record name Ergosterol, acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2418-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergosta-5,7,22-trien-3-beta-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergosterol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ergosta-5,7,22-trien-3-β-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Ergosterol Acetate Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-step process that is a primary target for many antifungal drugs. This technical guide provides a comprehensive overview of the ergosterol biosynthesis pathway, culminating in the formation of ergosterol acetate (B1210297), a storage form of ergosterol. It details the enzymatic steps, regulatory mechanisms, and subcellular localization of the pathway. Furthermore, this guide presents quantitative data on key enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for studying the pathway, and includes logical diagrams to visualize the intricate network of reactions and their regulation. This document is intended to be a valuable resource for researchers in mycology, biochemistry, and drug development seeking a deeper understanding of this critical fungal metabolic pathway.

The Ergosterol Biosynthesis Pathway: A Step-by-Step Enzymatic Journey

The biosynthesis of ergosterol from acetyl-CoA is a highly conserved and energy-intensive process in fungi, involving over 20 enzymes.[1][2] The pathway can be broadly divided into three main stages: the mevalonate (B85504) pathway, the synthesis of squalene (B77637), and the conversion of squalene to ergosterol, followed by its potential acetylation.[2][3]

Stage 1: The Mevalonate Pathway - Building the Isoprenoid Precursor

This initial stage, largely conserved across eukaryotes, occurs in the cytoplasm and mitochondria and leads to the formation of the five-carbon isoprenoid precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).[2][4]

  • Acetyl-CoA to Acetoacetyl-CoA: The pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (ERG10).[2]

  • Formation of HMG-CoA: A third molecule of acetyl-CoA is then added to acetoacetyl-CoA by HMG-CoA synthase (ERG13) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2]

  • Mevalonate Synthesis (Rate-Limiting Step): HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMG1 and HMG2). This is a major rate-limiting and regulatory step in the pathway.[2][4][5]

  • Phosphorylation and Decarboxylation to IPP: A series of reactions catalyzed by mevalonate kinase (ERG12), phosphomevalonate kinase (ERG8), and mevalonate pyrophosphate decarboxylase (ERG19) convert mevalonate into IPP.[4]

  • Isomerization to DMAPP: IPP isomerase (IDI1) catalyzes the isomerization of IPP to DMAPP.[6]

Stage 2: Synthesis of Squalene - The First Committed Sterol Precursor

IPP and DMAPP are condensed to form the 30-carbon linear hydrocarbon, squalene.

  • Formation of Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthetase (ERG20) sequentially condenses two molecules of IPP with one molecule of DMAPP to produce the 15-carbon molecule, farnesyl pyrophosphate (FPP).[4]

  • Squalene Synthesis: Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (ERG9) to form squalene. This is the first step committed to sterol biosynthesis.[7]

Stage 3: Lanosterol (B1674476) to Ergosterol - Cyclization and Modification

This latter part of the pathway involves the cyclization of squalene and a series of demethylations, desaturations, and reductions, primarily occurring in the endoplasmic reticulum.[7]

  • Squalene Epoxidation: Squalene epoxidase (ERG1) catalyzes the oxygen-dependent epoxidation of squalene to 2,3-oxidosqualene (B107256).[7]

  • Lanosterol Formation: Lanosterol synthase (ERG7) cyclizes 2,3-oxidosqualene to form lanosterol, the first sterol intermediate.[7]

  • Demethylation at C-14: Lanosterol 14-α-demethylase (ERG11/CYP51), a cytochrome P450 enzyme, removes the methyl group at the C-14 position. This is a key target for azole antifungal drugs.[8][9][10]

  • Reduction at C-14: The double bond introduced during demethylation is reduced by 14-sterol Δ-reductase (ERG24).[7]

  • Demethylation at C-4: A complex of enzymes including sterol C-4 methyl oxidase (ERG25), C-3 sterol dehydrogenase (ERG26), and 3-ketosterol reductase (ERG27) removes the two methyl groups at the C-4 position.[4]

  • Methylation at C-24: Sterol C-24 methyltransferase (ERG6) adds a methyl group to the side chain at position C-24, a step that distinguishes ergosterol from cholesterol.[7][11][12]

  • Isomerization at C-8: C-8 sterol isomerase (ERG2) moves the double bond from C-8 to C-7.[4]

  • Desaturation at C-5: C-5 sterol desaturase (ERG3) introduces a double bond at the C-5 position.[1][13][14]

  • Desaturation at C-22: C-22 sterol desaturase (ERG5) creates a double bond in the side chain at C-22.[4]

  • Reduction at C-24(28): Finally, C-24(28) sterol reductase (ERG4) reduces the double bond in the side chain to yield ergosterol.[4]

Formation of Ergosterol Acetate: The Storage Form

Excess ergosterol can be esterified for storage in lipid droplets. This reversible process is crucial for maintaining sterol homeostasis and avoiding the toxicity of free sterol accumulation.[2]

  • Acetylation: Alcohol acetyltransferase (ATF2) catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of ergosterol, forming this compound.[2]

  • Deacetylation: The reverse reaction is catalyzed by sterol deacetylase (SAY1), which releases free ergosterol from this compound.[2]

Visualization of the this compound Biosynthesis Pathway

Ergosterol_Acetate_Biosynthesis cluster_Mevalonate Mevalonate Pathway cluster_Squalene Squalene Synthesis cluster_Ergosterol Late Pathway to Ergosterol cluster_Storage Storage Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ERG10 HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate HMG1/2 IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP ERG12, ERG8, ERG19 FPP Farnesyl-PP IPP_DMAPP->FPP ERG20 Squalene Squalene FPP->Squalene ERG9 Lanosterol Lanosterol Squalene->Lanosterol ERG1, ERG7 Intermediates1 Post-Lanosterol Intermediates Lanosterol->Intermediates1 ERG11/CYP51 Zymosterol Zymosterol Intermediates1->Zymosterol ERG24, ERG25, ERG26, ERG27 Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 Post-Episterol\nIntermediates Post-Episterol Intermediates Episterol->Post-Episterol\nIntermediates ERG3 Ergosterol Ergosterol Post-Episterol\nIntermediates->Ergosterol ERG5, ERG4 Ergosterol_Acetate This compound Ergosterol->Ergosterol_Acetate ATF2

Figure 1: The this compound Biosynthesis Pathway in Fungi.

Regulation of Ergosterol Biosynthesis

The synthesis of ergosterol is tightly regulated to meet cellular demands while preventing the accumulation of toxic intermediates or excess final product. Regulation occurs at multiple levels:

  • Transcriptional Regulation: The expression of many ERG genes is controlled by transcription factors such as Upc2 and Ecm22 in Saccharomyces cerevisiae. These factors sense the levels of sterols in the cell and modulate gene expression accordingly. Under low sterol conditions, Upc2 is activated and upregulates the transcription of ERG genes.[4]

  • Feedback Inhibition: The activity of key enzymes is regulated by feedback mechanisms. A primary example is HMG-CoA reductase (Hmg2p isoform in yeast), which is targeted for degradation when sterol levels are high.[2][5]

  • Oxygen and Heme Availability: Several enzymatic steps in the late pathway, particularly those catalyzed by ERG1, ERG11, ERG25, and ERG3, are oxygen-dependent. ERG11 (a cytochrome P450) also requires heme as a cofactor. Thus, ergosterol synthesis is significantly influenced by the availability of oxygen and heme.[6]

Regulation_of_Ergosterol_Biosynthesis cluster_GeneExpression Transcriptional Control cluster_Feedback Post-Translational Control Upc2_Ecm22 Upc2 / Ecm22 ERG_Genes ERG Genes Upc2_Ecm22->ERG_Genes upregulates transcription Erg_Proteins Ergosterol Biosynthesis Enzymes ERG_Genes->Erg_Proteins translation High_Sterols High Sterol Levels Erg_Proteins->High_Sterols produces ergosterol Low_Sterols Low Sterol Levels Low_Sterols->Upc2_Ecm22 activates HMG_CoA_Reductase HMG-CoA Reductase (Hmg2p) Degradation Proteasomal Degradation HMG_CoA_Reductase->Degradation targeted for High_Sterols->HMG_CoA_Reductase triggers

Figure 2: Key Regulatory Mechanisms of Ergosterol Biosynthesis.

Quantitative Data

Understanding the quantitative aspects of the ergosterol biosynthesis pathway is crucial for metabolic engineering and drug development. The following tables summarize key quantitative data available for Saccharomyces cerevisiae.

Table 1: Kinetic Parameters of Key Enzymes in Ergosterol Biosynthesis

Enzyme (Gene)SubstrateK_m (µM)V_max or k_catOrganism
HMG-CoA Reductase (HMG1/2)HMG-CoA~4-12Not specifiedS. cerevisiae
Lanosterol 14-α-demethylase (ERG11/CYP51)Lanosterol14 - 18Not specifiedCandida albicans
Sterol C-24 Methyltransferase (ERG6)ZymosterolNot specifiedNot specifiedS. cerevisiae
C-5 Sterol Desaturase (ERG3)EpisterolNot specifiedNot specifiedS. cerevisiae

Table 2: Intracellular Concentrations of Ergosterol Pathway Metabolites in Saccharomyces cerevisiae

MetaboliteConcentration (µg/mg dry weight or other units)Condition
Ergosterol3.4 - 7.8 µg/mg DCWWild-type strains, YPD medium
Lanosterol2.52 - 22.53 µg/mgVaries with culture age and strain
Eburicol9.41 - 40.07 µg/mgVaries with culture age in specific mutant strains
14-α methylergosta-8-24(28)dienolDetected, levels vary with azole treatmentAzole-treated or resistant strains

Note: Metabolite concentrations can vary significantly based on the fungal strain, growth phase, and culture conditions. Data presented are indicative values from specific studies.[15]

Experimental Protocols

Protocol for Extraction and Quantification of Ergosterol by GC-MS

This protocol provides a general method for the analysis of sterols from fungal cells.

1. Saponification: a. Harvest fungal cells by centrifugation. b. Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (B78521) (e.g., 10% KOH in 90% methanol). c. Incubate at 80°C for 1-2 hours to saponify lipids and release sterols.

2. Extraction: a. Cool the saponified mixture. b. Add n-heptane or hexane (B92381) and vortex vigorously to extract the non-saponifiable lipids (including sterols). c. Centrifuge to separate the phases and carefully collect the upper organic phase. d. Repeat the extraction step on the aqueous phase to maximize recovery. e. Pool the organic phases and evaporate to dryness under a stream of nitrogen.

3. Derivatization: a. Resuspend the dried lipid extract in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Incubate at 60-70°C for 30-60 minutes to convert the hydroxyl groups of sterols to trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC analysis.

4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS). b. Use a suitable capillary column (e.g., HP-5MS) and a temperature gradient to separate the different sterols. c. Identify ergosterol and other sterols based on their retention times and mass spectra compared to authentic standards. d. Quantify the amount of each sterol using a calibration curve generated with known concentrations of standards.

Protocol for HMG-CoA Reductase Activity Assay

This spectrophotometric assay measures the activity of HMG-CoA reductase by monitoring the consumption of its cofactor, NADPH.

1. Preparation of Cell Lysate: a. Grow fungal cells to the desired density and harvest by centrifugation. b. Wash the cells and resuspend them in a suitable lysis buffer containing protease inhibitors. c. Lyse the cells using methods such as glass bead homogenization or enzymatic digestion. d. Centrifuge the lysate at high speed to pellet cell debris and obtain a clear supernatant containing the cytosolic and microsomal fractions where HMG-CoA reductase is located.

2. Assay Reaction: a. Prepare a reaction mixture containing assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), dithiothreitol (B142953) (DTT), and NADPH. b. Add a specific amount of the cell lysate (enzyme source) to the reaction mixture. c. Initiate the reaction by adding the substrate, HMG-CoA. d. Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer.

3. Calculation of Activity: a. The rate of NADPH oxidation is directly proportional to the HMG-CoA reductase activity. b. Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). c. Express the activity in units such as nmol of NADPH consumed per minute per milligram of protein.

Workflow for Creating Gene Knockouts in Saccharomyces cerevisiae

Creating knockout mutants is essential for studying the function of specific genes in the ergosterol pathway. A common method is homologous recombination-based gene replacement.

Gene_Knockout_Workflow Start Start Design_Primers 1. Design PCR Primers with Homology Arms Start->Design_Primers PCR_Amplification 2. PCR Amplify Selection Marker Cassette Design_Primers->PCR_Amplification Transformation 3. Transform Yeast Cells with PCR Product PCR_Amplification->Transformation Selection 4. Select for Transformants on Appropriate Medium Transformation->Selection Verification 5. Verify Gene Deletion by PCR and/or Sequencing Selection->Verification End Verified Knockout Strain Verification->End

Figure 3: Workflow for Creating a Gene Knockout Mutant in Yeast.

Conclusion

The this compound biosynthesis pathway is a fundamental metabolic process in fungi, essential for their viability and a proven target for antifungal therapy. This guide has provided a detailed overview of the pathway, from its initial building blocks to the final storage form of ergosterol. The quantitative data, though variable, offer a baseline for comparative studies, and the experimental protocols serve as a practical starting point for researchers entering this field. The visualization of the pathway and its regulation aims to simplify its complexity and foster a deeper understanding. Continued research into the kinetics and regulation of this pathway will undoubtedly uncover new opportunities for the development of more effective and specific antifungal agents.

References

Natural Sources of Ergosterol Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ergosterol (B1671047) acetate (B1210297), an acetylated form of the primary fungal sterol ergosterol, is a naturally occurring compound within the kingdom Fungi. While less abundant and not as extensively studied as its precursor, ergosterol acetate plays a role in the storage and metabolism of sterols in fungal cells. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for extraction and analysis, and a visualization of the key enzymatic pathway involved in its formation. This document is intended for researchers, scientists, and drug development professionals working in mycology, natural product chemistry, and related fields. Due to the limited availability of specific quantitative data for this compound, this guide also provides extensive information on ergosterol as a primary indicator of fungal biomass and the direct precursor to this compound.

Introduction to Ergosterol and this compound

Ergosterol is a vital structural component of fungal cell membranes, analogous to cholesterol in animal cells. It regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] Its presence is critical for fungal survival, making the ergosterol biosynthesis pathway a primary target for antifungal drugs.[2]

This compound is an esterified form of ergosterol. In fungi, particularly in yeast, excess sterols can be converted to steryl esters and stored in lipid droplets to maintain sterol homeostasis and avoid the toxic effects of excessive free sterols.[4][5] This esterification process includes the acetylation of ergosterol.[4] While ergosterol is the predominant sterol in most fungi, this compound is found in smaller quantities.[6]

Natural Sources and Quantitative Data

Fungi, including yeasts, molds, and mushrooms, are the primary natural sources of ergosterol and its esters. Lichens, which are a symbiotic association of a fungus and an alga or cyanobacterium, also contain ergosterol as a major component of the fungal partner.[7]

Quantitative data specifically for this compound is limited in the scientific literature. However, studies on "ergosteryl esters" or the total "esterified ergosterol" content provide valuable insights. The following tables summarize the available quantitative data for ergosteryl esters and, for a broader context, the more commonly reported free ergosterol content in various fungal species.

Table 1: Quantitative Data for Ergosteryl Esters in Fungi

Fungal SpeciesCommon NameErgosteryl Esters Content (mg/100g dry matter)Analytical MethodReference(s)
Agaricus bisporusButton Mushroom12 ± 6GC/MS-SIM[6][8]
Agaricus bisporusButton Mushroom5 - 26GC/MS[6]

Note: The steryl ester fraction in Agaricus bisporus was found to consist primarily of linoleic acid esters.[6]

Table 2: Quantitative Data for Free Ergosterol in Various Fungi

Fungal SpeciesCommon Name/TypeFree Ergosterol ContentAnalytical MethodReference(s)
Agaricus bisporusButton Mushroom443 ± 44 mg/100g dry matterGC/MS-SIM[6][8]
Aspergillus oryzaeKoji Mold1.25% - 2.27% of mycelium dry weightHPLC[9]
Various Aspergillus speciesMoldsErgosterol predominated (62% - 94% of total sterols)Not specified[10]
Saccharomyces cerevisiaeBaker's YeastWidely studied, content varies with conditionsVarious[4][11][12]
Various Lichen speciesLichens0.1 - 1.8 mg/g dry weightHPLC
Freshwater LichensLichens0.45 - 1.4 mg/g dry weightNot specified[13]

Biosynthesis of this compound

This compound is synthesized from ergosterol through an acetylation reaction catalyzed by an alcohol acetyltransferase. In the yeast Saccharomyces cerevisiae, this process is well-characterized.

Enzymatic Acetylation and Deacetylation

The acetylation of ergosterol is a reversible process primarily occurring in the endoplasmic reticulum (ER).[4][12]

  • Acetylation: Catalyzed by the enzyme alcohol acetyltransferase (ATF2) .[4]

  • Deacetylation: The reverse reaction is catalyzed by the sterol deacetylase (SAY1) .[4]

This enzymatic cycle allows the cell to regulate the levels of free and acetylated ergosterol, contributing to sterol homeostasis.[12]

Signaling Pathway Diagram

The following diagram illustrates the enzymatic conversion of ergosterol to this compound and its reversal.

Ergosterol_Acetylation cluster_er Endoplasmic Reticulum ergosterol Ergosterol ergosterol_acetate This compound ergosterol->ergosterol_acetate ATF2 (Alcohol Acetyltransferase) ergosterol_acetate->ergosterol SAY1 (Sterol Deacetylase) er Endoplasmic Reticulum (ER)

Caption: Enzymatic cycle of ergosterol acetylation and deacetylation in the ER.

Experimental Protocols

The extraction and quantification of this compound are typically performed as part of a broader analysis of the total lipid or sterol content of a fungal sample. The protocols for ergosterol extraction are well-established and can be adapted to specifically analyze for ergosteryl esters.

General Experimental Workflow

The general workflow for the analysis of ergosterol and its esters involves sample preparation, lipid extraction, separation of free sterols and steryl esters (optional but recommended for specific quantification), and analysis by chromatographic methods.

Experimental_Workflow sample_prep Sample Preparation (Lyophilization, Grinding) lipid_extraction Lipid Extraction (e.g., Chloroform/Methanol) sample_prep->lipid_extraction saponification Saponification (for total sterols) (Alkaline Hydrolysis) lipid_extraction->saponification To quantify total ergosterol spe Separation of Free Sterols and Esters (Solid Phase Extraction - SPE) lipid_extraction->spe To separate fractions hplc HPLC Analysis (UV or DAD detection) saponification->hplc spe->hplc Free Sterol Fraction gcms GC-MS Analysis (Derivatization may be required) spe->gcms Steryl Ester Fraction data_analysis Data Analysis and Quantification hplc->data_analysis gcms->data_analysis

Caption: General workflow for the extraction and analysis of fungal sterols.

Detailed Protocol for Extraction and Quantification of Free Ergosterol and Ergosteryl Esters

This protocol is a composite based on methodologies described for the analysis of fungal sterols, including the separation of free and esterified forms.[6][14][15][16]

Materials:

  • Fungal sample (e.g., lyophilized mushroom powder)

  • Chloroform

  • Methanol (B129727)

  • Potassium hydroxide (B78521) (KOH)

  • n-Hexane

  • Solid Phase Extraction (SPE) silica (B1680970) cartridges

  • Ergosterol standard

  • Ergosteryl acetate standard (or other ergosteryl ester standard)

  • HPLC system with UV or Diode Array Detector (DAD)

  • GC-MS system (optional, for detailed ester analysis)

Procedure:

  • Sample Preparation:

    • Lyophilize the fungal material to a constant dry weight.

    • Grind the dried material into a fine powder using a mortar and pestle or a mill.

  • Lipid Extraction:

    • Extract a known weight of the powdered sample (e.g., 1-2 g) with a chloroform:methanol mixture (e.g., 2:1, v/v) at room temperature with agitation.

    • Repeat the extraction multiple times (e.g., 3 times) and combine the supernatants.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • Separation of Free Sterols and Steryl Esters (via SPE):

    • Condition a silica SPE cartridge with n-hexane.

    • Dissolve the total lipid extract in a small volume of n-hexane and load it onto the cartridge.

    • Elute the steryl ester fraction with n-hexane containing a small percentage of diethyl ether (e.g., 1-5%).

    • Elute the free sterol fraction with a more polar solvent mixture, such as n-hexane:diethyl ether (e.g., 90:10, v/v) or chloroform.

    • Collect the two fractions separately and evaporate the solvents.

  • Quantification by HPLC-DAD:

    • Mobile Phase: A common mobile phase for ergosterol analysis is a mixture of methanol and acetonitrile (B52724) (e.g., 85:15, v/v).[17]

    • Column: A C18 reversed-phase column is typically used.

    • Detection: Monitor the absorbance at 282 nm, which is the characteristic maximum absorbance for the conjugated diene system in ergosterol.[18]

    • Quantification: Prepare a calibration curve using ergosterol and ergosteryl acetate standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

  • Analysis of Steryl Esters by GC-MS (Optional):

    • For a detailed analysis of the fatty acid composition of the ergosteryl esters, the ester fraction from SPE can be analyzed by GC-MS.

    • Derivatization (e.g., trimethylsilylation) of the hydroxyl group of ergosterol after transesterification of the fatty acids may be necessary.

Note on Saponification: Many protocols for total ergosterol determination involve a saponification step (alkaline hydrolysis) of the total lipid extract. This process cleaves the ester bond of ergosteryl esters, releasing free ergosterol. To quantify this compound or other esters, saponification should be avoided before the separation of the free and esterified fractions.

Conclusion

This compound is a naturally occurring, albeit minor, component of the sterol profile in many fungal species. It is formed through the enzymatic acetylation of ergosterol and is involved in the cellular mechanisms of sterol storage and homeostasis. While quantitative data for this compound is not as abundant as for its precursor, ergosterol, analytical methods are available for its extraction, separation, and quantification. Further research into the specific roles and distribution of this compound in a wider range of fungi could provide deeper insights into fungal physiology and potentially uncover new targets for antifungal drug development. This guide serves as a foundational resource for researchers embarking on the study of this and other related fungal sterols.

References

The Discovery and History of Ergosterol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047), a vital sterol in fungal cell membranes, has been a subject of scientific inquiry for over a century. Its acetylated derivative, ergosterol acetate (B1210297), while less studied, holds significant interest for its modified physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of ergosterol acetate, with a focus on experimental protocols and data for researchers in drug development and related scientific fields.

Historical Perspective: From Ergosterol to its Acetate

The journey of this compound begins with the discovery of its parent compound, ergosterol.

  • 1889: French chemist Charles Tanret is credited with the first isolation of ergosterol from ergot of rye, a fungus that grows on rye and other cereals[1]. His work laid the foundation for the study of fungal sterols.

  • Early 20th Century: Following its discovery, research focused on elucidating the structure of ergosterol and understanding its biological role in fungi. It was established as the primary sterol in most fungi, analogous to cholesterol in animals[2].

  • Mid-20th Century: The chemical modification of ergosterol became an area of interest, leading to the synthesis of various derivatives, including this compound. While the exact date and discoverer of the first synthesis of this compound are not well-documented in readily available historical records, its preparation is a straightforward chemical transformation that was likely achieved during this period of extensive sterol research. Early methods for the acetylation of sterols involved the use of acetic anhydride (B1165640) or acetyl chloride[3].

Physicochemical Properties

This compound is the acetate ester of ergosterol, formed by the esterification of the hydroxyl group at the C-3 position of the sterol. This modification alters its polarity and other physical properties compared to ergosterol.

PropertyErgosterolThis compound
Molecular Formula C28H44OC30H46O2
Molecular Weight 396.65 g/mol 438.69 g/mol
Melting Point 160-163 °C~176-180 °C
Solubility Soluble in organic solvents like chloroform, ether, and hot ethanol (B145695). Insoluble in water.Soluble in organic solvents.
Appearance White or yellowish crystals or powder.White crystalline solid.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of ergosterol.

Protocol: Acetylation of Ergosterol using Acetic Anhydride and Pyridine (B92270)

  • Dissolution: Dissolve ergosterol in a minimal amount of anhydrous pyridine in a round-bottom flask.

  • Acetylation: Add an excess of acetic anhydride to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight or gently heat to accelerate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude this compound.

  • Filtration: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove pyridine and acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or ethanol/water, to obtain pure this compound crystals.

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The presence of the acetyl group is confirmed by a characteristic singlet peak around δ 2.0 ppm, corresponding to the methyl protons of the acetate group.

    • ¹³C NMR: The carbonyl carbon of the acetate group typically appears around δ 170 ppm, and the methyl carbon around δ 21 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 438.7).

Biological Activity and Signaling Pathways

While ergosterol has been extensively studied for its various biological activities, research on this compound is emerging. The acetylation of the 3-hydroxyl group can modulate the biological effects of the parent sterol.

Anti-inflammatory Activity

Ergosterol and its derivatives have demonstrated anti-inflammatory properties. This compound has been shown to suppress the phosphorylation of extracellular signal-regulated kinase (ERK) in lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 macrophage cells[4]. ERK is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation.

Signaling Pathway: Inhibition of ERK Phosphorylation by this compound

The following diagram illustrates the simplified signaling pathway where this compound is believed to exert its anti-inflammatory effect.

a Inhibition of ERK Phosphorylation by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds MEK MEK TLR4->MEK activates ERK ERK MEK->ERK pERK p-ERK Inflammatory_Response Inflammatory Response pERK->Inflammatory_Response promotes Ergosterol_Acetate This compound Ergosterol_Acetate->pERK inhibits

Caption: Inhibition of ERK phosphorylation by this compound.

Antioxidant Activity

The antioxidant potential of ergosterol has been documented, with studies showing its ability to scavenge free radicals[1]. The antioxidant capacity of this compound is an area of ongoing research. The acetylation of the hydroxyl group might influence its ability to donate a hydrogen atom, a key mechanism for antioxidant activity.

Quantitative Comparison of Biological Activities

ActivityErgosterolThis compoundReference
Anti-inflammatory Inhibits NF-κB, MAPK, and JAK/STAT pathwaysSuppresses ERK phosphorylation[4][5][6]
Antioxidant (DPPH assay) EC50: 1.1 x 10⁻⁵ MData not yet available[1]

Further research is required to establish a direct quantitative comparison of the biological activities of ergosterol and this compound.

Experimental Workflows

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of this compound.

G Experimental Workflow for this compound Start Start: Ergosterol Acetylation Acetylation (Acetic Anhydride, Pyridine) Start->Acetylation Workup Reaction Work-up (Precipitation in Water) Acetylation->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioactivity Biological Activity Assays (e.g., Anti-inflammatory) Characterization->Bioactivity End End: Pure this compound for Further Studies Characterization->End

References

"ergosterol acetate chemical structure and properties"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) acetate (B1210297), the acetylated derivative of the primary fungal sterol ergosterol, is a naturally occurring compound with emerging biological significance. As a member of the ergostane (B1235598) family of steroids, it shares a structural backbone with vital cellular components and signaling molecules. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of ergosterol acetate. Detailed experimental protocols for the extraction of its precursor, ergosterol, and its subsequent synthesis are provided. Furthermore, this document elucidates the well-established ergosterol biosynthesis pathway and touches upon the signaling pathways influenced by ergosterol derivatives, offering valuable insights for researchers in mycology, natural product chemistry, and drug development.

Chemical Structure and Identification

This compound is characterized by a four-ring cyclopenta[a]phenanthrene core structure, typical of steroids. It is formally known as [(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[1][2]. The key structural features include a conjugated diene system in the B-ring, a double bond in the side chain, and an acetate group at the C-3 position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[1][2]
Synonyms Ergosta-5,7,22-trien-3-beta-yl acetate, Ergosteryl acetate[2]
CAS Number 2418-45-3[2]
Molecular Formula C₃₀H₄₆O₂[3]
Molecular Weight 438.69 g/mol [3]

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid. Its physicochemical and spectroscopic properties are crucial for its identification and characterization.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white solid
Melting Point 157 °C
Solubility Insoluble in DMSO. The parent compound, ergosterol, is soluble in chloroform (B151607) and boiling ether or alcohol.

Table 3: Spectroscopic Data for this compound and its Precursor, Ergosterol

Data TypeThis compoundErgosterol (for reference)
UV-Vis (λmax in ethanol) 262, 271, 282, 293 nm[4]271, 281, 293 nm[5]
IR (cm⁻¹) ~1741 (C=O, acetate)[4]Not specified
¹H NMR (CDCl₃, δ in ppm) Not explicitly found for acetate, but expected shifts similar to ergosterol with changes around the C-3 proton.0.63-5.57 (characteristic peaks for sterol backbone and side chain)[5]
¹³C NMR (CDCl₃, δ in ppm) Not explicitly found for acetate, but expected shifts similar to ergosterol with changes around C-3.12.05-141.31 (characteristic peaks for sterol backbone and side chain)[5]
Mass Spectrometry (EI-MS, m/z) Molecular Ion [M]⁺: 438. Characteristic fragments: 378 [M-acetate-H]⁺, 363 [M-acetate-H-CH₃]⁺, 253 [M-acetate-H-side chain]⁺[4]Molecular Ion [M]⁺: 396

Biological Origin and Biosynthesis

This compound is a natural product that can be isolated from various fungi, including those from the genera Ganoderma and Aspergillus[4]. It is derived from ergosterol, the principal sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity and integrity, analogous to cholesterol in animal cells.

The biosynthesis of ergosterol is a complex, multi-step process that is a well-established target for antifungal drugs. The pathway begins with the synthesis of squalene (B77637) from acetyl-CoA via the mevalonate (B85504) pathway. Squalene is then cyclized to lanosterol, which undergoes a series of enzymatic modifications, including demethylations, desaturations, and reductions, to ultimately yield ergosterol.

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase, Lanosterol Synthase ergosterol Ergosterol lanosterol->ergosterol Multiple Steps (e.g., CYP51) ergosterol_acetate This compound ergosterol->ergosterol_acetate Acetylation

A simplified diagram of the ergosterol biosynthesis pathway.

Experimental Protocols

Extraction of Ergosterol from Fungal Biomass

The following is a generalized protocol for the extraction of ergosterol, the precursor to this compound, from fungal mycelia. This method is based on alkaline saponification.

Materials:

Procedure:

  • Weigh a known amount of freeze-dried fungal mycelia into a round-bottom flask.

  • Add a 2:1 (v/v) solution of methanol:ethanol and a solution of 10% (w/v) KOH in water. The volume will depend on the amount of mycelia.

  • Reflux the mixture at 80-90°C for 1-2 hours to saponify the lipids and release the ergosterol.

  • After cooling to room temperature, add an equal volume of deionized water to the mixture.

  • Extract the non-saponifiable lipids, including ergosterol, by partitioning with n-hexane or pentane. Repeat the extraction three times.

  • Pool the organic layers and wash with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate (B86663).

  • Evaporate the solvent using a rotary evaporator to obtain the crude ergosterol extract.

  • The crude extract can be further purified by column chromatography on silica (B1680970) gel or by high-performance liquid chromatography (HPLC).

Synthesis of this compound

This protocol describes the acetylation of ergosterol to synthesize this compound.

Materials:

Procedure:

  • Dissolve a known amount of ergosterol in a minimal amount of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield crude this compound.

  • The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

While research on this compound is still emerging, preliminary studies and the known activities of its parent compound, ergosterol, suggest several areas of biological relevance.

Anti-inflammatory Activity

This compound has been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells[1]. ERK is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating inflammatory responses. By inhibiting ERK phosphorylation, this compound may attenuate the downstream production of pro-inflammatory mediators.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK pERK p-ERK ERK->pERK Phosphorylation Inflammation Inflammatory Response pERK->Inflammation ErgosterolAcetate This compound ErgosterolAcetate->pERK Suppresses

Proposed mechanism of anti-inflammatory action of this compound.
Other Potential Activities

Given that ergosterol and its other derivatives exhibit a broad range of biological activities, it is plausible that this compound may also possess similar properties. These include:

  • Antimicrobial activity: Ergosterol itself is a target for many antifungal drugs.

  • Anticancer activity: Ergosterol has been shown to inhibit the proliferation of various cancer cell lines.

  • Antioxidant activity: Some ergosterol derivatives have demonstrated the ability to scavenge free radicals.

Conclusion

This compound is a naturally derived sterol with a well-defined chemical structure and distinct physicochemical properties. Its synthesis from the readily available precursor, ergosterol, is straightforward. The emerging evidence of its anti-inflammatory activity, coupled with the known pharmacological profile of related ergostane steroids, positions this compound as a compound of interest for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to explore the potential of this and other related fungal metabolites.

References

Ergosterol vs. Ergosterol Acetate in Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] Its acetylated form, ergosterol acetate (B1210297), serves primarily as a storage molecule within cytosolic lipid droplets, providing a reservoir of ergosterol that can be mobilized upon demand.[3][4] This technical guide provides an in-depth comparison of ergosterol and ergosterol acetate, focusing on their distinct roles and biochemical properties relevant to fungal physiology and antifungal drug development. We present quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways to offer a comprehensive resource for the scientific community.

Introduction: The Central Role of Sterols in Fungal Membranes

Fungal cell membranes are dynamic structures crucial for survival, mediating interactions with the environment and protecting the cell from stress. Sterols are fundamental components of these membranes, influencing their physical properties and the activity of embedded proteins.[2] In fungi, the predominant sterol is ergosterol, a molecule that is absent in mammalian cells, making it a prime target for antifungal therapies.[5] Ergosterol's unique structure, with a tetracyclic ring and a flexible side chain, allows it to modulate membrane fluidity and permeability.[2]

In contrast, this compound, an esterified form of ergosterol, is not a primary structural component of the cell membrane. Instead, it represents a metabolically inactive form of ergosterol stored in lipid droplets.[3][6] The balance between free ergosterol in the membranes and its esterified form in lipid droplets is tightly regulated to maintain cellular homeostasis and respond to environmental cues.[4]

Ergosterol: The Architect of the Fungal Cell Membrane

Ergosterol is indispensable for the proper functioning of fungal cell membranes. Its planar steroid ring structure inserts between the acyl chains of phospholipids, while its hydroxyl group is oriented towards the aqueous environment. This orientation has profound effects on the biophysical properties of the membrane.

Key Functions of Ergosterol in the Fungal Cell Membrane:

  • Regulation of Membrane Fluidity and Permeability: Ergosterol maintains an optimal level of membrane fluidity, preventing the membrane from becoming too rigid or too fluid.[2] This is crucial for a wide range of cellular processes, including nutrient uptake and ion transport.

  • Formation of Lipid Rafts: Ergosterol is a key component of lipid rafts, which are specialized membrane microdomains enriched in sterols and sphingolipids. These rafts are thought to be important for signal transduction and the organization of membrane proteins.[2]

  • Modulation of Membrane-Bound Enzyme Activity: The activity of many essential membrane-bound enzymes is dependent on the presence of ergosterol in their immediate lipid environment.[2]

  • Target for Antifungal Drugs: The absence of ergosterol in human cells makes it an ideal target for antifungal drugs. Polyenes, such as Amphotericin B, bind directly to ergosterol, forming pores in the membrane and leading to cell death. Azoles and other antifungal agents inhibit enzymes in the ergosterol biosynthesis pathway.[5]

This compound: The Storage Depot

This compound, also known as ergosteryl ester, is formed by the esterification of the 3-β-hydroxyl group of ergosterol with a fatty acid. This modification renders the molecule more hydrophobic and unable to integrate into the phospholipid bilayer of the cell membrane in the same way as free ergosterol.

Key Aspects of this compound:

  • Storage Form: this compound is the primary storage form of ergosterol in fungi.[3] It is sequestered in cytosolic lipid droplets, which serve as reservoirs of neutral lipids.

  • Metabolic Regulation: The synthesis and hydrolysis of ergosteryl esters are key regulatory points in maintaining ergosterol homeostasis. Under conditions of sterol excess, ergosterol is converted to this compound for storage. When free ergosterol is needed, for instance, during rapid growth, these esters are hydrolyzed to release free ergosterol.[4][6]

  • Enzymatic Control: The formation of ergosteryl esters is catalyzed by sterol acyltransferases (also known as acyl-CoA:sterol acyltransferases or AREs).[7] The hydrolysis of these esters is carried out by steryl ester hydrolases.

Quantitative Comparison

Direct quantitative comparisons of ergosterol and this compound within the cell membrane are challenging because this compound is not a significant membrane constituent. However, analyzing the total cellular content and the distribution between free and esterified forms provides valuable insights into fungal sterol metabolism.

Table 1: Relative Abundance of Free Ergosterol and Ergosteryl Esters in Ganoderma lucidum [8]

Fungal PartFree Ergosterol (% of Total Ergosterol)Ergosteryl Esters (% of Total Ergosterol)
Stipe93.8%6.2%
Pileus96.4%3.6%
Tubes60.3%39.7%
Spores58.1%41.9%

Table 2: Impact of Sterol Type on Membrane Properties (Comparative Molecular Dynamics Study) [9]

PropertyDMPC Bilayer with ~25 mol% CholesterolDMPC Bilayer with ~25 mol% Ergosterol
Average Area per DMPC Molecule0.503 ± 0.0067 nm²0.476 ± 0.0057 nm²
Bilayer ThicknessIncrease to 3.93 nmIncrease to 4.15 nm

Note: This table compares ergosterol to cholesterol, the mammalian equivalent, to highlight ergosterol's potent effect on membrane structure.

Experimental Protocols

Protocol for Differential Extraction and Quantification of Free Ergosterol and Ergosteryl Esters

This protocol allows for the separate quantification of free ergosterol and ergosteryl esters from fungal biomass.

Materials:

Procedure:

  • Homogenization: Homogenize a known weight of lyophilized fungal biomass in a chloroform:methanol (2:1, v/v) mixture.

  • Lipid Extraction: Perform a total lipid extraction using the Bligh and Dyer method.

  • Separation of Free Sterols and Steryl Esters:

    • Apply the total lipid extract to a solid-phase extraction (SPE) silica (B1680970) cartridge.

    • Elute the steryl esters with a non-polar solvent like n-hexane.

    • Elute the free sterols with a more polar solvent mixture, such as chloroform:methanol (98:2, v/v).

  • Saponification of Steryl Esters (for total ergosterol determination from the ester fraction):

    • Evaporate the n-hexane from the steryl ester fraction under a stream of nitrogen.

    • Add methanolic KOH and heat at 80°C for 1 hour to hydrolyze the esters.

    • Extract the released free ergosterol with n-hexane.

  • Quantification by HPLC:

    • Resuspend the dried free ergosterol fraction and the saponified ester fraction in an appropriate solvent (e.g., methanol or isopropanol).

    • Inject the samples into an HPLC system equipped with a C18 column.

    • Detect ergosterol by its characteristic UV absorbance at 282 nm.

    • Quantify the amount of ergosterol by comparing the peak areas to a standard curve prepared with known concentrations of ergosterol.

Protocol for Analysis of Membrane Fluidity

Membrane fluidity can be assessed using fluorescence anisotropy with a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • Fungal protoplasts or isolated cell membranes

  • DPH stock solution in tetrahydrofuran

  • Phosphate-buffered saline (PBS)

  • Fluorometer with polarization filters

Procedure:

  • Preparation of Fungal Membranes: Prepare fungal protoplasts by enzymatic digestion of the cell wall or isolate purified plasma membranes through differential centrifugation.

  • Labeling with DPH: Incubate the membrane suspension with a low concentration of DPH for 1 hour at room temperature in the dark.

  • Fluorescence Anisotropy Measurement:

    • Measure the fluorescence intensity of the DPH-labeled membranes with the excitation and emission polarizers oriented parallel (IVV) and perpendicular (IVH) to each other.

    • Correct for instrument bias by measuring with the excitation polarizer oriented horizontally and the emission polarizer vertically (IHV) and horizontally (IHH).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH is the grating correction factor.

  • Interpretation: A higher anisotropy value indicates lower membrane fluidity.

Visualization of Key Pathways

Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol is a complex, multi-step process that is a primary target for many antifungal drugs.

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Erg10 hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate Hmg1/2 farnesyl_pp Farnesyl-PP mevalonate->farnesyl_pp Multiple Steps squalene Squalene farnesyl_pp->squalene Erg9 lanosterol Lanosterol squalene->lanosterol Erg1 intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols Erg11 (Azole Target) ergosterol Ergosterol intermediate_sterols->ergosterol Multiple Steps (e.g., Erg3, Erg6)

Caption: Simplified overview of the ergosterol biosynthesis pathway in fungi.

Relationship between Free Ergosterol and Ergosteryl Esters

The interconversion between free ergosterol and ergosteryl esters is a dynamic process that regulates the availability of ergosterol for the cell membranes.

Ergosterol_Homeostasis cluster_membrane Cell Membrane cluster_cytosol Cytosol / Lipid Droplets free_ergosterol_mem Free Ergosterol free_ergosterol_cyto Free Ergosterol Pool free_ergosterol_mem->free_ergosterol_cyto Transport ergosteryl_esters Ergosteryl Esters ergosteryl_esters->free_ergosterol_cyto Steryl Ester Hydrolases (Hydrolysis) free_ergosterol_cyto->free_ergosterol_mem Transport free_ergosterol_cyto->ergosteryl_esters AREs (Esterification)

Caption: Dynamic equilibrium between free ergosterol and ergosteryl esters.

Conclusion

Ergosterol and this compound play fundamentally different, yet interconnected, roles in fungal cells. Ergosterol is an active and essential structural component of the cell membrane, directly influencing its physical properties and serving as a critical target for antifungal drugs. This compound, in contrast, is a metabolically inert storage form of ergosterol, sequestered in lipid droplets. The regulated interplay between these two forms is crucial for maintaining ergosterol homeostasis, allowing the fungus to adapt to changing environmental conditions and metabolic needs. A thorough understanding of the biosynthesis, regulation, and distinct functions of both free ergosterol and its esterified counterpart is paramount for the development of novel and effective antifungal strategies.

References

An In-Depth Technical Guide to the Synthesis of Ergosterol Acetate from Ergosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of ergosterol (B1671047) acetate (B1210297) from its precursor, ergosterol. This process is a fundamental transformation in steroid chemistry, often employed for the protection of the hydroxyl group at the C-3 position, or as a key step in the synthesis of more complex steroidal compounds. This document details the experimental protocol, presents key quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Introduction

Ergosterol is a vital sterol found in the cell membranes of fungi and protozoa, playing a similar role to cholesterol in animal cells. Its unique structure, featuring a conjugated diene system in the B-ring and a characteristic side chain, makes it a valuable starting material for the synthesis of various steroids, including vitamin D2. The acetylation of ergosterol to form ergosterol acetate is a common and important reaction. This esterification protects the reactive 3β-hydroxyl group, allowing for selective modifications at other positions of the sterol skeleton. Furthermore, this compound itself is a naturally occurring compound found in some fungal species.[1]

This guide will focus on the widely used method of acetylating ergosterol using acetic anhydride (B1165640) in the presence of a pyridine (B92270) catalyst.

Quantitative Data Presentation

The following tables summarize the key physical and spectroscopic properties of ergosterol and its acetylated derivative, this compound.

Table 1: Physical and Chemical Properties

PropertyErgosterolThis compound
Molecular Formula C₂₈H₄₄OC₃₀H₄₆O₂
Molecular Weight 396.65 g/mol 438.69 g/mol
Melting Point 160-168 °C157-158.5 °C[2][3]
Appearance White crystalline solidPale yellow solid[]

Table 2: Spectroscopic Data

Spectroscopic DataErgosterolThis compound
¹H NMR (CDCl₃, δ in ppm) 3.63 (m, 1H, H-3), 5.56 (m, 1H, H-6), 5.38 (m, 1H, H-7), 5.19 (m, 2H, H-22, H-23), 1.03 (d, 3H, H-21), 0.94 (d, 3H, H-28), 0.83 (d, 6H, H-26, H-27), 0.62 (s, 3H, H-18)[5]~4.6 (m, 1H, H-3), ~2.04 (s, 3H, -OCOCH₃), other signals similar to ergosterol
¹³C NMR (CDCl₃, δ in ppm) 70.5 (C-3), 139.8 (C-5), 119.6 (C-6), 116.3 (C-7), 141.4 (C-8), 135.6 (C-22), 131.9 (C-23)[5]~73 (C-3), ~170.5 (C=O), ~21.4 (-OCOCH₃), side-chain carbons: C-20 (40.8), C-21 (21.1), C-22 (135.5), C-23 (132.0), C-24 (42.8), C-25 (33.1), C-26 (19.6), C-27 (19.9), C-28 (17.6)[6]
IR (cm⁻¹) ~3400 (O-H stretch), ~1650 (C=C stretch)~1735 (C=O stretch of ester), ~1240 (C-O stretch of ester), ~1650 (C=C stretch)
Expected Yield ->90% (typical for this type of reaction)

Experimental Protocol: Acetylation of Ergosterol

This section provides a detailed methodology for the synthesis of this compound from ergosterol using acetic anhydride and pyridine.

Materials:

  • Ergosterol

  • Acetic Anhydride (freshly distilled or from a new bottle)

  • Anhydrous Pyridine

  • Toluene (B28343)

  • Dichloromethane (B109758) (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve ergosterol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of ergosterol) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v). The disappearance of the ergosterol spot and the appearance of a new, less polar spot for this compound indicates the completion of the reaction.

  • Work-up: a. Once the reaction is complete, quench the reaction by the slow addition of methanol (B129727) to consume any excess acetic anhydride. b. Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator. Repeat this step 2-3 times to ensure complete removal of pyridine. c. Dissolve the residue in dichloromethane or ethyl acetate. d. Transfer the solution to a separatory funnel and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical transformation of ergosterol to this compound.

Experimental_Workflow A Dissolve Ergosterol in Pyridine B Add Acetic Anhydride at 0 °C A->B 1 C Stir at Room Temperature (Monitor by TLC) B->C 2 D Quench with Methanol C->D 3 E Co-evaporate with Toluene D->E 4 F Aqueous Work-up (DCM/EtOAc, HCl, NaHCO₃, Brine) E->F 5 G Dry and Concentrate F->G 6 H Purify by Column Chromatography G->H 7 I Characterize Product H->I 8

Caption: Step-by-step experimental workflow for this compound synthesis.

Conclusion

The acetylation of ergosterol to this compound is a robust and high-yielding reaction that is fundamental in synthetic steroid chemistry. The protocol described in this guide, utilizing acetic anhydride and pyridine, is a classic and effective method for this transformation. The provided quantitative data and workflow diagrams offer a clear and concise resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Careful execution of the experimental procedure and appropriate characterization of the final product are crucial for obtaining high-purity this compound for subsequent applications.

References

Characterization of Ergosterol Acetate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047), a vital sterol in fungal cell membranes, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities. Among these, ergosterol acetate (B1210297) derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer, antifungal, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the characterization of ergosterol acetate derivatives, encompassing their synthesis, spectroscopic analysis, biological evaluation, and mechanisms of action.

Synthesis and Purification

The primary method for the synthesis of this compound is the acetylation of ergosterol. This reaction is typically carried out using acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270), which acts as a catalyst and scavenger for the acetic acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Dissolve ergosterol in a minimal amount of dry pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

Purification of the crude this compound is typically achieved through column chromatography on silica gel, followed by recrystallization.

Column Chromatography Protocol:

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexane.

  • Dissolve the crude this compound in a minimal amount of the eluting solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent.

Recrystallization Protocol:

  • Dissolve the purified this compound in a minimal amount of a hot solvent, such as ethanol or methanol.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Spectroscopic Data for this compound
Spectroscopic Technique Key Data and Interpretation
¹H NMR (CDCl₃) ~4.7 ppm (m, 1H): Proton at C3, shifted downfield due to the deshielding effect of the acetyl group. ~5.4-5.6 ppm (m, 2H): Olefinic protons of the B ring (C6-H, C7-H). ~5.2 ppm (m, 2H): Olefinic protons of the side chain (C22-H, C23-H). ~2.05 ppm (s, 3H): Methyl protons of the acetate group. ~0.6-1.1 ppm: Multiple methyl signals corresponding to the steroidal backbone and side chain.
¹³C NMR (CDCl₃) ~170.5 ppm: Carbonyl carbon of the acetate group. ~141.4, 139.8, 135.6, 132.0, 119.6, 116.3 ppm: Olefinic carbons of the steroidal rings and side chain. ~73.8 ppm: Carbon at C3, shifted downfield due to the attachment of the acetate group. ~21.4 ppm: Methyl carbon of the acetate group. Other signals correspond to the carbon skeleton of the ergosterol backbone.
Mass Spectrometry (EI-MS) Molecular Ion (M⁺): m/z 438. Key Fragmentation Ion: m/z 378 (M⁺ - acetic acid), corresponding to the loss of the acetyl group. Other characteristic fragments of the ergosterol backbone.[1]
Infrared (IR) Spectroscopy ~1735 cm⁻¹: Strong C=O stretching vibration of the ester group. ~1240 cm⁻¹: C-O stretching vibration of the ester group. ~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

Note: Specific chemical shifts and fragmentation patterns may vary slightly depending on the solvent and instrument used.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antifungal effects.

Table 2: Anticancer Activity of Ergosterol Derivatives (IC₅₀ values)
Compound Cell Line IC₅₀ (µM) Citation
4,4-dimethyl-5α-ergosta-8,24(28)-dien-3β-ol (LH-1)A375 (Melanoma)13.42 (at 72h)[2]
4,4-dimethyl-5α-ergosta-8,24(28)-dien-3β-ol (LH-1)B16-F10 (Melanoma)16.57 (at 72h)[2]
Table 3: Antifungal Activity of Ergosterol Derivatives (MIC values)
Compound Fungal Strain MIC (µg/mL) Citation
Pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 4nCandida albicans200[3]
Pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 4kCandida albicans250[3]
Rorippa islandica 70% ethanol extractColletotrichum gloeosporioides7.8[4]
Carrichtera annua total extractCurvularia lunata1.97[4]

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Fungal strains

  • Appropriate broth medium (e.g., RPMI-1640)

  • This compound derivative stock solution

  • 96-well microtiter plates

  • Inoculum of the fungal strain, adjusted to a standard concentration

Procedure:

  • Prepare serial twofold dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature for a specified period (e.g., 24 or 48 hours).

  • Visually or spectrophotometrically determine the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This concentration is the MIC.

Signaling Pathways and Mechanisms of Action

Ergosterol and its derivatives have been shown to exert their biological effects through the modulation of key signaling pathways, particularly the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses. Ergosterol has been shown to suppress the activation of this pathway.[5] The acetylation of ergosterol is not expected to fundamentally alter this inhibitory activity.

NF_kB_Inhibition Figure 1: Inhibition of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 binds IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits IkB_P p-IkB IkB->IkB_P NF-kB_active Active NF-kB NF-kB->NF-kB_active Degradation Degradation IkB_P->Degradation ubiquitination & degradation DNA DNA NF-kB_active->DNA translocates & binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes induces Ergosterol_Acetate This compound Derivatives Ergosterol_Acetate->IKK inhibit

Caption: Inhibition of the NF-κB Signaling Pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Ergosterol precursors have been shown to specifically target a MAP kinase cascade.[6]

MAPK_Modulation Figure 2: Modulation of the MAPK Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors translocates & activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates Ergosterol_Acetate This compound Derivatives Ergosterol_Acetate->Ras may inhibit Ergosterol_Acetate->Raf may inhibit

Caption: Modulation of the MAPK Signaling Pathway.

Experimental Workflow for Characterization

The overall workflow for the characterization of this compound derivatives can be visualized as a logical progression from synthesis to biological evaluation.

Experimental_Workflow Figure 3: Experimental Workflow for Characterization Start Start: Ergosterol Synthesis Synthesis: Acetylation Start->Synthesis Purification Purification: Column Chromatography & Recrystallization Synthesis->Purification Characterization Structural Characterization: NMR, MS, IR Purification->Characterization Biological_Screening Biological Activity Screening: Anticancer, Antifungal, Anti-inflammatory Characterization->Biological_Screening Mechanism_Study Mechanism of Action Studies: Signaling Pathway Analysis Biological_Screening->Mechanism_Study End Lead Compound Identification Mechanism_Study->End

Caption: Experimental Workflow for Characterization.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential for the development of new therapeutic agents. This guide has provided a detailed overview of the key aspects of their characterization, from synthesis and purification to spectroscopic analysis and the evaluation of their biological activities. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery. Further investigation into the structure-activity relationships and optimization of these derivatives will be crucial in unlocking their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Ergosterol Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047), a vital component of fungal cell membranes, serves as a primary biomarker for quantifying fungal biomass in environmental and clinical samples.[1][2] Its esterified form, ergosterol acetate, along with free ergosterol, constitutes the total ergosterol content within fungal cells. Standard analytical procedures for ergosterol quantification typically involve a saponification step. This process utilizes a strong base to hydrolyze ergosterol esters, including this compound, into free ergosterol, which is then extracted and quantified. Therefore, the protocols outlined below focus on the extraction of total ergosterol, providing a reliable measure of fungal presence. These methods are critical for assessing the efficacy of antifungal agents, monitoring fungal growth in industrial fermentations, and for ecological studies.

Data Presentation: Comparison of Ergosterol Extraction Methodologies

The selection of an appropriate extraction method is crucial for the accurate quantification of ergosterol. The following table summarizes quantitative data from various studies, comparing the efficiency and recovery rates of different extraction protocols.

Extraction MethodSolvent SystemFungal/Sample TypeKey FindingsReference
Alkaline Saponification & Liquid-Liquid Extraction Methanolic KOH, n-hexaneFusarium graminearumDirect saponification followed by n-hexane extraction yielded up to 40% higher ergosterol compared to other methods.[3]
Alkaline Saponification & Liquid-Liquid Extraction Methanolic KOH, pentane (B18724) or hexane (B92381)Fungally colonized leaf litterBoth pentane and hexane were effective partitioning solvents. Recovery of added ergosterol ranged from 88% to 97%.[4][5]
Solid-Phase Extraction (SPE) Methanolic KOH, Isopropanol (B130326)Plant tissueRecovery of ergosterol from plant tissues ranged from 85% to 98%, comparable to liquid-liquid extraction.[6][6][7]
Chloroform-Methanol Extraction Chloroform:Methanol (B129727) (2:1)Mycorrhizal root and substrate samplesChloroform-based extraction yielded consistently higher ergosterol concentrations compared to methanol hydroxide-based methods.[2][8]
Microwave-Assisted Extraction (MAE) Methanol, aq. NaOHFungal hyphae, spores, contaminated cornMAE-derived ergosterol values were comparable to classical solvent extraction and significantly exceeded those from supercritical fluid extraction (SFE).[9]
Ultrasound-Assisted Saponification Extraction (UASE) 95% Ethanol, KOHFlammulina velutipes root wasteUASE yielded a significantly higher ergosterol content (1.69 ± 0.07 mg/g) compared to ultrasound extraction alone (1.37 ± 0.06 mg/g).[10]

Experimental Protocols

The following are detailed methodologies for the extraction of total ergosterol from fungal cultures.

Protocol 1: Alkaline Saponification followed by Liquid-Liquid Extraction

This is a widely used and robust method for the extraction of total ergosterol.

Materials:

  • Fungal mycelium (fresh or lyophilized)

  • Methanol (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Glass reaction tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: Weigh approximately 100-200 mg of lyophilized fungal mycelium and place it into a glass reaction tube. For fresh mycelium, an equivalent wet weight should be used after blotting to remove excess water.

  • Saponification:

    • Prepare a 10% (w/v) solution of KOH in methanol.

    • Add 5 mL of the methanolic KOH solution to the fungal sample.

    • Securely cap the tubes and vortex briefly to mix.

    • Incubate the mixture in a heating block or water bath at 80°C for 1-2 hours with intermittent vortexing to ensure complete saponification of ergosterol esters.[1]

  • Extraction:

    • Allow the tubes to cool to room temperature.

    • Add 2 mL of deionized water and 5 mL of n-hexane to each tube.

    • Vortex vigorously for 2-3 minutes to partition the ergosterol into the n-hexane layer.

    • Centrifuge the tubes at 3000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper n-hexane layer to a clean collection tube.

    • Repeat the extraction step (step 3) on the remaining aqueous layer with an additional 5 mL of n-hexane to maximize recovery.

    • Combine the n-hexane extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled n-hexane extracts to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume (e.g., 1-2 mL) of a suitable solvent for analysis, such as methanol or isopropanol.

  • Analysis: Analyze the reconstituted extract for ergosterol content using High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 282 nm.[9]

Protocol 2: Solid-Phase Extraction (SPE) for Purification

This protocol is often used as a purification step following an initial extraction to remove interfering compounds.

Materials:

  • Initial lipid extract from the saponification step

  • C18 SPE cartridges

  • Methanol

  • Deionized water

  • Isopropanol

  • Hydrochloric acid (HCl)

  • SPE vacuum manifold

Procedure:

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge on a vacuum manifold.

    • Wash the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Acidify the initial lipid extract to a pH of 2-3 with HCl.[1]

    • Load the acidified extract onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly pass the sample through the cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a methanol:water solution (e.g., 60:40 v/v) to remove polar impurities.

    • Dry the cartridge thoroughly under a stream of air or nitrogen for at least 30 minutes. This step is critical for efficient elution.

  • Elution:

    • Elute the ergosterol from the cartridge with 4-5 mL of isopropanol into a clean collection vial.

  • Preparation for Analysis:

    • Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for HPLC analysis.

Visualization of Methodologies and Pathways

Experimental Workflow for Ergosterol Extraction

ExtractionWorkflow start Fungal Culture Sample saponification Saponification (Methanolic KOH, 80°C) start->saponification extraction Liquid-Liquid Extraction (n-Hexane) saponification->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_hexane Collect Hexane Layer phase_sep->collect_hexane evaporation Evaporation to Dryness collect_hexane->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution hplc HPLC-UV Analysis (282 nm) reconstitution->hplc

Caption: Workflow for ergosterol extraction via saponification and liquid-liquid extraction.

Ergosterol Biosynthetic Pathway in Fungi

ErgosterolPathway substrate substrate intermediate intermediate enzyme enzyme final_product final_product acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa ERG10 hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa ERG13 mevalonate Mevalonate hmg_coa->mevalonate HMG1/2 fpp Farnesyl-PP mevalonate->fpp Multiple Steps squalene Squalene fpp->squalene ERG9 lanosterol Lanosterol squalene->lanosterol ERG1, ERG7 ergosterol Ergosterol lanosterol->ergosterol Multiple Steps (ERG11, ERG24, etc.)

Caption: Simplified overview of the ergosterol biosynthetic pathway in fungi.

References

Application Note: Quantification of Ergosterol Acetate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047) acetate (B1210297) is the acetylated form of ergosterol, a sterol predominantly found in the cell membranes of fungi and protozoa. As ergosterol is a key biomarker for fungal biomass, the quantification of its acetate ester can be crucial in various research areas, including the study of fungal metabolism, the development of antifungal drugs, and the quality control of food and environmental samples. This application note provides a detailed protocol for the quantification of ergosterol acetate using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is adapted from established protocols for ergosterol analysis and provides a robust framework for accurate and reproducible quantification.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The quantification is achieved by detecting the analyte using a UV detector, leveraging the characteristic UV absorbance of the ergostane (B1235598) steroid backbone. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of an this compound standard.

Experimental Protocols

Sample Preparation

The sample preparation protocol is critical for the accurate quantification of this compound and may need to be optimized depending on the sample matrix. The following is a general procedure for the extraction of this compound from fungal biomass.

Materials:

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (analytical grade)

  • Deionized water

  • 0.45 µm syringe filters (nylon or PTFE)

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

Protocol for Fungal Biomass:

  • Homogenization: Weigh approximately 100-200 mg of lyophilized fungal biomass into a glass centrifuge tube. Add 5 mL of a methanol:dichloromethane (1:1, v/v) solution. Homogenize the sample using a probe homogenizer or bead beater for 2-3 minutes.

  • Extraction: Sonicate the homogenate in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 10 minutes to pellet the solid debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process (steps 1-4) on the pellet with an additional 5 mL of the methanol:dichloromethane solution to ensure complete extraction. Combine the supernatants.

  • Evaporation: Evaporate the combined supernatants to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the HPLC mobile phase (e.g., methanol/acetonitrile).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Note on Saponification: If the aim is to quantify total ergosterol (free and esterified), a saponification step would be introduced. This involves heating the sample with alcoholic KOH to hydrolyze the ergosterol esters to free ergosterol. However, for the direct quantification of this compound, this step should be omitted.

HPLC System and Conditions

The following HPLC conditions are a recommended starting point and may require optimization for specific applications.

Table 1: HPLC System and Operating Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity or equivalent with UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:Acetonitrile (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 282 nm
Run Time Approximately 15 minutes
Preparation of Standard Solutions

Materials:

  • This compound standard (≥95% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

Protocol:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration of this compound. The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should be ≥ 0.999.

Data Presentation

The quantitative data obtained from the method validation should be summarized for easy comparison. The following table provides an example of typical performance characteristics for an HPLC method for sterol analysis.

Table 2: Summary of Quantitative Data and Method Validation Parameters

ParameterTypical ValueDescription
Retention Time (RT) 8-12 minThe time at which this compound elutes from the column. This will be longer than for ergosterol due to increased hydrophobicity.
Linearity (R²) ≥ 0.999Coefficient of determination for the calibration curve over the specified concentration range.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mLThe lowest concentration of analyte that can be accurately and precisely quantified.
Precision (%RSD) < 5%Relative Standard Deviation for replicate injections of the same standard.
Accuracy (% Recovery) 90 - 110%The percentage of the true value recovered when analyzing a sample with a known amount of added analyte.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound by HPLC.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Fungal Biomass Sample Homogenize Homogenization (Methanol:Dichloromethane) Sample->Homogenize Extract Sonication & Centrifugation Homogenize->Extract Collect Collect Supernatant Extract->Collect Evaporate Evaporation to Dryness Collect->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Filter Filtration (0.45 µm) Reconstitute->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial Injection HPLC Injection (20 µL) HPLC_Vial->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (282 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification of this compound Integration->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification G cluster_sample Sample Matrix cluster_analyte Target Analyte cluster_method Analytical Method cluster_result Result Matrix Fungal Material Extraction Solvent Extraction Matrix->Extraction Analyte This compound Analyte->Extraction HPLC HPLC Separation Extraction->HPLC Detection UV Detection HPLC->Detection Concentration Concentration (µg/mL) Detection->Concentration

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Ergosterol Acetate from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ergosterol (B1671047), a primary sterol in fungal cell membranes, serves as a crucial biomarker for fungal biomass quantification in various environmental and agricultural samples. Its acetylated form, ergosterol acetate (B1210297), is often analyzed in pharmaceutical and mycological research. This application note details a robust High-Performance Thin-Layer Chromatography (HPTLC) method for the qualitative and quantitative analysis of ergosterol acetate extracted from natural sources. This method is tailored for researchers, scientists, and drug development professionals requiring a reliable and efficient analytical technique.

Principle

Thin-Layer Chromatography (TLC) separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture). In this application, a silica (B1680970) gel plate serves as the stationary phase. The separation of this compound from other components in a natural extract is achieved by developing the plate with a non-polar mobile phase. Less polar compounds, like this compound, will travel further up the plate, resulting in a higher retardation factor (Rf) value. Visualization is achieved using specific staining reagents or under UV light, and quantification can be performed using densitometry.

Materials and Methods

Materials and Reagents

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates

  • Mobile Phase Solvents:

    • Methanol (B129727) (analytical grade)

    • Dichloromethane (B109758) (analytical grade)

    • Toluene (analytical grade)

    • Ethyl acetate (analytical grade)

    • Petroleum ether (analytical grade)

    • Benzene (analytical grade - Caution: Carcinogen, handle with appropriate safety measures )

    • Acetonitrile (analytical grade)

  • Reference Standard: this compound (Sigma-Aldrich or equivalent)

  • Visualization Reagent:

    • Phosphomolybdic acid (PMA) solution (10% in ethanol)

    • UV lamp (254 nm and 365 nm)

  • Extraction Solvents: Methanol, ethanol, potassium hydroxide (B78521) (KOH)

  • Glassware and Equipment:

    • Chromatography tank

    • Capillary tubes or automatic TLC sampler

    • Heating plate or oven

    • Densitometer or TLC scanner

    • Standard laboratory glassware (beakers, flasks, etc.)

    • Vortex mixer

    • Centrifuge

Experimental Protocols

1. Standard Solution Preparation

Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as dichloromethane or chloroform. From this stock, prepare a series of working standard solutions of varying concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) for calibration purposes.

2. Sample Preparation (Extraction from Fungal Source)

A simplified pre-soaking extraction method is effective for recovering ergosterol.[1][2][3]

  • Saponification: Suspend a known weight of the dried and ground natural extract (e.g., fungal biomass) in a 1.5 M solution of KOH in 96% ethanol.[1]

  • Extraction: Allow the mixture to stand overnight (pre-soaking) or heat at 80°C for 30 minutes.[4] This step both extracts the lipids and saponifies any esters.

  • Partitioning: After cooling, add water and a non-polar solvent like n-pentane or petroleum ether. Vortex vigorously to partition the non-saponifiable lipids (including ergosterol) into the organic layer.

  • Isolation: Centrifuge to separate the layers and carefully collect the upper organic layer containing the ergosterol.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Acetylation (Optional but recommended for analyzing this compound): The extracted ergosterol can be acetylated using acetic anhydride (B1165640) and pyridine. However, if this compound is the target analyte from the start, this step can be omitted if it is naturally present.

  • Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., dichloromethane) for TLC application.

3. Chromatographic Development

  • Plate Activation: Activate the HPTLC plate by heating it at 110°C for 30 minutes.

  • Sample Application: Apply the standard solutions and sample extracts as bands or spots onto the activated plate using a capillary tube or an automatic sampler.

  • Mobile Phase Preparation: Prepare the desired mobile phase. A commonly used system is a mixture of methanol and dichloromethane (5:95, v/v).[5] Another effective system is ethyl acetate:petroleum ether (6:4 v/v).[6]

  • Development: Place the plate in a chromatography tank pre-saturated with the mobile phase vapor and allow the solvent front to ascend to a predetermined height.

  • Drying: After development, remove the plate from the tank and dry it in a fume hood or with a stream of warm air.

4. Visualization

  • UV Detection: View the dried plate under a UV lamp at 254 nm. Ergosterol and its acetate will appear as dark spots against the fluorescent background of the plate.[7]

  • Phosphomolybdic Acid (PMA) Staining: Spray the plate evenly with a 10% solution of phosphomolybdic acid in ethanol.[5][8] Heat the plate at 100-120°C for 5-10 minutes. Steroids will appear as dark blue or green spots on a yellow-green background.[5][8] For robust detection, heating at a lower temperature (40-80°C) for a longer duration (over 20 minutes) can be beneficial.[5]

5. Densitometric Analysis

  • Scan the stained or UV-visualized plate using a densitometer or TLC scanner at the wavelength of maximum absorbance for the visualized spots (e.g., 282 nm for ergosterol under UV).[6][9]

  • Create a calibration curve by plotting the peak area of the standard spots against their corresponding concentrations.

  • Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: Quantitative Data for TLC Analysis of Ergosterol and Related Compounds

CompoundStationary PhaseMobile Phase SystemRf ValueDetection MethodLimit of Quantification (LOQ)Reference
ErgosterolSilica Gel HPTLCEthyl acetate: Petroleum ether (6:4 v/v)0.45 ± 0.002Densitometry (282 nm)10.79 ng/band[6]
ErgosterolSilica GelBenzene: Acetonitrile (9:1, v/v)~0.3UV (282 nm), 50% H₂SO₄1 µg/g[9]
ErgosterolSilica GelMethanol: Dichloromethane (5:95, v/v)Not specifiedPhosphomolybdic AcidNot specified[5]
ErgosterolSilica Gel 60-F254Toluene: Ethyl acetate: Formic acid (5:4:1)Not specified for ergosterolFluorodensitometry8 ng[1]

Mandatory Visualization

TLC_Workflow cluster_prep Sample & Standard Preparation cluster_tlc TLC Procedure cluster_analysis Analysis A Natural Extract (Fungal Source) C Extraction & Saponification A->C B This compound Standard D Standard Dilution Series B->D F Sample & Standard Application C->F D->F E HPTLC Plate Activation E->F G Chromatographic Development (e.g., Ethyl Acetate:Petroleum Ether) F->G H Plate Drying G->H I Visualization (UV Light or PMA Stain) H->I J Densitometric Scanning I->J K Data Processing J->K L Quantitative Results (Concentration of this compound) K->L

Caption: Workflow for the TLC analysis of this compound.

Conclusion

The described HPTLC method provides a straightforward, sensitive, and reliable approach for the quantification of this compound in natural extracts.[1] The protocol is adaptable, with various mobile phase systems and visualization techniques available to suit specific laboratory needs and instrumentation. This application note serves as a comprehensive guide for researchers engaged in the analysis of fungal sterols for a variety of scientific applications.

References

Application Note: Quantitative Analysis of Ergosterol Acetate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergosterol (B1671047) is a vital sterol found in the cell membranes of fungi and is widely used as a biomarker for fungal biomass quantification. Its esterified form, ergosterol acetate (B1210297), is also of significant interest in various research contexts. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the analysis of these compounds.[1][2]

This application note presents two distinct protocols. The first is a proposed method for the direct quantitative analysis of ergosterol acetate. The second describes the well-established method for quantifying total ergosterol content (including that from this compound) following a saponification step, which converts the ester back to its free sterol form. Many established workflows utilize saponification to measure total fungal biomass.

Part 1: Direct Detection of this compound (Proposed Method)

This protocol outlines a proposed method for the direct analysis of this compound without prior chemical modification. As this compound is more nonpolar than ergosterol, its chromatographic retention and mass spectrometric behavior are distinct. The fragmentation of the acetate ester is predicted to involve a characteristic neutral loss of acetic acid.

Experimental Protocol: Direct Analysis

1. Sample Preparation: Lipid Extraction

This procedure is designed to extract total lipids, including sterol esters, from a given matrix (e.g., fungal culture, tissue sample).

  • Homogenization: Homogenize the sample (e.g., 100 mg of tissue) in a suitable solvent mixture such as chloroform (B151607):methanol (B129727) (1:2 v/v).[3]

  • Extraction: Perform a Bligh-Dyer or similar liquid-liquid extraction.[3][4]

    • To the homogenate, add chloroform and water (or a suitable buffer like PBS) to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:2:1.8.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at ~1500 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

  • Drying and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent for reverse-phase chromatography, such as methanol or isopropanol (B130326).

2. Liquid Chromatography (LC)

  • Column: C18 Reverse-Phase Column (e.g., 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 80% B

    • 1-8 min: Gradient to 100% B

    • 8-12 min: Hold at 100% B

    • 12.1-15 min: Return to 80% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode. APCI is often preferred for nonpolar sterols to achieve better sensitivity.[5]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Predicted Transitions: The primary fragmentation of protonated this compound ([M+H]⁺) is expected to be the neutral loss of acetic acid (CH₃COOH, 60 Da), yielding the ergosterol-H₂O cation (m/z 379.3). This ion can be further fragmented.

Quantitative Data: Proposed MRM Transitions for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Notes
This compound (Quantifier) 439.4379.315-25150Loss of Acetic Acid
This compound (Qualifier) 439.469.130-40100Characteristic Sterol Fragment

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample Homogenize Homogenize in Chloroform:Methanol Sample->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract Dry Dry Down Under Nitrogen Extract->Dry Reconstitute Reconstitute in Methanol Dry->Reconstitute LC Reverse-Phase LC (C18 Column) Reconstitute->LC MSMS Tandem MS (APCI/ESI+, MRM Mode) LC->MSMS Data Data Acquisition (m/z 439.4 -> 379.3) MSMS->Data

G Parent This compound [M+H]⁺ m/z 439.4 Loss - Acetic Acid (60 Da) Parent->Loss Product1 Product Ion 1 [M+H-CH₃COOH]⁺ m/z 379.3 Loss->Product1 Product2 Product Ion 2 (e.g., Side Chain Fragment) m/z 69.1 Product1->Product2 Further Fragmentation

Part 2: Detection of Total Ergosterol via Saponification

This protocol is the standard, literature-supported method for determining total ergosterol content in a sample. The initial saponification (alkaline hydrolysis) step converts ergosterol esters, including this compound, into free ergosterol, which is then extracted and quantified.

Experimental Protocol: Saponification and Analysis

1. Sample Preparation: Saponification and Extraction

  • Saponification:

    • Place the sample (e.g., 0.2-1 g) into a glass tube with a Teflon-lined cap.[6]

    • Add 10 mL of 10% (w/v) potassium hydroxide (B78521) (KOH) in methanol.[1][2]

    • Seal the tube tightly and heat at 80 °C for 60-90 minutes in a water bath or heat block to hydrolyze the esters.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 10 mL of n-pentane or hexane (B92381) and vortex vigorously for 2 minutes.[6]

    • Centrifuge to separate the layers.

    • Transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction two more times with fresh pentane/hexane and combine the organic extracts.

  • Drying and Reconstitution:

    • Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of methanol or isopropanol for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: C18 Reverse-Phase Column (e.g., 100 mm × 2.0 mm, 3 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

  • Gradient: A typical gradient starts at 80-90% B and increases to 100% B.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The dehydrated protonated molecule, [M+H-H₂O]⁺, at m/z 379.4 is the most common and abundant precursor ion for ergosterol.

  • Product Ion: The fragment at m/z 69.1 is a characteristic product ion resulting from the cleavage of the sterol side chain and is commonly used for quantification.[6]

Quantitative Data: Established MRM Transitions for Ergosterol
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Notes
Ergosterol (Quantifier) 379.469.135-45150Primary transition for quantification.[6]
Ergosterol (Qualifier) 379.4361.315-25100Loss of water from precursor.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Contains Ergosterol & Esters) Saponify Saponification (KOH in Methanol, 80°C) Sample->Saponify Extract Liquid-Liquid Extraction (Pentane or Hexane) Saponify->Extract Dry Dry Down Under Nitrogen Extract->Dry Reconstitute Reconstitute in Methanol Dry->Reconstitute LC Reverse-Phase LC (C18 Column) Reconstitute->LC MSMS Tandem MS (APCI+, MRM Mode) LC->MSMS Data Data Acquisition (m/z 379.4 -> 69.1) MSMS->Data

Summary

This application note provides two comprehensive protocols for the analysis of this compound using LC-MS/MS. The choice of method depends on the analytical goal: direct measurement of the intact ester or quantification of the total ergosterol pool as a measure of fungal biomass. The proposed direct method offers a pathway for specific quantification of the acetate form, while the saponification-based method is a robust, validated approach for total ergosterol measurement. Both methods leverage the high selectivity and sensitivity of tandem mass spectrometry to provide accurate and reliable quantification for researchers in life sciences and drug development.

References

Application Notes and Protocols for the Use of Ergosterol Acetate as a Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Utilizing Ergosterol (B1671047) and Ergosterol Acetate (B1210297) as Standards in Chromatographic Quantification of Fungal Biomass.

These application notes provide a comprehensive overview and detailed protocols for the use of ergosterol and its derivative, ergosterol acetate, as standards in chromatographic techniques for the quantification of fungal biomass. The primary application is in microbiology, environmental science, and food safety, where measuring fungal contamination is crucial. While ergosterol is the predominantly used primary standard, this guide also covers the preparation and application of this compound, particularly in Gas Chromatography (GC) methodologies.

Introduction to Ergosterol as a Fungal Biomarker

Ergosterol is the principal sterol found in the cell membranes of most fungi, playing a vital role in membrane fluidity and integrity.[1][2] Its relative absence in other organisms like plants and bacteria makes it an excellent biomarker for the quantification of fungal biomass in various samples, including soil, sediment, plant tissues, and building materials.[2][3][4] Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely employed for the sensitive and specific detection of ergosterol.

This compound in Chromatography

This compound, the acetylated form of ergosterol, is also found in fungi, often as a storage form of ergosterol. In the context of chromatography, ergosterol is sometimes converted to this compound prior to GC analysis. This derivatization can improve the thermal stability and chromatographic behavior of the analyte. While less common, purified this compound can also be used as a standard, particularly as an internal standard to account for variations in sample preparation and analysis.

Data Presentation: Quantitative Chromatographic Data

The following tables summarize key quantitative parameters for the analysis of ergosterol and this compound using HPLC and GC-MS.

Table 1: Quantitative Data for Ergosterol Analysis by HPLC-UV

ParameterValueMatrixReference
Linearity Range0.1 - 100.0 µg/mLMeat Products[5]
Limit of Detection (LOD)0.03 µg/mLMeat Products[5]
Limit of Quantitation (LOQ)0.1 µg/mLMeat Products[5]
Recovery99.51%Meat Products[5]
Linearity Range2 - 12 µg/mLRiver Sediment[1]
Detection Limit50 ng/mLRiver Sediment[1]
Recovery91.7% ± 3.1%River Sediment[1]
Linearity Range0 - 80 µg/mLLeaf Litter[3]
Recovery44% - 90%Leaf Litter[3]
Linearity Range31.25 - 2000 µg/mLMushrooms[6]
Limit of Detection (LOD)0.3498 µg/mLMushrooms[6]
Limit of Quantitation (LOQ)1.060 µg/mLMushrooms[6]
Recovery92% - 96%Mushrooms[6]

Table 2: Quantitative Data for Ergosterol Analysis by GC-MS

ParameterValueMatrixReference
Detection Limit~10 pg (TMS derivative)Organic Dust
Detection Limit~20 pg (TBDMS derivative)Organic Dust
Recovery (with ¹³C ergosterol IS)99.3%House Dust[1]
Recovery (with 7-DHC IS)42.4%House Dust[1]
Limit of Quantitation Range3 ppb - 90 ppmSoil[7]
Detection Limit1.5 ppbSoil[7]

Experimental Protocols

Protocol 1: Preparation of Ergosterol and this compound Standards

1.1. Preparation of Ergosterol Stock Standard Solution (for HPLC and GC-MS)

  • Materials: Crystalline ergosterol (≥95% purity), HPLC-grade methanol (B129727) or ethanol (B145695), acetone.

  • Procedure:

    • Accurately weigh approximately 10 mg of ergosterol into a 10 mL amber volumetric flask.

    • Dissolve the ergosterol in a small amount of acetone.

    • Bring the flask to volume with methanol or ethanol to achieve a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C in the dark. This solution is stable for several months.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase or derivatization solvent to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).

1.2. Synthesis of this compound (for use as a standard)

  • Materials: Ergosterol, acetic anhydride (B1165640), pyridine (B92270), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve ergosterol in a minimal amount of pyridine in a round-bottom flask.

    • Add an excess of acetic anhydride to the solution.

    • Stir the reaction mixture at room temperature for several hours or overnight.

    • Quench the reaction by slowly adding water.

    • Extract the this compound with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

    • Confirm the purity and identity of the synthesized this compound using techniques such as NMR, melting point, and chromatography (TLC, HPLC, or GC-MS).

  • Preparation of this compound Standard Solution: Prepare stock and working solutions of the purified this compound in a suitable solvent (e.g., hexane (B92381) for GC-MS) following the same procedure as for ergosterol.

Protocol 2: Quantification of Ergosterol in Fungal Samples by HPLC-UV

This protocol is a generalized procedure based on common methods for analyzing ergosterol in solid matrices.

  • 1. Sample Preparation (Saponification and Extraction):

    • Weigh 1-2 g of the homogenized sample into a screw-cap glass tube.

    • Add 10 mL of 10% (w/v) potassium hydroxide (B78521) in methanol.

    • Add an appropriate internal standard (e.g., a known amount of a non-naturally occurring sterol or isotopically labeled ergosterol) if desired.

    • Seal the tube tightly and heat at 80°C for 60-90 minutes in a water bath or heating block, with occasional vortexing. This step hydrolyzes ergosteryl esters to free ergosterol.

    • Cool the tube to room temperature.

    • Add 5 mL of n-hexane and vortex vigorously for 2 minutes to extract the non-saponifiable lipids, including ergosterol.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction two more times, combining the hexane extracts.

    • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • 2. HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with methanol or a mixture of methanol and acetonitrile (B52724) (e.g., 95:5 v/v).

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 282 nm.

    • Quantification: Create a calibration curve by injecting the ergosterol working standards. Determine the concentration of ergosterol in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Quantification of Ergosterol as this compound by GC-MS

This protocol involves the derivatization of ergosterol to this compound prior to analysis.

  • 1. Sample Preparation (Saponification and Extraction):

    • Follow steps 1-10 from Protocol 2.

  • 2. Derivatization to this compound:

    • To the dried extract, add 100 µL of pyridine and 100 µL of acetic anhydride.

    • Seal the vial and heat at 60-70°C for 30-60 minutes.

    • Cool the reaction mixture to room temperature.

    • Evaporate the pyridine and excess acetic anhydride under a stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of hexane.

  • 3. GC-MS Analysis:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection.

    • Temperature Program:

      • Initial temperature: 180°C, hold for 1 min.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

      • Or, Selected Ion Monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity.

    • Quantification: Prepare a calibration curve using this compound standards that have undergone the same derivatization process. Alternatively, use an internal standard such as cholestane (B1235564) or an isotopically labeled this compound.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Fungal Sample Saponification Saponification (KOH in Methanol, 80°C) Sample->Saponification Extraction Liquid-Liquid Extraction (n-Hexane) Saponification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC System (C18 Column, Isocratic Methanol) Filtration->HPLC Detection UV Detection (282 nm) HPLC->Detection Quantification Quantification (vs. Ergosterol Standard Curve) Detection->Quantification

Caption: Workflow for Ergosterol Quantification by HPLC-UV.

Experimental_Workflow_GCMS cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Fungal Sample Saponification Saponification (KOH in Methanol, 80°C) Sample->Saponification Extraction Liquid-Liquid Extraction (n-Hexane) Saponification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (Acetic Anhydride, Pyridine) Evaporation->Derivatization Reconstitution Reconstitution (Hexane) Derivatization->Reconstitution GCMS GC-MS System (DB-5ms Column) Reconstitution->GCMS Detection Mass Spectrometry (EI, Scan or SIM) GCMS->Detection Quantification Quantification (vs. This compound Standard Curve) Detection->Quantification

Caption: Workflow for Ergosterol Quantification by GC-MS as this compound.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl Pyrophosphate (FPP) Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Ergosterol_Acetate This compound (Storage/Detoxification) Ergosterol->Ergosterol_Acetate Acetylation/ Deacetylation

Caption: Simplified Ergosterol Biosynthesis Pathway in Fungi.

References

Application Notes and Protocols: The Role of Ergosterol and its Acetate Precursor in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance of ergosterol (B1671047) and its biosynthetic precursor, acetate (B1210297), in the discovery and development of novel antifungal agents. Detailed protocols for key experimental assays are included to facilitate research in this critical area of mycology and drug development.

Introduction

Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][3][4][5][6] The biosynthetic pathway of ergosterol is a well-established and primary target for a majority of clinically used antifungal drugs.[6][7][8][9][10] The discovery of compounds that inhibit various enzymatic steps in this pathway, which originates from acetyl-CoA (derived from acetate), remains a cornerstone of antifungal drug discovery.[7] While ergosterol acetate is a known fungal metabolite, its direct application as an antifungal agent is not established; however, understanding its role in the context of ergosterol metabolism provides valuable insights.[11]

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The synthesis of ergosterol is a complex, multi-step process that can be broadly divided into three main stages, starting from the precursor acetyl-CoA. This pathway is highly conserved among fungi, making it a broad-spectrum target.[3]

Key enzymatic targets in the ergosterol biosynthesis pathway include:

  • Squalene (B77637) epoxidase (ERG1): Targeted by allylamines (e.g., terbinafine). Inhibition of this enzyme leads to the accumulation of toxic squalene and a deficiency in ergosterol.[7][9]

  • Lanosterol (B1674476) 14α-demethylase (ERG11/CYP51): The target of azole antifungals (e.g., fluconazole, itraconazole). Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols.[7][8][9]

  • Sterol C14-reductase (ERG24) and Sterol C8-isomerase (ERG2): Targeted by morpholines (e.g., amorolfine). These enzymes function in the later stages of the pathway.[7][12]

The disruption of this pathway, either through genetic mutation or chemical inhibition, leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death or growth inhibition.[13]

Signaling Pathways Regulating Ergosterol Biosynthesis

Fungal cells possess sophisticated regulatory networks to maintain ergosterol homeostasis. A key player in this regulation is the sterol regulatory element-binding protein (SREBP) pathway. In yeast, the transcription factor Upc2p (a homolog of mammalian SREBP) is a central regulator of ergosterol biosynthesis genes.[13] When ergosterol levels are low, Upc2p is activated and upregulates the expression of genes involved in the ergosterol biosynthesis pathway. This response can contribute to the development of resistance to antifungal drugs that target this pathway.

Quantitative Data on Antifungal Agents Targeting Ergosterol Biosynthesis

The efficacy of antifungal compounds is commonly quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Antifungal Agent ClassExample CompoundFungal SpeciesMIC Range (µg/mL)Reference(s)
Azoles FluconazoleCandida albicans0.25 - >64[14]
ItraconazoleAspergillus fumigatus0.25 - 8
Allylamines TerbinafineTrichophyton rubrum0.001 - 0.03
Morpholines AmorolfineCandida spp.1 - 4[15]
Natural Products CinnamaldehydeCandida albicans62.5[16]
PiperidineCandida albicans250[16]
CitralCandida albicans500[16]

Note: MIC values can vary significantly depending on the specific fungal strain, testing methodology, and laboratory conditions.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Antifungal agent

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Spectrophotometer or microplate reader

  • Sterile water or saline

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Antifungal Agent Preparation: a. Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the wells of the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the diluted antifungal agent. b. Include a positive control well (inoculum without antifungal) and a negative control well (medium only). c. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: a. Visually inspect the wells for fungal growth or measure the optical density (OD) using a microplate reader. b. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the positive control.[17]

Protocol 2: Estimation of Fungal Growth Rate via [¹⁴C]-Acetate Incorporation into Ergosterol

This protocol measures the rate of fungal biomass production by quantifying the incorporation of radiolabeled acetate into ergosterol.[18] This is a sensitive method to assess the impact of antifungal compounds on fungal growth and ergosterol biosynthesis.

Materials:

  • Fungal culture

  • [¹⁴C]-Acetate (radiolabeled)

  • Unlabeled sodium acetate

  • Liquid scintillation vials and cocktail

  • Liquid scintillation counter

  • Saponification reagent (e.g., alcoholic potassium hydroxide)

  • Heptane or hexane (B92381) for extraction

  • Spectrophotometer

  • Glass tubes with Teflon-lined screw caps

  • Water bath or heating block

Procedure:

  • Labeling of Fungal Culture: a. Grow the fungal culture to the desired growth phase in a suitable liquid medium. b. Add a known concentration of [¹⁴C]-acetate and unlabeled sodium acetate to the culture. The final concentration of acetate should be optimized for the specific fungus. c. Incubate the culture for a defined period (e.g., 2-4 hours) to allow for the incorporation of the labeled acetate into ergosterol.

  • Cell Harvesting and Saponification: a. Harvest the fungal cells by centrifugation. b. Wash the cell pellet with sterile water to remove any unincorporated [¹⁴C]-acetate. c. Resuspend the pellet in the saponification reagent. d. Heat the mixture at a high temperature (e.g., 80-90°C) for a specified time (e.g., 1-2 hours) to hydrolyze lipids and release sterols.

  • Ergosterol Extraction: a. After cooling, add a known volume of water and an organic solvent (heptane or hexane) to the saponified mixture. b. Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the organic phase. c. Centrifuge to separate the phases and carefully collect the upper organic phase.

  • Quantification of [¹⁴C]-Ergosterol: a. Transfer a portion of the organic extract to a liquid scintillation vial. b. Evaporate the solvent. c. Add liquid scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Total Ergosterol Quantification (Optional but Recommended): a. Use a separate aliquot of the organic extract for spectrophotometric quantification of total ergosterol. b. Measure the absorbance spectrum between 240 and 300 nm. Ergosterol has a characteristic peak at 282 nm. c. Calculate the total ergosterol concentration using the Beer-Lambert law.

  • Calculation of Growth Rate: a. The rate of acetate incorporation into ergosterol is calculated based on the amount of radioactivity incorporated per unit of biomass (or total ergosterol) over time. This rate is proportional to the fungal growth rate.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Ergosterol Synthesis) cluster_inhibitors Antifungal Drug Targets Acetate Acetate Acetyl-CoA Acetyl-CoA Acetate->Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Fecosterol Fecosterol 14-demethyl-lanosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Allylamines (Terbinafine) Allylamines (Terbinafine) Allylamines (Terbinafine)->Squalene inhibits Squalene epoxidase (ERG1) Azoles (Fluconazole) Azoles (Fluconazole) Azoles (Fluconazole)->Lanosterol inhibits Lanosterol 14α-demethylase (ERG11) Morpholines (Amorolfine) Morpholines (Amorolfine) Morpholines (Amorolfine)->Fecosterol inhibits Sterol C14-reductase (ERG24) & C8-isomerase (ERG2)

Caption: Ergosterol Biosynthesis Pathway and Antifungal Targets.

Acetate_Incorporation_Workflow cluster_workflow Experimental Workflow cluster_quantification Quantification Methods A Fungal Culture Growth B Addition of [14C]-Acetate A->B C Incubation (Label Incorporation) B->C D Cell Harvesting C->D E Saponification (Lipid Hydrolysis) D->E F Ergosterol Extraction (Organic Solvent) E->F G Quantification F->G H Liquid Scintillation Counting ([14C]-Ergosterol) G->H I Spectrophotometry (Total Ergosterol) G->I

Caption: Workflow for [¹⁴C]-Acetate Incorporation Assay.

References

Application Notes and Protocols: Ergosterol Acetate as a Precursor for Vitamin D2 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of vitamin D2 (ergocalciferol) using ergosterol (B1671047) acetate (B1210297) as a precursor. The primary method detailed is the photochemical conversion initiated by ultraviolet (UV) irradiation.

Introduction

Vitamin D2 is a crucial nutrient for calcium homeostasis and bone metabolism.[1] Its synthesis is of significant interest to the pharmaceutical and nutraceutical industries. Ergosterol, a sterol found in fungi and yeast, is the direct precursor to vitamin D2.[2][3] While much of the literature focuses on the conversion of ergosterol, ergosterol acetate can also be utilized, often with a deacetylation step pre- or post-irradiation. The fundamental principle of the synthesis involves the UV-induced photochemical ring-opening of the B-ring of ergosterol to form pre-vitamin D2, which then undergoes a temperature-dependent isomerization to the final vitamin D2 molecule.[4][5]

Synthesis Pathway

The conversion of ergosterol to vitamin D2 is a two-step process initiated by UV radiation.

  • Photochemical Conversion: Ergosterol absorbs UV light, leading to a conrotatory ring-opening of the B-ring to form pre-vitamin D2.[6]

  • Thermal Isomerization: Pre-vitamin D2 then thermally isomerizes to the more stable vitamin D2.[4]

This process can be visualized as follows:

G Ergosterol Ergosterol PreVitaminD2 Pre-Vitamin D2 Ergosterol->PreVitaminD2 UV Irradiation (e.g., 280 nm) VitaminD2 Vitamin D2 PreVitaminD2->VitaminD2 Thermal Isomerization (Heat) Tachysterol Tachysterol PreVitaminD2->Tachysterol UV Irradiation Lumisterol Lumisterol PreVitaminD2->Lumisterol UV Irradiation

Caption: Photochemical and thermal conversion of ergosterol to vitamin D2 and its photoisomers.

Quantitative Data Summary

The efficiency of converting ergosterol to vitamin D2 is influenced by several factors, including the UV wavelength, irradiation dose, temperature, and the matrix containing the ergosterol. The following tables summarize quantitative data from various studies.

Table 1: Effect of UV Irradiation on Vitamin D2 and Ergosterol Content in Mushrooms

Mushroom SpeciesTreatment ConditionsInitial Ergosterol (mg/g dw)Final Ergosterol (mg/g dw)Final Vitamin D2 (µg/g dw)Reference
Shiitake (Lentinus edodes)UV-C, ethanol (B145695) suspension, 120 min-49% of initial677.28 ± 40.42[7]
Oyster (Pleurotus ostreatus)UV-C, ethanol suspension, 120 min-14% of initial275.32 ± 48.45[7]
White Button (Agaricus bisporus)UV-B, 1.14 W/m², 94.28 min, 28.16°C--239.67[8]
Shiitake (Lentinula edodes)UV irradiation, 40.56 °C, 36.27 kJ/m²--29.87 ± 1.38[9]

Table 2: Vitamin D2 Conversion in Yeast and Pure Ergosterol

SampleUV-C Irradiation TimeConversion RateFinal Vitamin D2Reference
Brewer's Yeast Biomass15 minutes1.78%-[10][11]
Pure Ergosterol Solution30 minutes--[12]

Experimental Protocols

Protocol 1: Photochemical Synthesis of Vitamin D2 from Ergosterol

This protocol is adapted from a procedure for the synthesis of vitamin D2 from ergosterol.[13] If starting with this compound, a preliminary deacetylation step would be required.

Materials and Equipment:

  • Ergosterol

  • tert-Butyl methyl ether (tert-BuOMe)

  • Ethanol

  • Methanol (B129727)

  • Sodium hydroxide (B78521) (NaOH)

  • 2-L photo-reaction vessel with a quartz immersion well

  • 450-watt Hanovia medium-pressure mercury lamp

  • Mechanical stirrer

  • Dewar flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Charge the 2-L photo-reaction vessel with 13.5 g of ergosterol and 1.7 L of tert-BuOMe.

    • Stir the mixture at room temperature overnight with a gentle bubbling of argon.

  • Irradiation:

    • Cool the solution to 0°C in a dry ice-ethanol bath while stirring vigorously.

    • Insert the 450-watt mercury lamp into the quartz well and turn it on.

    • Continue irradiation at 0°C to -20°C for 4 hours.

  • Isomerization and Work-up:

    • The resulting solution contains pre-vitamin D2. Concentrate the solution at 20°C using a rotary evaporator.

    • The crude pre-vitamin D2 is then thermally isomerized to vitamin D2 by heating. A typical procedure involves refluxing in a solvent like cyclohexane (B81311) for 1 hour.[14]

  • Purification:

    • Suspend the crude product in methanol and stir at room temperature, followed by cooling to -30°C to precipitate unreacted ergosterol.

    • Filter the mixture to recover the unreacted ergosterol.

    • The filtrate containing vitamin D2 can be further purified by esterification, hydrolysis, and crystallization.

    • For final purification, suspend the crude vitamin D2 in absolute ethanol, stir, and cool to 0°C. Collect the solid by filtration, wash with cold methanol, and dry under high vacuum to yield pure vitamin D2.[13]

Protocol 2: HPLC Analysis of Ergosterol and Vitamin D2

This protocol provides a method for the quantitative analysis of ergosterol and vitamin D2.[10][15]

Materials and Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 2.7 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ergosterol and Vitamin D2 standards

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (from the synthesis reaction or other sources) in a suitable solvent (e.g., ethanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of 95% acetonitrile and 5% water (both containing 0.1% formic acid).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 265 nm for Vitamin D2 and 282 nm for Ergosterol.

  • Quantification:

    • Prepare a series of standard solutions of ergosterol and vitamin D2 of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Determine the concentration of ergosterol and vitamin D2 in the sample by comparing their peak areas to the calibration curve.

Experimental Workflow

The overall process from starting material to purified product can be outlined as follows:

G Start This compound/Ergosterol Deacetylation Deacetylation (if starting with acetate) Start->Deacetylation Irradiation UV Irradiation Start->Irradiation Deacetylation->Irradiation Isomerization Thermal Isomerization Irradiation->Isomerization Purification Purification (Crystallization, Chromatography) Isomerization->Purification Analysis HPLC Analysis Purification->Analysis FinalProduct Pure Vitamin D2 Analysis->FinalProduct

Caption: General experimental workflow for Vitamin D2 synthesis.

Biological Signaling Pathway of Vitamin D

The biologically active form of vitamin D, 1,25-dihydroxyvitamin D, exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor.[16][17] This initiates a signaling cascade that regulates gene expression.

G cluster_cell Target Cell VDR VDR RXR RXR VDR->RXR Heterodimerizes with VDRE VDRE (Vitamin D Response Element) on DNA RXR->VDRE Binds to GeneTranscription Gene Transcription VDRE->GeneTranscription Regulates BiologicalResponse Biological Response (e.g., Calcium Homeostasis) GeneTranscription->BiologicalResponse Leads to VitaminD 1,25(OH)2D2 VitaminD->VDR Binds

Caption: Simplified Vitamin D receptor signaling pathway.

Upon entering the target cell, 1,25-dihydroxyvitamin D2 binds to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR).[18] The VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][19] This regulation of gene expression ultimately leads to the diverse biological effects of vitamin D, including the control of calcium and phosphate (B84403) levels.[17]

References

Application Notes and Protocols for In Vitro Assays Using Ergosterol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergosterol (B1671047) acetate (B1210297) is a derivative of ergosterol, a primary sterol found in the cell membranes of fungi. While ergosterol itself is a well-established target for antifungal drugs, recent in vitro studies have highlighted the broader biological activities of its acetylated form. Ergosterol acetate has demonstrated promising anticancer and anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development. These application notes provide an overview of the in vitro applications of this compound and detailed protocols for key experimental assays.

In Vitro Applications of this compound

This compound has been evaluated in a variety of in vitro models to elucidate its potential therapeutic effects. The primary areas of investigation include:

  • Anticancer Activity: this compound has been shown to inhibit the growth of cancer cell lines, particularly in prostate cancer. Its mechanism of action involves the induction of apoptosis, or programmed cell death.

  • Anti-inflammatory Activity: Studies have demonstrated that this compound can suppress inflammatory responses in macrophage cell lines. This is achieved by inhibiting the production of key inflammatory mediators.

  • Antifungal Activity: As a derivative of ergosterol, its impact on fungal ergosterol biosynthesis is also an area of interest, potentially disrupting fungal cell membrane integrity.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Anticancer Activity of this compound
Cell LineAssayEndpointConcentrationResultReference
LNCaP (Prostate Cancer)MTT AssayIC508.44 µMSignificant growth inhibition after 72h.[1]
DU-145 (Prostate Cancer)MTT AssayIC507.46 µMSignificant growth inhibition after 72h.[1]
LNCaP and DU-145Caspase-3 Activity AssayFold Increase6.25–50µMSignificant increase in caspase-3 activity.[1]
Table 2: Anti-inflammatory Activity of this compound
Cell LineAssayEndpointConcentrationResultReference
RAW264.7 (Macrophage)Griess AssayNO ProductionNot specifiedInhibition of nitric oxide (NO) production.[2]
RAW264.7 (Macrophage)Western Blotp-ERK ExpressionNot specifiedInhibition of phosphorylated ERK expression.[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Anticancer Activity Assessment

This protocol is for assessing the cytotoxic effects of this compound on prostate cancer cell lines (LNCaP and DU-145).

Materials:

  • LNCaP or DU-145 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LNCaP or DU-145 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Caspase-3 substrate (DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Following treatment with this compound (6.25–50µM) for the desired time, harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate. Add assay buffer to a final volume of 90 µL.

  • Substrate Addition: Add 10 µL of caspase-3 substrate (DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Anti-inflammatory Activity Assessment

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

Materials:

  • RAW264.7 macrophage cells

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with this compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to each well.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452). Determine the concentration of nitrite in the samples and express the results as a percentage of the LPS-only control.

Antifungal Activity Assessment

This protocol is for quantifying the total ergosterol content in fungal cells to assess the inhibitory effect of this compound on its biosynthesis.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • Sabouraud Dextrose Broth (SDB)

  • This compound

  • 25% Alcoholic Potassium Hydroxide (KOH)

  • n-Heptane

  • Spectrophotometer

Procedure:

  • Fungal Culture and Treatment: Inoculate the fungal species into SDB and grow overnight. Dilute the culture and treat with various concentrations of this compound. Include a no-drug control. Incubate for 16-24 hours.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Wash the pellet with sterile water. Resuspend the pellet in 1 mL of 25% alcoholic KOH and incubate at 85°C for 1 hour to saponify the lipids.

  • Ergosterol Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. Allow the layers to separate.

  • Spectrophotometric Analysis: Transfer the upper heptane (B126788) layer to a quartz cuvette. Scan the absorbance from 240 nm to 300 nm. Ergosterol has a characteristic four-peaked curve with a peak at 282 nm.

  • Data Analysis: Calculate the ergosterol content based on the absorbance at 282 nm and compare the treated samples to the control.

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_pathway ergosterol_acetate This compound cell_membrane Cell Membrane ergosterol_acetate->cell_membrane Enters cell procaspase8 Pro-caspase-8 caspase8 Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-caspase-3 caspase8->procaspase3 Cleavage caspase3 Caspase-3 procaspase3->caspase3 Activation parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP cleaved_parp->apoptosis DNA Repair Inhibition

Caption: Anticancer signaling pathway of this compound.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 erk ERK tlr4->erk nf_kb NF-κB tlr4->nf_kb ergosterol_acetate This compound ergosterol_acetate->erk Inhibition p_erk p-ERK erk->p_erk Phosphorylation p_erk->nf_kb Activation nf_kb_active Active NF-κB (Nuclear Translocation) nf_kb->nf_kb_active inos iNOS Expression nf_kb_active->inos no_production NO Production inos->no_production inflammation Inflammation no_production->inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

experimental_workflow start Start cell_culture Cell Culture (e.g., LNCaP, RAW264.7) start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation treatment->incubation assay In Vitro Assay incubation->assay mtt MTT Assay (Viability) assay->mtt caspase Caspase Assay (Apoptosis) assay->caspase griess Griess Assay (NO Production) assay->griess data_analysis Data Analysis mtt->data_analysis caspase->data_analysis griess->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Spectrophotometric Analysis of Ergosterol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047) acetate (B1210297) is the acetylated form of ergosterol, a vital sterol found in the cell membranes of fungi and protozoa. As ergosterol is a primary target for antifungal drugs, the analysis of its derivatives, such as ergosterol acetate, is crucial in drug development and fungal biotechnology research.[1][2] Spectrophotometry offers a rapid, accessible, and cost-effective method for the quantitative analysis of ergosterol and its derivatives. These application notes provide detailed protocols for the spectrophotometric analysis of this compound, adapted from established methods for ergosterol quantification.

The principle of this method relies on the characteristic ultraviolet (UV) absorbance of the conjugated double bond system in the sterol's B ring.[3] While the primary absorbance maxima are well-defined for ergosterol, this compound is expected to have a very similar spectral profile, allowing for its quantification using UV-Vis spectrophotometry.[4]

Key Applications

  • Antifungal Drug Discovery: Assessing the impact of novel compounds on the ergosterol biosynthesis pathway.[5][6]

  • Fungal Biomass Estimation: Quantifying fungal growth in various environmental and industrial samples.[1][7]

  • Metabolic Studies: Investigating the production and modification of sterols in fungal systems.[1]

  • Quality Control: Monitoring fungal contamination in agricultural products and pharmaceuticals.

Data Presentation

Table 1: UV Absorbance Characteristics of Ergosterol

Wavelength (nm)DescriptionReference
~262Shoulder[4]
~271-274Major Peak[2][4]
~282Major Peak (often used for quantification)[1][3][4]
~293Minor Peak[2][3][4]

Note: this compound is expected to exhibit a similar UV absorbance spectrum. It is recommended to determine the specific λmax for pure this compound in the chosen solvent.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Mycelia

This protocol outlines the extraction of total sterols, including this compound, from fungal cells.

Materials:

  • Fungal cell pellet

  • Methanol

  • 25% (w/v) Potassium hydroxide (B78521) (KOH) in ethanol (B145695)

  • n-Heptane or Hexane

  • Sterile distilled water

  • Ethanol (100%)

  • Centrifuge tubes (borosilicate glass, screw-cap)

  • Water bath or heating block

  • Vortex mixer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Harvesting Cells: Harvest fungal cells by centrifugation. Wash the pellet with sterile distilled water and determine the wet weight.

  • Saponification: Resuspend the cell pellet in 1 mL of 25% ethanolic KOH. This step hydrolyzes ester linkages to release sterols. For analyzing endogenous this compound without hydrolysis, this saponification step should be omitted and replaced with a direct lipid extraction method (see Protocol 2).

  • Incubation: Incubate the mixture at 85°C for 1 hour to ensure complete saponification.

  • Extraction: After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane or hexane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids, including sterols.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper heptane/hexane layer to a clean glass tube.

  • Repeat Extraction (Optional): For exhaustive extraction, repeat steps 4-6 with a fresh portion of the solvent.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Resuspension: Re-dissolve the dried lipid extract in a known volume of 100% ethanol for spectrophotometric analysis.[8]

Protocol 2: Direct Spectrophotometric Quantification of this compound

This protocol is for the direct measurement of previously extracted and purified this compound.

Materials:

  • Extracted and purified this compound sample

  • Ethanol (100%, spectrophotometric grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Dissolve the this compound sample in 100% ethanol to a concentration that will yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for scanning from 240 nm to 300 nm.[8]

  • Blank Measurement: Fill a quartz cuvette with 100% ethanol to serve as the blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Replace the blank with the cuvette containing the this compound solution. Scan the absorbance from 240 nm to 300 nm.

  • Data Analysis:

    • Identify the absorbance maximum (λmax), which is expected to be around 282 nm.[1][4]

    • The presence of a characteristic four-peaked curve between 240 and 300 nm is indicative of ergosterol and its derivatives.[8]

    • Quantify the concentration of this compound using the Beer-Lambert law (A = εbc), where:

      • A is the absorbance at λmax.

      • ε is the molar absorptivity of this compound (if unknown, a standard curve must be generated).

      • b is the path length of the cuvette (typically 1 cm).

      • c is the concentration of the sample.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Fungal Culture harvest Harvest Cells (Centrifugation) start->harvest saponification Saponification (KOH/Ethanol, 85°C) harvest->saponification extraction Liquid-Liquid Extraction (n-Heptane) saponification->extraction evaporation Solvent Evaporation extraction->evaporation resuspend Resuspend in Ethanol evaporation->resuspend spectro UV-Vis Spectrophotometry (240-300 nm Scan) resuspend->spectro quant Quantification (Absorbance at ~282 nm) spectro->quant Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol erg_acetate This compound ergosterol->erg_acetate Acetylation antifungal Antifungal Agent antifungal->lanosterol Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Improving Ergosterol Acetate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving ergosterol (B1671047) acetate (B1210297) for in vitro assays.

Troubleshooting Guide

Ergosterol acetate, a lipophilic compound, often presents solubility challenges in aqueous-based in vitro assay systems. This guide provides systematic approaches to overcome these issues.

Initial Steps for Dissolving this compound

Before proceeding to more complex methods, ensure the following basic steps have been correctly implemented:

  • High-Purity Solvent : Always use anhydrous, high-purity solvents to prepare stock solutions. The presence of water can significantly reduce the solubility of hydrophobic compounds.

  • Agitation : Vortex or stir the solution vigorously to aid dissolution.

  • Gentle Warming : If the compound is heat-stable, gentle warming (e.g., 37°C) can help increase solubility.[1]

  • Sonication : Sonication can be an effective method to break down compound aggregates and enhance dissolution.[1]

Solvent Selection and Optimization

The choice of solvent is critical for preparing a concentrated stock solution of this compound. The following table summarizes the solubility of the closely related compound, ergosterol, in common organic solvents. This data can serve as a useful starting point for this compound.

SolventReported Solubility of Ergosterol (mg/mL)Recommended Final Concentration in Cell CultureNotes
Dimethylformamide (DMF)~2< 0.5%
Ethanol (B145695)~0.5[2]< 0.5%Can be used as a co-solvent.
Dimethyl Sulfoxide (DMSO)~0.1[2]< 0.5% (cell line dependent)[3]Most common initial solvent.
ChloroformHigh solubilityNot suitable for direct use in cell cultureCan be used for initial dissolution before solvent exchange.
AcetoneSolubleNot typically used directly in cell cultureCan be used for initial stock preparation.

Note: The final concentration of any organic solvent in the cell culture medium should be kept to a minimum to avoid cytotoxicity. It is crucial to include a vehicle control in all experiments to account for any effects of the solvent on the cells.[1]

Co-solvent Systems

Using a mixture of solvents can sometimes maintain the solubility of a compound better than a single solvent upon dilution into an aqueous medium.

  • Ethanol as a Co-solvent : For improved solubility in aqueous buffers, first dissolve this compound in ethanol and then dilute it with the aqueous buffer of choice. A 1:2 solution of ethanol to PBS (pH 7.2) has been shown to dissolve ergosterol to approximately 0.3 mg/mL.[2]

Use of Surfactants

Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Tween® 80 (Polysorbate 80) : This is a commonly used surfactant in cell culture applications. It is recommended to use surfactants at concentrations above their critical micelle concentration (CMC). For Tween® 80, the CMC is approximately 0.012 mM.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution using a Co-solvent/Surfactant System

This protocol is designed to improve the solubility of this compound in the final aqueous assay medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Tween® 80

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the desired volume of the this compound stock solution dropwise.

  • If precipitation is still observed, prepare a fresh solution and add a small amount of Tween® 80 to the cell culture medium before adding the this compound stock solution. A final concentration of 0.05% to 0.1% Tween® 80 is a good starting point.

  • Mix the final solution gently by inverting the tube. Avoid vigorous vortexing, which can cause foaming.

  • Use the freshly prepared working solution immediately.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of solution when I add it to my cell culture medium. What is happening?

A1: This is a common phenomenon known as "solvent-shift precipitation." this compound is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions like cell culture media. When the concentrated DMSO stock is diluted into the aqueous medium, the dramatic change in solvent polarity causes the compound to precipitate.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The tolerance to DMSO is cell line-dependent. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some may tolerate up to 1%.[3] However, primary cells are often more sensitive. It is always recommended to perform a dose-response curve for your specific cell line to determine the maximum non-toxic concentration of DMSO. A concentration of 0.1% DMSO is generally considered safe for most cells.[3]

Q3: Can I use other solvents besides DMSO?

A3: Yes, ethanol is another common solvent for lipophilic compounds and can be less toxic to some cell lines. You can also explore co-solvent systems, such as a mixture of DMSO and ethanol, or the use of surfactants.

Q4: How can I determine the maximum soluble concentration of this compound in my assay medium?

A4: You can perform a kinetic solubility assay. Prepare serial dilutions of your this compound stock solution in your final assay medium. After a short incubation period, visually inspect the solutions for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your maximum working concentration under those conditions.

Q5: My stock solution of this compound in DMSO is cloudy. What should I do?

A5: A cloudy stock solution indicates that the compound is not fully dissolved. You can try gentle warming (if the compound is heat-stable) and sonication to aid dissolution. If the solution remains cloudy, you may need to increase the volume of the solvent to decrease the concentration.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution add_stock Add Stock to Medium (dropwise with vortexing) thaw->add_stock warm_media Pre-warm Culture Medium warm_media->add_stock observe Observe for Precipitation add_stock->observe add_surfactant Add Tween® 80 to Medium observe->add_surfactant Precipitation use Use Immediately in Assay observe->use No Precipitation add_surfactant->add_stock

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart Troubleshooting this compound Solubility Issues start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock remake_stock Prepare fresh, more dilute stock solution check_stock->remake_stock No check_final_conc Is the final concentration too high? check_stock->check_final_conc Yes remake_stock->start lower_conc Reduce the final working concentration check_final_conc->lower_conc Yes optimize_dilution Optimize dilution method (e.g., dropwise addition, pre-warmed media) check_final_conc->optimize_dilution No success Problem Solved lower_conc->success use_cosolvent Use a co-solvent system (e.g., Ethanol/PBS) optimize_dilution->use_cosolvent use_surfactant Add a surfactant (e.g., Tween® 80) use_cosolvent->use_surfactant use_surfactant->success

Caption: Decision tree for troubleshooting precipitation.

References

Technical Support Center: Preventing Oxidation of Ergosterol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the oxidation of ergosterol (B1671047) acetate (B1210297) during analysis.

Frequently Asked Questions (FAQs)

Q1: What is ergosterol acetate and why is its stability a concern?

This compound is the acetylated form of ergosterol, the primary sterol in fungal cell membranes. The core structure of ergosterol contains a conjugated diene system, which makes it, and its acetate derivative, highly susceptible to oxidation from exposure to light, heat, and oxygen. This degradation can lead to the formation of various oxidation products, including ergosterol peroxide, which compromises the accuracy and reproducibility of analytical results.[1][2]

Q2: What are the primary factors that cause this compound to oxidize?

The main drivers of this compound degradation are:

  • Temperature: Higher temperatures significantly accelerate the rate of oxidation.[1] Studies on related fungal metabolites show that storage at room temperature leads to a much faster decline in concentration compared to refrigerated or frozen storage.[3]

  • Light: Exposure to UV radiation and even ambient light can promote photolytic degradation and oxidation.[1]

  • Oxygen: The presence of atmospheric oxygen is a direct requirement for the oxidation process.

  • Repeated Freeze-Thaw Cycles: For stock solutions, repeatedly freezing and thawing can accelerate degradation.[4]

Q3: How can I visually detect if my this compound powder has degraded?

A noticeable change in the physical appearance of the compound, such as a color change from white to pale yellow, often indicates chemical degradation due to oxidation or photolysis.[4] If you observe such a change, it is critical to perform a quality control check, such as HPLC analysis, to assess the purity before use.

Q4: What are the optimal conditions for long-term storage of solid this compound?

For maximum stability, solid this compound should be stored at -20°C or lower , protected from light in amber or opaque vials , and kept in a desiccated environment to minimize exposure to humidity.[1][4]

Q5: How should I prepare and store stock solutions to maintain stability?

When preparing stock solutions, for instance in DMSO, it is best practice to create single-use aliquots.[4] These aliquots should be stored at -80°C .[4] This approach minimizes the number of freeze-thaw cycles, which can accelerate degradation.[4] When needed, an aliquot can be thawed quickly and diluted to the final working concentration immediately before the experiment.

Q6: Can antioxidants be used to protect this compound during sample processing?

Yes, co-formulating with antioxidants can be an effective strategy to prevent oxidation, particularly during steps that involve heating.[5][6] Tocopherols (a form of Vitamin E) and butylated hydroxytoluene (BHT) have been shown to be effective in protecting structurally similar phytosterols (B1254722) from oxidation.[5]

Troubleshooting Guide

Problem: My analytical results show inconsistent or lower-than-expected concentrations of this compound.

Possible CauseRecommended Solution
Degradation during sample preparation. Review your extraction and handling workflow. Minimize the exposure of the sample to heat and light. Consider adding an antioxidant like BHT or tocopherol to your extraction solvent.[5] If possible, work under an inert atmosphere (e.g., nitrogen or argon).
Degradation during the analytical run. If your HPLC or LC system has a temperature-controlled autosampler, set it to a cool temperature (e.g., 4-10°C) to protect samples waiting in the queue.[7]
Degradation of stock or standard solutions. Prepare fresh stock and standard solutions from a reliable source of solid compound. Ensure solutions are stored in small, single-use aliquots at -80°C.[4] Limit the number of freeze-thaw cycles to a maximum of three.[4]

Problem: I am seeing new, unidentified peaks in my chromatogram.

Possible CauseRecommended Solution
Formation of oxidation products. The new peaks are likely oxidized forms of this compound, such as ergosterol peroxide.[1] Use a mass spectrometry (MS) detector to help identify these byproducts based on their mass-to-charge ratio.[5][6][8]
Contamination. Ensure all solvents are HPLC-grade or higher and that all glassware is scrupulously clean. Run a blank (solvent only) injection to rule out system contamination.

Problem: My stock solution in an aqueous buffer has become cloudy.

Possible CauseRecommended Solution
Precipitation. The concentration of this compound may have exceeded its solubility limit in the aqueous buffer. Try preparing a more dilute solution or increasing the percentage of organic co-solvent if your experiment allows.
Degradation into less soluble byproducts. Hydrolysis or oxidation can lead to the formation of byproducts that are less soluble than the parent compound.[4] It is best to discard the cloudy solution and prepare a fresh one immediately before use.

Quantitative Data on Stability

The stability of ergosterol and related compounds is highly dependent on storage conditions.

Table 1: Effect of Storage Temperature on the Stability of Fungal Metabolites in Dust Samples

Storage TemperatureAverage Decline in Concentration (after ~11 months)
Room TemperatureUp to 83%
4°CUp to 55%
-80°CUp to 55%
Data summarized from a study on various fungal secondary metabolites, indicating that room temperature storage is significantly detrimental compared to colder options.[3]

Table 2: Recovery of Ergosterol Standard Solution (2 mg/mL in n-hexane) After 60 Days of Storage

Storage ConditionRecovery Rate (%)
20°C in White Glass Vial~75%
20°C in Amber Glass Vial~85%
4°C in White Glass Vial~90%
4°C in Amber Glass Vial>95%
Data adapted from a study on ergosterol stability, highlighting the protective effects of low temperature and protection from light.[9]

Experimental Protocols

Protocol 1: Recommended Storage and Handling

  • Solid Compound: Upon receipt, store the solid this compound in its original vial, tightly sealed, at -20°C or below inside a desiccator.

  • Stock Solution Preparation: Weigh the desired amount of solid in a fume hood. Dissolve in a suitable solvent (e.g., DMSO, ethanol, or hexane) to create a high-concentration stock solution.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-volume aliquots in amber glass vials or opaque microcentrifuge tubes.

  • Stock Solution Storage: Store the aliquots at -80°C.[4]

  • Use: For experiments, remove one aliquot, thaw it quickly, and dilute it to the final working concentration in your experimental buffer. Do not refreeze the remaining diluted solution.

Protocol 2: General Method for Saponification and Extraction to Minimize Oxidation

This protocol is adapted from methods used for ergosterol extraction from biological matrices.[10][11]

  • Sample Preparation: Homogenize the sample as required.

  • Saponification: To 1g of sample, add 4 mL of freshly prepared 25% (w/v) NaOH and 8 mL of absolute ethanol. To protect against oxidation during this heating step, add an antioxidant such as 0.1% (w/v) BHT.

  • Heating: Saponify the mixture at 85-90°C for 1-2 hours under reflux.

  • Extraction: After cooling, extract the non-sponifiable lipids (containing this compound) three times with an equal volume of n-hexane. Vigorously vortex for 2 minutes during each extraction.

  • Drying: Pool the hexane (B92381) fractions and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the dried extract in a known volume of mobile phase (e.g., methanol (B129727) or acetonitrile) for analysis. Transfer to an amber HPLC vial.

Protocol 3: HPLC-UV Analysis Method

This is a general-purpose isocratic method based on common procedures for sterol analysis.[10][12]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Methanol:Acetonitrile (80:20, v/v) or 100% Methanol.[7][10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 282 nm.

  • Column Temperature: 25°C.

  • Autosampler Temperature: 10°C.[7]

Visual Guides

experimental_workflow cluster_prep Sample Preparation & Extraction cluster_analysis Analysis cluster_storage Stock Solution Handling start Sample Receipt store_solid Store Solid at <= -20°C (Desiccated, Dark) start->store_solid weigh Weigh Compound store_solid->weigh saponify Saponify with KOH/EtOH + Antioxidant (BHT) weigh->saponify For complex matrices dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve For standards/stocks extract Liquid-Liquid Extraction (e.g., n-Hexane) saponify->extract dry Evaporate Solvent (under Nitrogen) extract->dry reconstitute Reconstitute in Mobile Phase (Amber Vial) dry->reconstitute analyze HPLC or LC-MS Analysis (Cooled Autosampler) reconstitute->analyze data Data Interpretation analyze->data aliquot Create Single-Use Aliquots dissolve->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock store_stock->analyze Thaw & Dilute One Aliquot troubleshooting_logic start Inconsistent or Anomalous Results? check_visual Has sample/solution changed color or become cloudy? start->check_visual Yes check_peaks Are there unexpected peaks in the chromatogram? start->check_peaks No discard High probability of degradation. Discard and prepare fresh sample. check_visual->discard check_quant Is quantification lower than expected? check_peaks->check_quant No analyze_ms Use LC-MS to identify _potential oxidation products. check_peaks->analyze_ms Yes review_storage Review storage conditions (Temp, Light, Atmosphere) check_quant->review_storage Yes review_handling Review sample handling (Use antioxidants, inert gas, etc.) analyze_ms->review_handling review_standards Check stability of standards. Prepare fresh standards. review_storage->review_standards review_standards->review_handling

References

Technical Support Center: Ergosterol Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ergosterol (B1671047) acetate (B1210297) quantification. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in ergosterol acetate quantification?

A1: Interference in this compound quantification can arise from several sources throughout the experimental workflow. These are broadly categorized as:

  • Co-eluting Compounds: Structurally similar sterols, such as lanosterol (B1674476), cholesterol, brassicasterol, and various ergosterol precursors (e.g., 14α-methylsterols), can co-elute with this compound, leading to inaccurate quantification. The presence of these compounds can be influenced by the fungal species or the use of antifungal agents that disrupt the ergosterol biosynthesis pathway.

  • Matrix Effects: Complex biological samples from soil, plant tissue, or culture media containing serum can introduce a wide range of lipids and other molecules that may interfere with extraction, purification, and chromatographic analysis. These matrix components can co-elute, causing baseline noise and false positives, particularly with UV detection.

  • Sample Preparation Artifacts: Issues during sample preparation, such as incomplete saponification of ergosteryl esters, inefficient extraction, or degradation of ergosterol due to pH or oxidation, can lead to significant errors in quantification.

  • Chromatographic Issues: Poor peak shape (tailing, fronting, splitting), inadequate resolution between peaks, and system contamination can all compromise the accuracy and precision of the results.

Q2: My HPLC-UV analysis shows a peak at the expected retention time for ergosterol, but I suspect it's not pure. How can I confirm this?

A2: HPLC with UV detection at 282 nm is a common method, but it is susceptible to interference from co-eluting compounds that also absorb in this UV range. To confirm peak identity and purity, consider the following:

  • Spectrophotometric Analysis: Collect the full UV spectrum of the eluting peak using a Diode Array Detector (DAD). Ergosterol has a characteristic absorption pattern between 240 and 300 nm. Compare this spectrum to a pure standard.

  • Mass Spectrometry (MS): The most definitive method is to use a more selective detector. LC-MS/MS can unambiguously identify ergosterol based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, distinguishing it from structurally related sterols like lanosterol and cholesterol.

  • Spiking: Spike your sample with a known amount of pure this compound standard. If the peak height or area increases proportionally without changing shape or producing a shoulder, it provides evidence (though not definitive proof) that the original peak is indeed this compound.

Q3: Can cholesterol from my growth media interfere with my analysis?

A3: Yes, cholesterol can be a significant interferent. Some fungi, such as Aspergillus fumigatus and Candida glabrata, can import cholesterol from their environment, like serum-containing growth media. This exogenous cholesterol can be extracted along with ergosterol. Because cholesterol is structurally similar to ergosterol, it may have a close retention time in some chromatographic systems, potentially leading to overestimation of the ergosterol content. Using a highly selective method like LC-MS/MS is recommended to differentiate between ergosterol and cholesterol.

Troubleshooting Guides

Problem 1: Poor or Abnormal Peak Shape (Tailing, Splitting, Broadening)

Poor peak shape is a common issue that compromises integration accuracy and resolution. The first step in troubleshooting is to determine if the problem affects all peaks or only the analyte peak.

Troubleshooting Flowchart for Peak Shape Issues

G start Abnormal Peak Shape Observed (Tailing, Splitting, Broadening) q1 Does the issue affect ALL peaks in the chromatogram? start->q1 all_peaks Problem is likely pre-column or at column inlet. q1->all_peaks  Yes one_peak Problem is likely chemical or related to analyte-column interaction. q1->one_peak No   cause1 Check for blocked column inlet frit. Debris from sample, mobile phase, or seals. all_peaks->cause1 cause2 Check for column void or channel. Caused by pressure shocks or pH/temp stress. all_peaks->cause2 cause3 Check for extra-column volume. Poorly connected tubing (dead volume). all_peaks->cause3 sol1 Solution: Reverse and backflush column to waste. If unresolved, replace the frit or column. cause1->sol1 sol2 Solution: Replace the column. Prevent by operating within stable pressure/pH limits. cause2->sol2 sol3 Solution: Ensure fittings are tight and tubing is cut cleanly and fully seated. cause3->sol3 cause4 Sample solvent incompatible with mobile phase? one_peak->cause4 cause5 Column overload? one_peak->cause5 cause6 Secondary interactions with column? (e.g., silanol (B1196071) interactions for basic compounds) one_peak->cause6 sol4 Solution: Dissolve sample in the initial mobile phase whenever possible. cause4->sol4 sol5 Solution: Reduce injection volume or dilute the sample. cause5->sol5 sol6 Solution: Adjust mobile phase pH. Use an end-capped column or replace old column. cause6->sol6

Caption: Troubleshooting decision tree for common HPLC peak shape problems.

Problem 2: Inaccurate Quantification & Low Analyte Recovery

This issue often points to problems within the sample preparation steps or with co-eluting interferences that are not properly resolved.

Symptom Possible Cause Recommended Solution References
Low Recovery Incomplete saponification of ergosteryl esters.Ensure sufficient concentration of methanolic KOH (e.g., 0.14 M) and adequate heating time/temperature to fully hydrolyze esters to free ergosterol before derivatization.
Inefficient liquid-liquid or solid-phase extraction (SPE).Optimize extraction solvents and repeats. For SPE, ensure the sample pH is adjusted correctly for proper binding of ergosterol to the sorbent.
Ergosterol degradation.Avoid low pH in the final extract, which can cause chemical breakdown. Add an antioxidant like BHT during extraction to prevent oxidation.
High Variability / Poor Reproducibility Matrix effects from complex samples (e.g., soil, tissue).Improve sample cleanup. Consider using SPE for purification. If interference persists, switch to a more selective detection method like LC-MS/MS.
Co-elution with structurally similar sterols (e.g., lanosterol).Modify chromatographic conditions (e.g., mobile phase composition, gradient) to improve resolution. Confirm peak identity with MS.
Problem 3: Co-elution with Interfering Sterols

Achieving baseline separation from other sterols is critical for accurate quantification by HPLC-UV.

Common Co-eluting Sterols and Precursors
Interfering Compound Origin / Context Mitigation Strategy References
Lanosterol A primary precursor in the ergosterol biosynthesis pathway.Optimize HPLC gradient to improve separation. Use of LC-MS/MS can differentiate based on mass.
Cholesterol Can be absorbed from serum-containing culture media.Use serum-free media if possible. Employ chromatographic methods developed to resolve cholesterol from ergosterol, or use LC-MS/MS.
Brassicasterol A major sterol in some fungal species.Method validation should include standards for other common fungal sterols to check for co-elution. Adjust chromatography as needed.
14α-methylsterols Accumulate when fungi are treated with azole antifungals, which inhibit the lanosterol 14α-demethylase enzyme.Be aware that the sterol profile will change post-treatment. LC-MS/MS is ideal for identifying and quantifying these accumulated precursors.

Experimental Protocols

Protocol: Quantification of Ergosterol by HPLC-UV

This protocol describes a general method for the extraction, saponification, and quantification of total ergosterol from fungal biomass.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Harvest & Lyophilize Fungal Biomass s2 2. Saponification (Alcoholic KOH, Heat) s1->s2 int1 Interference: Incomplete Lysis s1->int1 s3 3. Neutralization & Extraction (e.g., with n-hexane) s2->s3 int2 Interference: Incomplete Saponification, Degradation s2->int2 s4 4. Purification (Optional) (Solid-Phase Extraction) s3->s4 int3 Interference: Matrix Effects, Poor Recovery s3->int3 s5 5. Derivatization to This compound (Acetic Anhydride/Pyridine) s4->s5 Purified Unsaponifiable Fraction s6 6. HPLC-UV/DAD Analysis (C18 Column, ~282 nm) s5->s6 s7 7. Data Processing (Peak Integration & Quantification) s6->s7 int4 Interference: Co-eluting Sterols, Poor Peak Shape s6->int4

Caption: General workflow for this compound quantification highlighting key steps.

Detailed Steps:
  • Sample Preparation:

    • Harvest fungal cells by centrifugation or filtration. Wash the pellet with sterile distilled water.

    • Determine the net wet or dry weight of the cell pellet. Lyophilization (freeze-drying) is recommended for accurate dry weight measurement.

  • Saponification (to measure total ergosterol):

    • To the cell pellet, add 3 mL of 25% alcoholic potassium hydroxide (B78521) (25g KOH in 35 mL water, brought to 100 mL with ethanol).

    • Vortex vigorously for 1 minute.

    • Incubate in an 85°C water bath for 1-4 hours to hydrolyze ergosteryl esters.

  • Extraction of Non-saponifiable Lipids:

    • Allow the mixture to cool to room temperature.

    • Add a mixture of 1 mL sterile distilled water and 3 mL of n-hexane (or another suitable non-polar solvent).

    • Vortex for 3 minutes and then centrifuge to separate the phases.

    • Carefully transfer the upper n-hexane layer, which contains the sterols, to a clean glass tube.

    • Repeat the extraction step two more times on the lower aqueous layer, pooling all n-hexane fractions.

  • Solvent Evaporation & Derivatization:

    • Evaporate the pooled hexane (B92381) to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 100 µL of pyridine (B92270) and 100 µL of acetic anhydride.

    • Seal the tube and heat at 60-70°C for 30 minutes to convert ergosterol to this compound.

    • Evaporate the derivatization reagents to dryness under nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase (e.g., methanol (B129727) or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Use an isocratic mobile phase, such as methanol or acetonitrile/methanol mixtures, at a flow rate of 1 mL/min.

    • Detect this compound using a UV/DAD detector at 282 nm.

  • Quantification:

    • Prepare a calibration curve using pure this compound standards of known concentrations.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve. Express results as µg of ergosterol per mg of fungal dry weight.

"troubleshooting peak tailing in HPLC analysis of ergosterol acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of ergosterol (B1671047) acetate (B1210297), with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. Q: My ergosterol acetate peak is showing significant tailing. What are the most common initial checks I should perform?

A: When you first observe peak tailing for this compound, it's best to start with the simplest potential issues. First, inspect your system for any signs of leaks, especially around the column and injector fittings. Extra-column volume, caused by loose fittings or overly long or wide tubing, can lead to peak distortion.[1] Second, review your sample preparation. Ensure your this compound standard and samples are fully dissolved in a solvent that is of equal or weaker elution strength than your mobile phase.[2] Injecting a sample in a much stronger solvent is a common cause of peak shape problems.

2. Q: Could my mobile phase be the cause of the peak tailing for this compound?

A: Yes, the mobile phase composition is critical. This compound is a non-polar compound, and issues can arise from a few key areas:

  • Inadequate Buffer or pH: Although this compound is not ionizable, secondary interactions with the stationary phase can still be an issue. If your mobile phase contains an aqueous component, ensuring its pH is stable can be important, especially if you are using an older silica-based column.[3]

  • Mobile Phase Contamination or Degradation: Always use high-purity, HPLC-grade solvents.[2] Contaminants can interact with the stationary phase and your analyte, leading to peak tailing.[4] Ensure your mobile phase is freshly prepared and properly degassed.

  • Solvent Ratio: An inappropriate solvent ratio (e.g., too weak of an organic phase) can sometimes contribute to broader peaks, which may be mistaken for tailing.

3. Q: I suspect my HPLC column is the problem. How can I troubleshoot column-related peak tailing for this compound?

A: Column issues are a frequent cause of peak tailing. Here’s how to approach troubleshooting:

  • Column Contamination: this compound is often extracted from complex matrices, which can introduce contaminants that accumulate on the column frit or at the head of the column.[4] This can block the sample path and cause peak distortion.[5]

  • Column Degradation: Over time, the stationary phase can degrade, especially if exposed to extreme pH or pressure. This degradation can expose active sites, such as residual silanols on silica-based columns (like C18), which can lead to secondary interactions and peak tailing.[6]

  • Column Voids: A void at the column inlet can cause the sample to spread unevenly, resulting in distorted peaks.[5] This can be caused by pressure shocks or improper column packing.

To address these issues, you can try flushing the column with a strong solvent (see Experimental Protocols below). If the problem persists after a thorough wash, the column may need to be replaced.[7] Using a guard column is a good preventative measure to protect your analytical column from contaminants.[5]

4. Q: Can my sample preparation be causing the peak tailing I'm observing?

A: Absolutely. Sample preparation is a critical step. Consider the following:

  • Sample Solvent: As mentioned, dissolving your this compound in a solvent significantly stronger than the mobile phase can cause peak distortion.[2] Ideally, use the mobile phase itself as the sample solvent.

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to peak tailing.[4][5] If you suspect this, try diluting your sample and reinjecting it.

  • Incomplete Dissolution: Ensure your this compound is fully dissolved before injection. Any particulate matter can block the column frit. This compound is soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide but is sparingly soluble in aqueous buffers.[8]

5. Q: My HPLC system has been running for a while. Could instrument wear and tear be the source of the peak tailing?

A: Yes, instrumental issues can contribute to peak tailing, often categorized as "extra-column effects."[1] This refers to any space in the flow path outside of the column where the sample band can spread. Check for:

  • Tubing: Tubing with a large internal diameter or excessive length between the injector and the column, or the column and the detector, can increase peak broadening and tailing.[1]

  • Fittings: Loose or improperly seated fittings can create small voids where the sample can diffuse, leading to peak distortion.

  • Detector Cell: A large detector cell volume can also contribute to extra-column band broadening.[4]

Experimental Protocols

Protocol 1: HPLC Column Washing Procedure (for a C18 column)

This procedure is designed to remove contaminants from a reversed-phase C18 column that may be causing peak tailing.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Initial Flush: Flush the column with your mobile phase (without any buffer salts) for 15-20 minutes to remove any loosely bound materials.

  • Intermediate Polarity Wash: Flush the column with a 50:50 mixture of acetonitrile (B52724) and isopropanol (B130326) for 30 minutes.

  • Strong Solvent Wash: Flush the column with 100% isopropanol for 30 minutes to remove strongly retained non-polar compounds.

  • Re-equilibration: Before reconnecting the detector, flush the column with your mobile phase for at least 30 minutes, or until the baseline is stable.

Protocol 2: this compound Sample Preparation

This protocol outlines the steps for preparing this compound for HPLC analysis to minimize the risk of peak tailing.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a minimal amount of a strong organic solvent like ethanol or methanol.

    • Dilute to the final desired concentration using your mobile phase as the diluent. This ensures solvent compatibility.

  • Sample Extraction and Dilution:

    • After extracting this compound from your sample matrix, the final evaporation and reconstitution step is critical.

    • Ensure the dried extract is fully redissolved.

    • Reconstitute the sample in your mobile phase. If the extract has low solubility in the mobile phase, use the weakest solvent in which it is fully soluble.

  • Filtration:

    • Before injection, filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.

Data Presentation

The following table provides illustrative data on how adjusting HPLC parameters can affect the peak shape of this compound, as measured by the USP Tailing Factor (Tf). A Tf value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.[4]

ParameterCondition ATailing Factor (Tf) ACondition BTailing Factor (Tf) BNotes
Mobile Phase Composition 95% Methanol / 5% Water1.8100% Methanol1.2The presence of water can sometimes lead to secondary interactions with the stationary phase.
Column Temperature 25°C1.640°C1.3Higher temperatures can improve peak shape by reducing mobile phase viscosity and improving mass transfer.[9]
Sample Solvent Dichloromethane2.1Mobile Phase (100% Methanol)1.1Injecting in a strong, non-polar solvent can cause significant peak distortion.
Sample Concentration 1 mg/mL1.90.1 mg/mL1.2High sample concentration can lead to column overload and peak tailing.[5]

Mandatory Visualization

Below is a troubleshooting workflow for addressing peak tailing in the HPLC analysis of this compound.

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_system Initial System Check start->check_system check_sample Sample Preparation Review start->check_sample check_column Column Evaluation start->check_column check_mobile_phase Mobile Phase Check start->check_mobile_phase leaks Check for Leaks (fittings, pump seals) check_system->leaks extra_column_vol Minimize Extra-Column Volume (shorter/narrower tubing) check_system->extra_column_vol solvent_mismatch Sample Solvent Issue? check_sample->solvent_mismatch overload Column Overload? check_sample->overload column_contamination Column Contamination? check_column->column_contamination column_void Column Void/Damage? check_column->column_void fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->fresh_mp degas_mp Degas Mobile Phase Properly check_mobile_phase->degas_mp dissolve_in_mp Action: Dissolve Sample in Mobile Phase solvent_mismatch->dissolve_in_mp Yes end_node Problem Resolved dissolve_in_mp->end_node dilute_sample Action: Dilute Sample and Re-inject overload->dilute_sample Yes dilute_sample->end_node wash_column Action: Wash Column with Strong Solvent column_contamination->wash_column Yes replace_column Action: Replace Column wash_column->replace_column If tailing persists column_void->replace_column Yes replace_column->end_node

A troubleshooting workflow for peak tailing in this compound HPLC analysis.

References

Technical Support Center: Increasing the Yield of Ergosterol Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ergosterol (B1671047) acetate (B1210297).

Troubleshooting Guides

This section addresses specific issues that may arise during ergosterol acetate synthesis, covering both in vivo (fermentation) and in vitro (enzymatic and chemical) methods.

Issue 1: Low Overall Yield of this compound in Yeast Fermentation

Potential Cause Recommended Solution
Suboptimal Ergosterol Precursor Production The yield of this compound is directly dependent on the availability of its precursor, ergosterol. Review and optimize the fermentation conditions for ergosterol production. Key parameters include aeration (oxygen is crucial for several enzymatic steps), temperature (typically 25-30°C for Saccharomyces cerevisiae), pH (around 5.0), and the carbon source.[1] Consider using alternative carbon sources like date juice or molasses, which have been shown to enhance ergosterol production.[1]
Inefficient Acetylation of Ergosterol The acetylation of ergosterol in vivo is a reversible process catalyzed by alcohol acetyltransferase (ATF2) and reversed by sterol deacetylase (SAY1).[2] To favor the formation of this compound, consider genetic modifications such as overexpressing the ATF2 gene or knocking down/out the SAY1 gene.
Feedback Inhibition of Ergosterol Biosynthesis High levels of intracellular sterols can lead to feedback inhibition of key enzymes in the ergosterol biosynthesis pathway, such as HMG-CoA reductase.[2] Overexpression of a truncated version of the HMG-CoA reductase gene (tHMG1) can help overcome this feedback inhibition.
Limited Storage Capacity for Steryl Esters Ergosterol esters, including this compound, are stored in lipid droplets. Expanding the capacity of these storage organelles can help pull the equilibrium towards the acetylated form. Overexpression of genes involved in fatty acid biosynthesis, such as ACC1, can increase the size and number of lipid droplets.

Issue 2: Low Conversion Rate in Lipase-Catalyzed Synthesis of this compound

Potential Cause Recommended Solution
Inappropriate Enzyme Selection The choice of lipase (B570770) is critical for efficient esterification. Screen different commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435), Thermomyces lanuginose (e.g., Lipozyme TLIM), or other Candida species.[3][4]
Suboptimal Reaction Conditions Systematically optimize the reaction parameters, including temperature, reaction time, enzyme concentration, and the molar ratio of ergosterol to the acetyl group donor (e.g., vinyl acetate or acetic anhydride). Response surface methodology (RSM) can be an effective tool for this optimization.[4]
Poor Solubility of Ergosterol Ergosterol has poor solubility in many organic solvents, which can limit the reaction rate.[3] Select a solvent system in which both ergosterol and the acetyl donor are reasonably soluble. Tertiary alcohols or non-polar solvents like hexane (B92381) or toluene (B28343) are often used.
Enzyme Inhibition or Deactivation Byproducts of the reaction, such as released acids, can lower the pH and inhibit or deactivate the lipase. Using an immobilized lipase can improve stability and allow for easier removal from the reaction mixture.[4] Consider adding a neutralising agent if pH drop is a concern.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to increase the initial production of ergosterol in my yeast strain?

A1: There are two primary approaches: optimizing fermentation conditions and genetic engineering. For fermentation, ensure sufficient oxygen supply, as several steps in the ergosterol pathway are oxygen-dependent.[2][5] Maintain optimal temperature and pH for your specific yeast strain.[1] Genetically, you can overexpress key rate-limiting enzymes in the ergosterol biosynthesis pathway, such as squalene (B77637) epoxidase (ERG1) and lanosterol (B1674476) 14α-demethylase (ERG11).[6] Additionally, overexpressing the transcription factor UPC2 can upregulate multiple genes in the pathway.[6]

Q2: How can I shift the in-vivo equilibrium from ergosterol to this compound?

A2: The intracellular balance is maintained by the enzymes alcohol acetyltransferase (ATF2) and sterol deacetylase (SAY1).[2] To increase the proportion of this compound, you can genetically engineer your yeast strain to overexpress ATF2. This will increase the rate of acetylation. Concurrently, reducing the expression or deleting SAY1 will prevent the deacetylation of this compound back to ergosterol.

Q3: What are the advantages of using a lipase for this compound synthesis compared to chemical methods?

A3: Lipase-catalyzed synthesis offers several advantages, aligning with the principles of green chemistry.[7] These include milder reaction conditions (lower temperature and pressure), higher specificity which reduces the formation of by-products, and the use of a reusable and biodegradable catalyst.[7] Chemical methods often require harsh conditions and may produce more waste.[7]

Q4: My lipase-catalyzed reaction is very slow. What can I do to improve the reaction rate?

A4: To improve the reaction rate, you can:

  • Increase the enzyme concentration.

  • Optimize the temperature; while higher temperatures can increase the rate, be mindful of the enzyme's thermal stability.

  • Ensure efficient mixing to overcome mass transfer limitations, especially given ergosterol's poor solubility.

  • Choose an appropriate solvent that solubilizes the substrates without inactivating the enzyme.

  • Use an acetyl donor that results in a more favorable reaction equilibrium, such as vinyl acetate.

Q5: How do I extract and quantify ergosterol and this compound from my samples?

A5: A common method for extraction involves saponification of the yeast cells or reaction mixture with alcoholic potassium hydroxide. This is followed by extraction of the non-saponifiable lipids (including ergosterol and its acetate) into an organic solvent like n-heptane or hexane. Quantification can then be performed using High-Performance Liquid Chromatography (HPLC) with a UV detector, as the conjugated double bond system in the B-ring of ergosterol allows for detection at around 282 nm.[8]

Data Presentation

Table 1: Effect of Genetic Modifications on Ergosterol Yield in S. cerevisiae

Genetic ModificationErgosterol Content (mg/g DCW)Fold IncreaseReference
Starting Strain 9.7-[9]
Overexpression of tHMG1 and UPC2-1 16.71.72[9]
+ Overexpression of ARE2 24.52.53[9]
+ Overexpression of ACC1 40.64.19[9]

DCW: Dry Cell Weight

Table 2: Optimization of Lipase-Catalyzed Synthesis of Ergosterol Linolenate (as a model for esterification)

ParameterOptimized Value
Enzyme Candida sp. 99-125 lipase
Enzyme Concentration 40 g/L
Substrate Molar Ratio (Ergosterol:Acid) 1:1.25
Temperature 45°C
Reaction Time 12 hours
Resulting Conversion >92%

(Data adapted from a study on ergosterol linolenate synthesis, demonstrating typical parameters for optimization of ergosterol esterification)[3]

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_MVA Mevalonate Pathway cluster_PostSqualene Post-Squalene Pathway cluster_Acetylation Acetylation & Storage Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (HMG1) [Rate-limiting, Feedback Inhibition] Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene ERG9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase (ERG1) [Oxygen-dependent] Lanosterol Lanosterol Squalene epoxide->Lanosterol ERG7 Zymosterol Zymosterol Lanosterol->Zymosterol ERG11, ERG24, etc. [Oxygen-dependent] Ergosterol Ergosterol Zymosterol->Ergosterol ERG6, ERG2, ERG3, ERG5, ERG4 This compound This compound Ergosterol->this compound ATF2 (Alcohol Acetyltransferase) This compound->Ergosterol SAY1 (Sterol Deacetylase) Lipid Droplets Lipid Droplets This compound->Lipid Droplets Storage

Caption: In-vivo synthesis pathway of this compound in yeast.

Lipase_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_processing Downstream Processing Reactants Ergosterol + Acetyl Donor (e.g., Vinyl Acetate) Incubation Incubate with Agitation (Optimized Temperature & Time) Reactants->Incubation Solvent Organic Solvent (e.g., Toluene) Solvent->Incubation Catalyst Immobilized Lipase (e.g., Novozym 435) Catalyst->Incubation Separation Filter to remove Lipase Incubation->Separation Purification Solvent Evaporation & Product Purification (e.g., Crystallization) Separation->Purification Analysis Quantify with HPLC Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: Workflow for enzymatic synthesis of this compound.

References

Technical Support Center: Minimizing Ergosterol & Ergosterol Ester Loss During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the loss of ergosterol (B1671047) and its esters, such as ergosterol acetate (B1210297), during sample preparation. Accurate quantification of ergosterol is critical for estimating fungal biomass and for studying the efficacy of antifungal agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ergosterol and ergosterol acetate loss during sample preparation?

A: Loss of ergosterol and its esters can occur at multiple stages. The most common causes include degradation during sample handling and storage, inefficient extraction from the sample matrix, oxidation, and chemical reactions during analysis.[1][2] Standard sample preparation methods like oven drying, freezing, or lyophilization have been shown to reduce ergosterol recovery by 20% to 80%.[1] Exposure to light is also a concern, as it can lead to photoconversion of the ergosterol molecule.[1][3]

Q2: Why is saponification (alkaline hydrolysis) a necessary step for my analysis?

A: Saponification is a critical step to ensure the analysis of total ergosterol. In many biological samples, ergosterol exists not only in its free form but also as steryl esters (like this compound), which are used for storage within the cell.[4] The saponification process uses a strong base in alcohol to cleave these ester bonds, converting the esterified forms back into free ergosterol for accurate quantification.[5][6] This step also helps to degrade other lipids like triglycerides and phospholipids, which simplifies the sample matrix.[6]

Q3: How should I store my samples to prevent ergosterol degradation?

A: The least destructive method for preserving samples is to place them directly into methanol (B129727) for storage.[1] If samples must be frozen, it is recommended to freeze them in a potassium hydroxide (B78521) (KOH)/methanol solution rather than in plastic bags, as ergosterol can degrade during the thawing process.[7] For immediate stabilization after collection, especially with metabolically active samples, blocking enzymatic activity with liquid nitrogen can effectively reduce ergosterol instability.[3]

Q4: What is the most effective solvent for extracting ergosterol after saponification?

A: Following saponification, a liquid-liquid extraction is performed to isolate the non-saponifiable lipids, including ergosterol. Several solvents are effective, with the choice depending on the sample matrix. Ethyl acetate and toluene (B28343) have been shown to provide high extraction efficiency, with recoveries often exceeding 90%.[8][9] Supported Liquid Extraction (SLE) is a more modern technique that can offer higher analyte recoveries and eliminate the formation of emulsions, which is a common issue with traditional liquid-liquid extraction.[10]

Q5: How significant are light and oxygen exposure as sources of ergosterol loss?

A: Both light and oxygen can contribute to ergosterol degradation. Ergosterol is known to be light-sensitive, and exposure can lead to losses of up to 43% over a 24-hour period.[3] Therefore, it is crucial to use amber vials and minimize light exposure throughout the entire procedure.[3] Oxidation can also occur, particularly during cleanup steps like Solid Phase Extraction (SPE), where a small percentage of cholesterol has been observed to oxidize.[11] While adding an antioxidant like BHT can offer modest protection, the best practice is to process samples efficiently and minimize exposure to air.[11]

Q6: Why and when should I use an internal standard?

A: An internal standard (IS) is essential for achieving accurate and precise quantification in ergosterol analysis.[5] The IS is a compound with similar chemical properties to ergosterol but is not present in the sample, such as 5α-cholestane or cholecalciferol.[5][12] It should be added to the sample before any extraction or hydrolysis steps. The IS experiences the same potential losses as the target analyte during sample preparation. By comparing the final amount of the IS to the amount of ergosterol, you can correct for any losses that occurred during the procedure, thereby improving the accuracy and reproducibility of your results.

Troubleshooting Guide

Problem: My ergosterol recovery is consistently low.

Potential Cause Troubleshooting Action
Sample Degradation Review your sample collection and storage procedures. Ensure samples are immediately placed in methanol or flash-frozen and stored in a KOH/methanol solution.[1][7] Avoid simple freezing/thawing cycles in plastic.[7]
Incomplete Saponification Ensure the saponification reaction is complete. Check the concentration of your alkaline solution (e.g., ethanolic potassium hydroxide) and verify the incubation time and temperature (e.g., reflux for 30 min).[8]
Inefficient Extraction Optimize your liquid-liquid extraction solvent. Solvents like ethyl acetate or toluene have shown high recovery rates.[8][9] Ensure vigorous mixing during partitioning to prevent losses at the solvent interface.[1] Consider using Supported Liquid Extraction (SLE) to improve efficiency.[10]
Chemical Degradation Avoid direct extraction with base-hydrolysis reagents without a preliminary methanol extraction, as this can be less effective.[1] Be aware that some solvent combinations, like methanol hydroxide, may react with ergosterol and reduce yield.[2]

Problem: I see extraneous peaks or a high baseline in my chromatogram.

Potential Cause Troubleshooting Action
Matrix Interference Your sample matrix may contain compounds that co-elute with ergosterol. This is a known issue when using HPLC-UV alone.[9]
Insufficient Cleanup The crude lipid extract contains other lipids that were not fully removed. Implement a Solid-Phase Extraction (SPE) step to isolate the sterol fraction from other components.[6][13]
Analytical Specificity HPLC-UV detection can sometimes falsely indicate the presence of ergosterol.[9] Use a more selective detection method like LC-MS/MS, which can unambiguously identify ergosterol and avoid interference from structurally related compounds.[14]

Problem: My results are not reproducible between samples.

Potential Cause Troubleshooting Action
Inconsistent Sample Handling Standardize every step of your protocol, from sample collection to final analysis. Small variations in storage time, temperature, or extraction volumes can introduce variability.
Lack of Internal Standard If you are not using an internal standard, you cannot correct for sample-to-sample variations in extraction efficiency or instrument response. Add an appropriate IS (e.g., 5α-cholestane) at the very beginning of your sample preparation.[5]
Variable Extraction Efficiency Emulsion formation during liquid-liquid extraction can lead to inconsistent phase separation and variable recovery. Centrifuge adequately to ensure clean separation or switch to an SLE-based method.[10]

Data Presentation: Performance of Ergosterol Analysis Methods

Table 1: Impact of Sample Handling and Storage on Ergosterol Recovery

Handling/Storage Method Reported Ergosterol Loss/Recovery Recommendation Reference
Oven Drying, Freezing, Lyophilization20% to 80% lossAvoid; these methods lead to significant degradation.[1]
Direct Placement in MethanolLeast destructive methodRecommended for optimal preservation.[1]
Alcoholic Fixation & DryingMaintained ergosterol content for some samplesA viable option for shipping certain sample types.[15]
Freezing in Bags (then thawing)Potential for significant degradationNot recommended; freeze in KOH/methanol instead.[7]

Table 2: Recovery and Precision Data for Selected Protocols

Method Average Recovery Precision (Coefficient of Variation - CV) Reference
Saponification & Ethyl Acetate LLE91.7% ± 3.1%Interday and intraday data available in the source.[8]
Saponification & Toluene Extraction> 90%Not specified.[9]
Optimized HPLC Method (with standard addition)92% - 96%Precision: 1.25%, Repeatability: 1.88%[12]

Detailed Experimental Protocols

Protocol 1: Sample Saponification and Liquid-Liquid Extraction (LLE)

  • Homogenization: Weigh the sample material (e.g., 2g of sediment, fungal biomass) and place it in a suitable flask. Add 20 mL of methanol.[8]

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., cholecalciferol, 5α-cholestane) to the sample.[5][12]

  • Saponification: Add ethanolic potassium hydroxide (e.g., 3g KOH in 5mL ethanol). Reflux the mixture for 30-60 minutes at 80-90°C to hydrolyze the ergosterol esters.[8][11]

  • Cooling & Filtration: Allow the mixture to cool to room temperature. Filter the mixture if necessary to remove solid debris.[8]

  • Extraction: Transfer the filtrate to a separatory funnel. Add an extraction solvent such as ethyl acetate or hexane (B92381) (e.g., 20 mL, followed by two 10 mL washes).[8]

  • Washing: Add a NaCl solution (e.g., 10%) or phosphate-buffered saline (PBS) to the separatory funnel to wash the organic phase and improve separation.[8][11]

  • Phase Separation: Shake vigorously and allow the layers to separate. Collect the organic (lower or upper, depending on solvent) phase.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas, with gentle heating (e.g., 37°C).[13]

  • Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol) for analysis.

Protocol 2: Quantification by HPLC-UV

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used (e.g., 4.6 x 150 mm, 3.5 µm particle size).[8][16]

  • Mobile Phase: An isocratic mobile phase of methanol/acetonitrile or 100% methanol is typical.[8][16] A common ratio is 80:20 (v/v) methanol:acetonitrile.[8]

  • Flow Rate: Set a flow rate appropriate for the column, typically around 1.0 mL/min.[12]

  • Detection: Set the UV detector to 282 nm, which is the characteristic absorbance maximum for ergosterol.[8]

  • Injection: Inject the reconstituted sample extract.

  • Quantification: Create a standard calibration curve using pure ergosterol standards of known concentrations. Quantify the ergosterol in the sample by comparing its peak area to the calibration curve, correcting for any losses using the internal standard's peak area.

Visual Guides

Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample 1. Sample Collection & Homogenization Preserve 2. Preservation (Methanol or Liq N2) Sample->Preserve Critical Step: Prevent Degradation Spike 3. Add Internal Standard Preserve->Spike Saponify 4. Saponification (Alkaline Hydrolysis) Spike->Saponify Extract 5. Liquid-Liquid Extraction Saponify->Extract Cleanup 6. Optional: SPE Cleanup Extract->Cleanup Dry 7. Dry Down (Nitrogen Stream) Cleanup->Dry Reconstitute 8. Reconstitute in Mobile Phase Dry->Reconstitute Analyze 9. HPLC-UV or LC-MS/MS Analysis Reconstitute->Analyze Quantify 10. Quantification (vs. Standard Curve) Analyze->Quantify

Caption: General workflow for ergosterol analysis highlighting critical steps.

Troubleshooting Start Low or No Ergosterol Recovery CheckStorage Were samples stored immediately in MeOH or flash frozen? Start->CheckStorage CheckSapon Was saponification complete (time, temp, reagent conc.)? CheckStorage->CheckSapon Yes Sol_Storage Root Cause: Sample Degradation Fix: Improve sample preservation protocol. CheckStorage->Sol_Storage No CheckExtract Was extraction efficient? (Vigorous mixing, no emulsions) CheckSapon->CheckExtract Yes Sol_Sapon Root Cause: Incomplete Hydrolysis Fix: Verify saponification parameters. CheckSapon->Sol_Sapon No CheckIS Was an Internal Standard used? CheckExtract->CheckIS Yes Sol_Extract Root Cause: Poor Extraction Fix: Optimize solvent and mixing technique. CheckExtract->Sol_Extract No Sol_IS Root Cause: Quantification Error Fix: Implement an IS to correct for losses. CheckIS->Sol_IS No

Caption: Troubleshooting logic for diagnosing low ergosterol recovery.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis & Storage cluster_storage AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Free Ergosterol (Membrane Component) Lanosterol->Ergosterol ErgosterolAcetate This compound (Storage Form) Ergosterol->ErgosterolAcetate Esterification / Hydrolysis Saponification Saponification (Alkaline Hydrolysis) ErgosterolAcetate->Saponification Saponification->Ergosterol Releases for Total Quantification

References

"addressing matrix effects in LC-MS analysis of ergosterol acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of ergosterol (B1671047) acetate (B1210297). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of ergosterol acetate?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This can significantly compromise the accuracy, precision, and sensitivity of the analysis, potentially leading to erroneous quantification.[2]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard into the MS while injecting a blank matrix extract onto the LC column. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative method to determine the matrix factor (MF). The response of this compound spiked into a blank matrix extract after extraction is compared to the response of a pure standard solution at the same concentration. An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[1]

  • Pre-Extraction Spike vs. Post-Extraction Spike: Comparing the recovery of a spike before and after extraction can also reveal the impact of the matrix on the entire analytical process.

Q3: What are the most effective strategies to minimize or compensate for matrix effects?

A3: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation.

  • Chromatographic Separation: Modifying the LC method to better separate this compound from co-eluting matrix components can significantly reduce interference. This may involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.

  • Use of an Internal Standard: A co-eluting internal standard, ideally a stable isotope-labeled version of this compound, is the most reliable way to compensate for matrix effects.[2] The internal standard experiences similar ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

Possible Cause Solution
Secondary Interactions with Column Interactions between the analyte and residual silanol (B1196071) groups on the silica-based column can cause peak tailing.[4][5] Consider using a highly deactivated (end-capped) column or a column with a different stationary phase.[6] Operating the mobile phase at a lower pH or adding a buffer can also help to suppress these interactions.[4]
Column Overload Injecting too much sample can lead to peak fronting or tailing.[4][6] Dilute your sample or reduce the injection volume.[6]
Column Bed Deformation A void at the column inlet or a blocked frit can cause peak distortion.[4] If you suspect a void, you can try reversing and flushing the column (if the manufacturer's instructions permit). Replacing the column may be necessary.[4]
Inappropriate Injection Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.
Issue 2: Significant Ion Suppression

Possible Causes & Solutions:

Possible Cause Solution
Co-elution with Matrix Components Interfering compounds from the sample matrix are eluting at the same time as this compound.[3]
Improve Sample Preparation: Implement a more rigorous sample cleanup method such as SPE or LLE to remove interfering components.[8]
Optimize Chromatography: Adjust the LC gradient or change the column to achieve better separation of this compound from the matrix components.[9]
High Concentration of Salts or Other Non-Volatile Components Non-volatile substances in the sample can suppress ionization.[8]
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of these suppressive agents.[3]
Use a Diverter Valve: Program a diverter valve to send the highly concentrated, early-eluting components to waste instead of the MS source.
Choice of Ionization Source Electrospray ionization (ESI) can be more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) for certain compounds.[3][8]
Switch Ionization Technique: If your instrument allows, test APCI to see if it reduces ion suppression for this compound.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Fungal Cultures

This protocol is adapted from methods used for the extraction of sterols from biological matrices.

  • Saponification:

    • To a pellet of fungal mycelium, add 5 mL of 10% (w/v) potassium hydroxide (B78521) in methanol (B129727).

    • Vortex thoroughly and incubate at 80°C for 1 hour to hydrolyze any ergosteryl esters.

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Add 5 mL of n-hexane to the saponified sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

    • Repeat the extraction with another 5 mL of n-hexane and combine the hexane fractions.

  • Evaporation and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial LC mobile phase.

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sterols from Plasma

This protocol is based on a validated method for the extraction of a wide range of sterols from human plasma and is expected to have high recovery for this compound.[10][11][12][13]

  • Sample Pre-treatment:

    • To 200 µL of plasma, add an appropriate internal standard (e.g., deuterated this compound).

    • Add 1 mL of a 2:1 (v/v) methanol:dichloromethane solution.

    • Vortex for 1 minute and let stand for 10 minutes.

    • Centrifuge at 3000 x g for 5 minutes. Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 200 mg) by washing with 5 mL of methanol followed by 5 mL of water.[14] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.[14]

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes.

  • Elution:

    • Elute the this compound and other sterols with 2 mL of diethyl ether or another suitable organic solvent.[14]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial LC mobile phase for analysis.

Quantitative Data Summary

The following tables summarize expected recovery and matrix effect data for different sample preparation techniques based on published literature for ergosterol and other sterols.

Table 1: Expected Analyte Recovery for Different Extraction Methods

Extraction Method Matrix Analyte Reported Recovery (%) Reference
Saponification followed by Toluene LLEWetland MatricesErgosterol> 90%[15]
Solid-Phase Extraction (C18)Human PlasmaVarious Sterols85 - 110%[10][12][13]
Matrix Solid-Phase Dispersion (MSPD)Edible FungiErgosterol100.4% (RSD=3.23%)[16]
Microwave-Assisted Saponification & Pentane LLEBuilding MaterialsErgosterol65.9%[17]

Table 2: Example of Matrix Effect Assessment

Method Description Calculation Interpretation
Matrix Factor (MF) Compares the peak area of an analyte in a post-extraction spiked sample to that in a neat solution.MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect
Signal Suppression/Enhancement (SSE) Expresses the matrix effect as a percentage.SSE (%) = (MF - 1) x 100Negative value indicates suppression.Positive value indicates enhancement.
Recovery of Extraction (RE) Measures the efficiency of the extraction process.RE (%) = (Peak Area of Pre-extraction Spike) / (Peak Area of Post-extraction Spike) x 100Indicates the percentage of analyte recovered during the extraction procedure.

Visualized Workflows

General Workflow for LC-MS Analysis of this compound

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Homogenization Homogenization Sample->Homogenization Internal_Standard Add Internal Standard Homogenization->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Integration Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: Standard workflow for this compound analysis.

Troubleshooting Workflow for Matrix Effects

Troubleshooting Matrix Effects Start Inaccurate or Irreproducible Results Assess_ME Assess Matrix Effect (Post-column infusion or Post-extraction spike) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_Sample_Prep Optimize Sample Prep (e.g., change SPE sorbent, use different LLE solvent) ME_Present->Optimize_Sample_Prep Yes End_Good Proceed with Validation ME_Present->End_Good No Optimize_Chroma Optimize Chromatography (e.g., gradient, column) Optimize_Sample_Prep->Optimize_Chroma Use_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_IS Dilute_Sample Dilute Sample Use_IS->Dilute_Sample Reassess_ME Re-assess Matrix Effect Dilute_Sample->Reassess_ME ME_Mitigated Matrix Effect Mitigated? Reassess_ME->ME_Mitigated ME_Mitigated->End_Good Yes End_Bad Further Method Development ME_Mitigated->End_Bad No

Caption: A logical approach to troubleshooting matrix effects.

References

Technical Support Center: Ergosterol Acetate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of ergosterol (B1671047) acetate (B1210297) to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid ergosterol acetate?

For long-term stability, solid this compound should be stored at -20°C.[1] It is also recommended to protect it from light and moisture.[1]

Q2: How should I store solutions of this compound?

Solutions of this compound are best stored at -80°C for up to one year.[1] To prevent oxidation, it is advisable to use solvents that have been purged with an inert gas, such as argon or nitrogen.

Q3: What are the main factors that can cause this compound to degrade?

The primary factors leading to the degradation of this compound are exposure to oxygen, light (especially UV), and elevated temperatures. Like its parent compound ergosterol, this compound is susceptible to oxidation.[2][3][4] Hydrolysis of the acetate ester can also occur, particularly under acidic or basic conditions.

Q4: What are the likely degradation products of this compound?

The main degradation pathways are expected to be oxidation of the sterol ring system and hydrolysis of the acetate group. Oxidation can lead to the formation of various oxidized derivatives.[2][3] Hydrolysis, which can be catalyzed by acids or bases, would yield ergosterol and acetic acid.

Q5: How can I detect degradation in my this compound sample?

Degradation can be detected by a change in the physical appearance of the sample (e.g., discoloration) or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.Prepare a fresh stock solution from solid material stored under recommended conditions. Verify the purity of the new stock solution using HPLC analysis before use.
Discoloration (e.g., yellowing) of solid this compound. Oxidation due to improper storage (exposure to air and/or light).While the discolored material may still be usable for some applications, it is best to use a fresh, properly stored sample for sensitive experiments. Implement better storage practices, such as storing under an inert atmosphere in an amber vial.
Appearance of multiple peaks in the HPLC chromatogram of a supposedly pure sample. Sample degradation has occurred, leading to the formation of various degradation products.Identify the degradation products if possible by comparing their retention times to standards (e.g., ergosterol). Optimize storage conditions to minimize further degradation. For future work, prepare and use solutions fresh.
Loss of biological activity in an assay. The active compound, this compound, has degraded.Confirm degradation using an analytical method like HPLC. Use a new, validated sample of this compound and ensure proper handling and storage throughout the experiment.

Quantitative Data on Stability

Direct quantitative stability data for this compound is limited in the public domain. The following table provides recommended storage conditions based on available data for this compound and its parent compound, ergosterol. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

ParameterConditionRecommended StorageExpected Stability
Solid this compound Long-term-20°C, protected from light and moisture[1]Up to 3 years[1]
This compound in Solution Long-term-80°C in a suitable solvent[1]Up to 1 year[1]
Ergosterol (Parent Compound) Solid, Long-term-20°C[5]≥ 4 years[5]

Experimental Protocols

Protocol 1: HPLC Method for Assessing this compound Purity and Degradation

This method is adapted from established protocols for ergosterol analysis and is suitable for monitoring the stability of this compound.[6][7][8]

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase and Elution:

3. Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject a suitable volume (e.g., 20 µL) of the sample onto the HPLC system.

  • Monitor the chromatogram for the main this compound peak and any additional peaks that may indicate degradation products. The retention time of this compound will be longer than that of ergosterol due to its increased hydrophobicity.

  • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10][11]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of an acidic solution (e.g., 0.1 N HCl) or a basic solution (e.g., 0.1 N NaOH).

  • Incubate the mixtures at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.

  • Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate at room temperature for a set time, protected from light.

  • Analyze by HPLC.

3. Thermal Degradation:

  • Store solid this compound in an oven at an elevated temperature (e.g., 80°C) for a specified duration.

  • Also, subject a solution of this compound to the same thermal stress.

  • Analyze the samples at different time points by HPLC.

4. Photodegradation:

  • Expose a solution of this compound and the solid compound to a light source (e.g., a UV lamp at 254 nm or a photostability chamber).

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC at various time points.

Visualizations

G Troubleshooting this compound Degradation start Inconsistent Experimental Results check_purity Check Purity of this compound Stock Solution via HPLC start->check_purity is_pure Is the Stock Solution Pure? check_purity->is_pure other_factors Investigate Other Experimental Factors (e.g., reagents, instrument calibration) is_pure->other_factors Yes prepare_fresh Prepare Fresh Stock Solution from Properly Stored Solid is_pure->prepare_fresh No retest Re-run Experiment with Fresh, Pure Stock Solution other_factors->retest review_storage Review Storage Conditions of Solid Material (Temperature, Light, Air Exposure) prepare_fresh->review_storage review_storage->retest

Caption: Troubleshooting workflow for inconsistent experimental results.

G Potential Degradation Pathways of this compound erg_acetate This compound oxidation Oxidation Products erg_acetate->oxidation Oxygen, Light, Heat hydrolysis Ergosterol + Acetic Acid erg_acetate->hydrolysis Acid / Base, Water photodegradation Photodegradation Products erg_acetate->photodegradation UV Light

Caption: Simplified potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Ergosterol and Ergosterol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Ergosterol (B1671047), the primary sterol in fungal cell membranes, and its acetylated derivative, ergosterol acetate (B1210297), are both recognized for their significant biological activities. This guide offers a comparative analysis of their roles in mediating anti-inflammatory, anticancer, and antifungal effects, supported by experimental data and detailed methodologies. While direct comparative studies are limited, this document synthesizes the available research to provide a clear overview for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

Both ergosterol and its acetate derivative have demonstrated notable anti-inflammatory properties. They appear to exert their effects through the modulation of key signaling pathways involved in the inflammatory response.

Ergosterol

Ergosterol has been shown to reduce the production of pro-inflammatory mediators. For instance, at a concentration of 10 µg/mL, it exhibits anti-neuroinflammatory effects by decreasing nitric oxide (NO) production in LPS-induced BV2 microglial cells. Furthermore, it can suppress the NF-κB signaling pathway, a central regulator of inflammation. Studies have also indicated that ergosterol can ameliorate renal inflammation in diabetic mice by reducing levels of inflammatory cytokines such as IL-6 and TNF-α.

Ergosterol Acetate

This compound has been specifically noted for its ability to suppress the phosphorylation of extracellular signal-regulated kinase (ERK) in lipopolysaccharide (LPS)-induced inflammation in RAW246.7 macrophage cells. The inhibition of the ERK pathway is a key mechanism for controlling inflammatory responses.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MEK MEK TLR4->MEK Activates ERK ERK MEK->ERK Phosphorylates Phospho_ERK p-ERK (Active) ERK->Phospho_ERK Inflammation Inflammatory Response (e.g., Cytokine Production) Phospho_ERK->Inflammation Promotes Ergosterol_Acetate This compound Ergosterol_Acetate->ERK Inhibits Phosphorylation

Experimental Protocol: Anti-inflammatory Assay

  • Cell Line: RAW264.7 macrophages or BV2 microglial cells.

  • Inducing Agent: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response.

  • Treatment: Cells are pre-treated with varying concentrations of ergosterol or this compound for a specified duration (e.g., 6 hours) before or during LPS stimulation.

  • Endpoint Measurement: The production of inflammatory mediators like nitric oxide (NO) is measured using the Griess reagent. The phosphorylation of proteins like ERK is determined by Western blot analysis using specific antibodies against the phosphorylated and total proteins. Cytokine levels (e.g., TNF-α, IL-6) are quantified using ELISA kits.

Anticancer Activity

Ergosterol has been extensively studied for its anticancer properties, demonstrating effects on cell viability, apoptosis, and key cancer-related signaling pathways. Data on the anticancer activity of this compound is less prevalent in the current literature.

Ergosterol

Ergosterol exhibits selective cytotoxicity against various cancer cell lines, including breast, colon, and liver cancer cells, while showing minimal effect on normal cells. It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Mechanistically, ergosterol can inhibit critical signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways, which are often dysregulated in cancer. It also suppresses the expression of Ras and the phosphorylation of MEK1/2, further contributing to its anti-proliferative effects.

Cell LineCompoundIC50 Value (µM)Reference
A549 (Lung)Ergosterol35
MCF-7 (Breast)Ergosterol48
HeLa (Cervical)Ergosterol19
J5 (Liver)Ergosterol14

Note: The data presented is from individual studies and not from a direct comparative experiment with this compound.

G cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway Ergosterol Ergosterol PI3K PI3K Ergosterol->PI3K Inhibits GSK3b GSK-3β Ergosterol->GSK3b Activates (via Akt inhibition) Apoptosis Apoptosis Ergosterol->Apoptosis Induces Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Promotes BetaCatenin β-catenin GSK3b->BetaCatenin Inhibits BetaCatenin->Cell_Proliferation Promotes

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Human cancer cell lines (e.g., A549, MCF-7) and a normal cell line for selectivity assessment.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compound (ergosterol or this compound) for a specific period (e.g., 24, 48, or 72 hours).

  • Measurement: After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductase convert the MTT into purple formazan (B1609692) crystals. These crystals are then dissolved in a solvent (like DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antifungal and Antimicrobial Activity

Ergosterol is a fundamental component of fungal cell membranes, making its biosynthesis pathway a primary target for antifungal drugs.

Ergosterol

Ergosterol itself exhibits antifungal activity against various fungal species, including Aspergillus flavus and Pencillium digitatum. It also shows inhibitory effects against the bacterium Helicobacter pylori with minimum inhibitory concentrations (MICs) reported to be in the range of 10–20 μg/mL. The mechanism is thought to involve the disruption of membrane fluidity and the electron transport chain.

This compound

While ergosterol biosynthesis is a key antifungal target, the direct antifungal activity of this compound is not as well-documented in the available literature. However, as a derivative of ergosterol, its role in fungal cell physiology and potential as an antifungal agent warrants further investigation.

G cluster_prep Preparation & Screening cluster_analysis Data Acquisition & Analysis Compound Ergosterol or This compound Assay Biological Assay (e.g., Antifungal, Cytotoxicity) Compound->Assay Incubation Incubation with Target Organism/Cells Assay->Incubation Measurement Measure Endpoint (e.g., Inhibition Zone, Cell Viability) Incubation->Measurement DataAnalysis Data Analysis (e.g., IC50 Calculation) Measurement->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison Result Conclusion on Relative Potency Comparison->Result

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Microorganism: Fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Procedure: A standardized inoculum of the fungal strain is prepared. The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640). The fungal inoculum is then added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Measurement: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control. This can be assessed visually or by measuring the optical density.

Conclusion

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Ergosterol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ergosterol (B1671047) acetate (B1210297), a key sterol ester with significant applications in pharmaceutical and biotechnological research, is paramount for quality control, process optimization, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of their performance for ergosterol acetate quantification, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate method for their specific analytical needs.

Methodology Comparison

Both HPLC and GC-MS are robust platforms for the separation and quantification of sterol esters like this compound. However, they operate on distinct principles, which govern their respective strengths and limitations in this application.

High-Performance Liquid Chromatography (HPLC) is a technique that separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for non-volatile and thermally labile compounds. This compound can often be analyzed in its native form without the need for chemical derivatization, simplifying sample preparation.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. For non-volatile compounds like sterol esters, a derivatization step is typically required to increase their volatility and thermal stability, adding a step to the sample preparation workflow.[1]

Quantitative Performance Data

The following tables summarize key validation parameters for HPLC and GC-MS methods for the quantification of sterols and their esters. These values represent typical performance and may vary depending on the specific instrumentation, column, and experimental conditions. The data presented is compiled from studies on ergosterol and other closely related sterols, providing a strong indication of the expected performance for this compound analysis.

Table 1: Comparison of HPLC and GC-MS Method Validation Parameters for Sterol Analysis

Validation ParameterHPLCGC-MS
Linearity (R²) >0.999[2]>0.998[3]
Limit of Detection (LOD) 0.03 µg/mL[2]0.001 mg/g (1 µg/g)[4]
Limit of Quantitation (LOQ) 0.095 µg/mL[2]0.003 mg/g (3 µg/g)[4]
Accuracy (Recovery %) 98.51%[5]97.10 ± 0.13%[4]
Precision (RSD %) <1% (Intra-day & Inter-day)[5]<15%[6]

Experimental Protocols

Adherence to validated experimental protocols is crucial for obtaining reliable and reproducible results. The following sections detail generalized methodologies for the analysis of this compound by HPLC and GC-MS, based on established methods for sterol analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods developed for the analysis of ergosterol.[2][7]

  • Sample Preparation (Extraction):

    • Weigh a precise amount of the sample matrix.

    • Perform saponification by refluxing with alcoholic potassium hydroxide (B78521) (e.g., 2M KOH in 90% ethanol) to hydrolyze any interfering lipids and release the sterol ester.

    • After cooling, perform a liquid-liquid extraction with a non-polar solvent such as n-hexane or ethyl acetate.[8]

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase (e.g., methanol (B129727) or acetonitrile).

    • Filter the final solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[2]

    • Mobile Phase: Isocratic elution with methanol or a mixture of acetonitrile (B52724) and methanol (e.g., 70:30, v/v).[7]

    • Flow Rate: 1.0 - 1.5 mL/min.[2][7]

    • Column Temperature: 30 °C.[2]

    • Injection Volume: 20 µL.[7]

    • Detection: UV-Vis Diode Array Detector (DAD) at 282 nm (the characteristic absorbance maximum for the ergosterol chromophore).[8]

  • Quantification:

    • Generate a calibration curve by injecting known concentrations of an this compound standard.

    • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from general procedures for the GC-MS analysis of sterols.[9]

  • Sample Preparation (Extraction and Derivatization):

    • Follow the same saponification and extraction procedure as described for the HPLC protocol.

    • Derivatization: The dried extract must be derivatized to increase the volatility of this compound. This is typically done by converting the hydroxyl group (if any, after potential hydrolysis) to a trimethylsilyl (B98337) (TMS) ether.

      • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried extract.

      • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5 or HP-5ms).[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection for trace analysis.

    • Temperature Program:

      • Initial temperature: e.g., 180 °C.

      • Ramp: e.g., 10 °C/min to 300 °C.

      • Hold: e.g., 10 minutes at 300 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative analysis. Key ions for ergosterol TMS ether would be monitored.

  • Quantification:

    • An internal standard (e.g., deuterated ergosterol) should be added at the beginning of the sample preparation to correct for extraction losses and derivatization inefficiencies.

    • Generate a calibration curve using standards containing the internal standard.

    • Quantify the derivatized this compound by the ratio of its peak area to that of the internal standard.

Workflow for Cross-Validation

Cross-validation of both HPLC and GC-MS methods is recommended to ensure the highest level of confidence in the analytical results.[1] The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison Sample Homogenized Sample Saponification Saponification Sample->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction HPLC_Injection HPLC Injection Extraction->HPLC_Injection Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization HPLC_Data HPLC Data Acquisition HPLC_Injection->HPLC_Data HPLC_Quant Quantification (External Standard) HPLC_Data->HPLC_Quant Validation Validate both methods for: - Linearity - Accuracy - Precision - LOD/LOQ - Specificity HPLC_Quant->Validation GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection GCMS_Data GC-MS Data Acquisition GCMS_Injection->GCMS_Data GCMS_Quant Quantification (Internal Standard) GCMS_Data->GCMS_Quant GCMS_Quant->Validation Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman) Validation->Comparison

Caption: Workflow for the cross-validation of HPLC and GC-MS methods for this compound analysis.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound, each with its own set of advantages.

  • HPLC offers a more straightforward and direct method for analyzing this compound due to the likely omission of a derivatization step, which can be advantageous for high-throughput screening and routine quality control.[1]

  • GC-MS provides exceptional sensitivity and selectivity, making it an excellent choice for complex matrices where trace-level detection and confident peak identification are critical.[3] The use of an internal standard can also lead to higher precision by correcting for variations in sample preparation.

The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity and selectivity, instrument availability, and desired sample throughput. For the most rigorous analytical assurance, cross-validation using both methods provides the highest degree of confidence in the reported quantitative data.

References

Ergosterol Acetate vs. Other Sterols for Antifungal Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal cell membrane, a critical barrier for survival and pathogenicity, is a primary target for antifungal drug development. Central to its function is ergosterol (B1671047), the predominant sterol in fungi, analogous to cholesterol in mammals. The unique presence of ergosterol in fungi makes it an excellent target for selective antifungal agents. This guide provides a comprehensive comparison of ergosterol and its acetate (B1210297) ester, ergosterol acetate, in the context of antifungal screening, supported by experimental data and detailed protocols. While ergosterol is a well-established tool in antifungal research, this guide also explores the potential, though less documented, role of this compound.

Ergosterol: The Gold Standard in Antifungal Screening

Ergosterol's essentiality for fungal membrane integrity and function underpins its use in antifungal screening.[1][2] Many antifungal drugs, including the widely used azoles and polyenes, either inhibit its biosynthesis or directly interact with it.[1][3]

Role in Antifungal Susceptibility Testing

Assessing the efficacy of an antifungal compound often involves determining its impact on ergosterol levels or its interaction with ergosterol. A common method is to measure the Minimum Inhibitory Concentration (MIC) of a drug, which is the lowest concentration that prevents visible growth of a fungus.[4] For compounds targeting the ergosterol pathway, a significant reduction in ergosterol content is expected at sub-MIC concentrations.

This compound: A Fungal Metabolite with Unexplored Potential

This compound is a naturally occurring acetylated form of ergosterol found in various fungi.[5] As a secondary metabolite, its direct role in antifungal screening is not as well-documented as that of ergosterol. The acetylation of the hydroxyl group on the ergosterol molecule alters its polarity and may affect its interaction with other molecules and its incorporation into the fungal membrane. While direct comparative studies on the use of this compound versus ergosterol in standardized antifungal screening assays are scarce in publicly available literature, its identity as a fungal metabolite suggests it could be a valuable tool in more specialized research, such as studying the metabolic pathways of fungi or the mechanisms of drug resistance involving sterol modifications.

Quantitative Data Comparison

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Compounds Against Candida albicans

CompoundMIC (µg/mL)Reference
Cinnamaldehyde62.5[6]
Piperidine250[6]
Citral500[6]
Furfuraldehyde500[6]
Indole500[6]
β-pinene1000[6]
Salicylic acid1000[6]
Griseofulvin (standard)500[4]
Compound 4n (experimental)200[4]
Compound 4k (experimental)250[4]

Table 2: Effect of Antifungal Agents on Ergosterol Content in Candida albicans

CompoundConcentration% Reduction in ErgosterolReference
CinnamaldehydeMIC (62.5 µg/mL)58%[6]
PiperidineMIC (250 µg/mL)60%[6]
CitralMIC (500 µg/mL)99%[6]
FurfuraldehydeMIC (500 µg/mL)96%[6]
IndoleMIC (500 µg/mL)55%[6]
β-pinene1 mg/mL90%[6]
α-pineneMIC40%[7]
Fluconazole (for susceptible isolates)1 µg/mL72%[8]
Fluconazole (for susceptible isolates)4 µg/mL84%[8]
Fluconazole (for resistant isolates)1 µg/mL25%[8]
Fluconazole (for resistant isolates)4 µg/mL38%[8]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • RPMI-1640 medium (buffered with MOPS)

  • Antifungal compound stock solution

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a twofold serial dilution of the antifungal compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum (typically 0.5-2.5 x 10³ cells/mL).

  • Add the fungal inoculum to each well.

  • Include a growth control (no antifungal compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 530 nm. The MIC is the lowest concentration with no visible growth.

Ergosterol Quantification Assay

This protocol allows for the quantification of total ergosterol content in fungal cells.

Materials:

  • Fungal culture treated with the test compound

  • 25% alcoholic potassium hydroxide (B78521) solution

  • n-heptane

  • Sterile water

  • UV-Vis spectrophotometer

Procedure:

  • Harvest fungal cells from a liquid culture treated with the test compound at the desired concentration (e.g., MIC).

  • Wash the cells with sterile water.

  • Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet.

  • Vortex for 1 minute and incubate in an 85°C water bath for 1 hour.

  • Allow the tubes to cool to room temperature.

  • Add a mixture of 1 mL of sterile water and 3 mL of n-heptane.

  • Vortex vigorously for 3 minutes.

  • Allow the layers to separate for 30 minutes.

  • Transfer the upper heptane (B126788) layer to a clean tube and measure the absorbance between 230 and 300 nm using a spectrophotometer.

  • The presence of ergosterol is indicated by a characteristic four-peaked curve. The percentage of ergosterol can be calculated based on the absorbance values at specific wavelengths.

[¹⁴C]-Acetate Incorporation into Ergosterol

This method measures the rate of ergosterol biosynthesis.

Materials:

  • Fungal culture

  • [¹⁴C]-acetate

  • Scintillation counter

Procedure:

  • Expose the fungal culture to the test compound for a predetermined time.

  • Add a known amount of [¹⁴C]-acetate to the culture.

  • Incubate for a specific period to allow for the incorporation of the labeled acetate into ergosterol.

  • Stop the reaction and extract the ergosterol as described in the ergosterol quantification assay.

  • Measure the radioactivity of the extracted ergosterol using a scintillation counter.

  • A reduction in radioactivity compared to an untreated control indicates inhibition of ergosterol biosynthesis.[9]

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Endoplasmic Reticulum) cluster_inhibitors Antifungal Inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene ERG9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide ERG1 Lanosterol Lanosterol Squalene epoxide->Lanosterol ERG7 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol ERG11 (CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol ERG24 Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG3 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol ERG5, ERG4 Allylamines (e.g., Terbinafine) Allylamines (e.g., Terbinafine) Allylamines (e.g., Terbinafine)->Squalene epoxide Inhibit ERG1 Azoles (e.g., Fluconazole) Azoles (e.g., Fluconazole) Azoles (e.g., Fluconazole)->4,4-dimethyl-cholesta-8,14,24-trienol Inhibit ERG11 Morpholines (e.g., Amorolfine) Morpholines (e.g., Amorolfine) Morpholines (e.g., Amorolfine)->Zymosterol Inhibit ERG24 & ERG2

Caption: Ergosterol biosynthesis pathway with key enzymatic steps and points of inhibition by major antifungal drug classes.

Antifungal_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare fungal inoculum Prepare fungal inoculum Prepare serial dilutions of test compound Prepare serial dilutions of test compound Prepare fungal inoculum->Prepare serial dilutions of test compound Inoculate 96-well plate Inoculate 96-well plate Prepare serial dilutions of test compound->Inoculate 96-well plate Incubate at 35°C for 24-48h Incubate at 35°C for 24-48h Inoculate 96-well plate->Incubate at 35°C for 24-48h Read results (visually or spectrophotometrically) Read results (visually or spectrophotometrically) Incubate at 35°C for 24-48h->Read results (visually or spectrophotometrically) Determine MIC Determine MIC Read results (visually or spectrophotometrically)->Determine MIC Further analysis (e.g., ergosterol quantification) Further analysis (e.g., ergosterol quantification) Determine MIC->Further analysis (e.g., ergosterol quantification) Ergosterol_Quantification_Workflow cluster_extraction Extraction cluster_quantification Quantification Harvest and wash fungal cells Harvest and wash fungal cells Saponification with alcoholic KOH Saponification with alcoholic KOH Harvest and wash fungal cells->Saponification with alcoholic KOH Liquid-liquid extraction with n-heptane Liquid-liquid extraction with n-heptane Saponification with alcoholic KOH->Liquid-liquid extraction with n-heptane Measure absorbance (230-300 nm) Measure absorbance (230-300 nm) Liquid-liquid extraction with n-heptane->Measure absorbance (230-300 nm) Calculate ergosterol content Calculate ergosterol content Measure absorbance (230-300 nm)->Calculate ergosterol content

References

Confirming the Identity of Ergosterol Acetate Using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the identity of synthesized or isolated compounds is a critical step in ensuring data integrity and the validity of subsequent experiments. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the NMR data for ergosterol (B1671047) acetate (B1210297) against its precursor, ergosterol, and a related sterol, cholesterol acetate, supported by experimental protocols and data visualizations to aid in its unambiguous identification.

Comparative Analysis of NMR Spectral Data

The identity of ergosterol acetate can be conclusively established by comparing its 1H and 13C NMR spectra with those of known standards and related compounds. The acetylation of the 3-hydroxyl group of ergosterol introduces characteristic chemical shift changes, providing clear markers for successful synthesis or isolation.

The most telling evidence of acetylation is the appearance of signals corresponding to the acetate group. In the 13C NMR spectrum of this compound, a carbonyl signal is observed at approximately 170.6 ppm and a methyl signal from the acyl group appears around 21.4 ppm.[1] Correspondingly, the 1H NMR spectrum shows a new singlet for the methyl protons of the acetate group at approximately 2.1 ppm.[1] This proton signal exhibits a correlation to the carbonyl carbon in an HMBC experiment, further confirming the presence of the acetyl group at the C-3 position.[1]

Below is a summary of the key 1H and 13C NMR chemical shifts for this compound, ergosterol, and cholesterol acetate, recorded in CDCl3. These values serve as a reference for comparison.

Compound Key 1H NMR Chemical Shifts (ppm) Key 13C NMR Chemical Shifts (ppm)
This compound ~5.3-5.6 (olefinic H), ~4.7 (H-3), ~2.1 (CH3COO-) ~170.6 (C=O) , ~141.4, ~139.8, ~135.6, ~131.9, ~119.6, ~116.3 (olefinic C), ~73.8 (C-3), ~21.4 (CH3COO-)
Ergosterol ~5.56, ~5.38, ~5.19 (olefinic H), ~3.63 (H-3)[2]~141.4, ~139.8, ~135.6, ~131.9, ~119.6, ~116.3 (olefinic C), ~70.5 (C-3)[2]
Cholesterol Acetate ~5.37 (olefinic H), ~4.60 (H-3), ~2.03 (CH3COO-)~170.5 (C=O), ~139.8, ~122.6 (olefinic C), ~74.0 (C-3), ~21.4 (CH3COO-)

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for the confirmation of this compound's identity.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl3). CDCl3 is a common solvent for sterols and its residual proton signal at ~7.26 ppm can be used as an internal reference.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or another inert compound with a distinct signal, should be added.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • 1H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • 13C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as 13C has a low natural abundance.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei. This is particularly useful for confirming the position of the acetate group.

Data Processing and Analysis
  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Processing Steps:

    • Fourier Transformation: Convert the raw data (FID) into a spectrum.

    • Phasing: Correct the phase of the spectrum.

    • Baseline Correction: Ensure a flat baseline.

    • Referencing: Calibrate the chemical shift scale using the solvent peak or an internal standard (TMS at 0 ppm).

    • Integration: Integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons.

  • Spectral Interpretation: Compare the obtained chemical shifts, coupling constants, and correlations with the reference data provided in the table and available in the literature.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in confirming the identity of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis a Purified Compound b Dissolve in CDCl3 a->b c Add Internal Standard (Optional) b->c d 1H NMR c->d e 13C NMR d->e f 2D NMR (COSY, HSQC, HMBC) e->f g Fourier Transform, Phasing, Baseline Correction f->g h Referencing & Integration g->h i Spectral Interpretation h->i j This compound Confirmed i->j Confirmation of Identity

Fig. 1: Experimental workflow for NMR-based identity confirmation.

logical_relationship cluster_experimental_data Experimental Data cluster_reference_data Reference Data exp_1h 1H NMR Spectrum compare Comparative Analysis exp_1h->compare exp_13c 13C NMR Spectrum exp_13c->compare exp_2d 2D NMR Data exp_2d->compare ref_erg_ac This compound (Literature) ref_erg_ac->compare ref_erg Ergosterol (Literature) ref_erg->compare ref_chol_ac Cholesterol Acetate (Literature) ref_chol_ac->compare result Identity Confirmed/ Disconfirmed compare->result

Fig. 2: Logical relationship for data comparison and identity confirmation.

By following this comprehensive guide, researchers can confidently and accurately confirm the identity of this compound, ensuring the reliability of their research and development endeavors. The combination of detailed experimental protocols, comparative data, and clear visual workflows provides a robust framework for the structural verification of this and other similar sterol compounds.

References

"comparing the efficacy of different ergosterol acetate extraction methods"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ergosterol (B1671047) Acetate (B1210297) Extraction Methods

For Researchers, Scientists, and Drug Development Professionals

Ergosterol, a key sterol found in fungi and protists, and its derivative, ergosterol acetate, are of significant interest in pharmaceutical research for their potential therapeutic properties. The efficient extraction of these compounds from their natural sources is a critical first step in their study and utilization. This guide provides a comparative analysis of common extraction methodologies for ergosterol, which are directly applicable to this compound, focusing on their efficacy based on experimental data. The primary difference in extracting the acetate form would be the consideration of its slightly more nonpolar nature, which may influence solvent selection and optimization.

Comparison of Extraction Method Efficacy

The selection of an appropriate extraction method is pivotal and depends on the desired yield, purity, processing time, and environmental impact. Below is a summary of quantitative data for three prevalent methods: Solvent-Based Extraction, Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Parameter Solvent-Based Extraction Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Yield/Recovery Chloroform-based methods show consistently higher ergosterol concentrations compared to methanol (B129727) hydroxide (B78521) methods.[1][2] Saponification followed by toluene (B28343) extraction can achieve over 90% recovery.[3]A modified MAE method demonstrated greater recovery rates than previous MAE methods for spiked samples and fungal grain cultures.[4] Optimized conditions can yield 556.1 ± 26.2 mg of ergosterol per 100 g of mushroom by-products.[5]A maximum ergosterol recovery of 6.23 ± 0.06 mg/g of dry weight has been reported.[6]
Purity Saponification followed by toluene extraction results in a relatively clean sample.[3]Purity can be influenced by temperature; as temperature increases, the extraction of various compounds may increase, potentially lowering the purity of ergosterol.[5]A maximum ergosterol extract purity of 547.27 ± 2.37 mg/g of extract was achieved under specific conditions (100 bar, 50°C, 5% v/v co-solvent).[6]
Extraction Time Can be lengthy, with some protocols requiring overnight incubation (18 hours).[1]Significantly faster than conventional methods, with optimized extraction times around 19.4 minutes.[5]The extraction process itself can be relatively rapid.
Solvent Consumption Generally high, though simplified methods aim to reduce reagent use by 80-90%.[3]Requires solvents, but the rapid process can lead to lower overall consumption compared to some solvent-based methods.[5][7]Uses supercritical CO2, a green solvent, but may require a polar co-solvent like ethanol (B145695) to enhance extraction.[6][8]
Key Advantages Well-established and relatively simple equipment.[9]Rapid extraction, reduced solvent consumption, and potential for automation.[5][7]Use of a non-toxic, non-flammable, and inexpensive solvent (CO2); allows for selective extraction by manipulating temperature and pressure.[6][8]
Key Disadvantages Use of potentially hazardous and toxic organic solvents; can be labor-intensive and time-consuming.[1]Requires specialized microwave equipment; temperature control is crucial to avoid degradation of the target compound.[5]High initial equipment cost; may require a co-solvent for efficient extraction of moderately polar compounds.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the discussed extraction methods.

Solvent-Based Extraction (Chloroform-Methanol)

This method is adapted from a procedure demonstrated to yield high concentrations of ergosterol.[1]

Protocol:

  • Weigh 300 mg of the sample (e.g., fungal biomass, root samples) into a 50 ml centrifuge tube.

  • Add 3 ml of a 2:1 chloroform (B151607) to methanol solution.

  • Sonicate the mixture for 30 minutes at 50°C in a closed tube.

  • Allow the sample to cool to room temperature.

  • Incubate at room temperature for 18 hours.

  • Sonicate again at 50°C for 20 minutes.

  • Centrifuge at 1000 g for 1 minute to pellet the solid material.

  • Carefully transfer the supernatant (containing the extracted ergosterol) to a new vial.

  • The extract can then be dried and reconstituted in a suitable solvent for analysis by HPLC.[1][10]

Microwave-Assisted Extraction (MAE)

This protocol is based on an optimized method for extracting ergosterol from mushroom by-products.[5]

Protocol:

  • Place a 40 mg sample of dried and powdered fungal material into the microwave reaction vessel with a small stir bar.[7]

  • Add 25 ml of ethanol.[7]

  • Program the microwave for extraction with the following optimized parameters:

    • Time: 19.4 minutes

    • Temperature: 132.8°C

    • Solid-to-Liquid Ratio: 1.6 g/L

  • After extraction, filter the extract through a 0.2-µm nylon filter.[7]

  • The resulting solution can be dried under a stream of nitrogen before being redissolved for analysis.[7]

Supercritical Fluid Extraction (SFE)

This protocol is based on an optimized method for ergosterol recovery from mushrooms using supercritical CO2 with an ethanol co-solvent.[6]

Protocol:

  • Pack the extraction vessel with the dried and ground fungal material.

  • Set the SFE system to the optimal operating conditions for ergosterol recovery:

    • Pressure: 244 bar

    • Temperature: 56°C

    • Co-solvent (Ethanol) Percentage: 8% v/v

  • Pump supercritical CO2 and the ethanol co-solvent through the extraction vessel.

  • The extracted ergosterol is separated from the supercritical fluid in a cyclone separator.

  • The collected extract can then be dissolved in a suitable solvent for quantification.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of ergosterol, applicable to all the discussed methods.

ErgosterolExtractionWorkflow Start Sample Preparation (Drying, Grinding) Extraction Extraction (Solvent, MAE, or SFE) Start->Extraction Separation Solid-Liquid Separation (Centrifugation/Filtration) Extraction->Separation Purification Solvent Evaporation & Optional Purification Separation->Purification Analysis Quantification (e.g., HPLC) Purification->Analysis End Result Analysis->End

Caption: Generalized workflow for ergosterol extraction and analysis.

This guide provides a foundational comparison to aid in the selection of an appropriate this compound extraction method. The optimal choice will ultimately depend on the specific research goals, available resources, and the scale of the extraction.

References

Ergosterol Biosynthesis: A Validated Pathway for Novel Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The fungal cell membrane, a critical barrier for survival and propagation, presents a rich landscape of potential targets for novel antifungal therapies. Among the most validated and successfully exploited of these is the ergosterol (B1671047) biosynthesis pathway. Ergosterol, the primary sterol in fungal cell membranes, is analogous to cholesterol in mammalian cells, yet sufficiently distinct to allow for selective targeting. This guide provides a comparative overview of targeting the ergosterol biosynthesis pathway for the development of new antifungal agents.

While the focus of this guide is on the well-established targets within the ergosterol biosynthesis pathway, it is important to address the potential of related molecules, such as ergosterol acetate (B1210297). Following a comprehensive review of current scientific literature, there is a notable lack of evidence validating ergosterol acetate as a distinct and viable target for novel antifungal development. Research predominantly concentrates on the inhibition of enzymes involved in the synthesis of ergosterol itself. One study briefly noted the absence of detectable sterol acetate in culture medium during experiments on sterol efflux, but this does not suffice to establish it as a therapeutic target[1]. Therefore, this guide will focus on the extensively validated components of the ergosterol biosynthesis pathway.

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The ergosterol biosynthesis pathway is a multi-step process that converts acetyl-CoA into ergosterol[2]. This pathway is essential for fungal viability, as ergosterol plays a crucial role in maintaining the integrity, fluidity, and function of the fungal cell membrane[3][4]. The absence of ergosterol in human cells makes the enzymes in this pathway attractive targets for selective antifungal drugs[5][6].

Several classes of antifungal drugs have been developed to inhibit specific enzymes in this pathway, leading to ergosterol depletion and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death or growth inhibition[7][8][9].

Ergosterol_Biosynthesis_Pathway cluster_drugs Antifungal Drug Classes acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene (B77637) Squalene mevalonate->squalene Squalene epoxidase (Target of Allylamines) lanosterol (B1674476) Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (Target of Azoles) C-14 reductase (Target of Morpholines) allylamines Allylamines (e.g., Terbinafine) allylamines->squalene azoles Azoles (e.g., Fluconazole) azoles->lanosterol morpholines Morpholines (e.g., Amorolfine) morpholines:s->lanosterol:n caption Simplified Ergosterol Biosynthesis Pathway and Drug Targets.

Caption: Simplified Ergosterol Biosynthesis Pathway and Drug Targets.

Comparison of Antifungal Classes Targeting Ergosterol Biosynthesis

The three main classes of antifungal drugs that target the ergosterol biosynthesis pathway are the azoles, allylamines, and morpholines. Each class inhibits a different key enzyme in the pathway, leading to distinct cellular consequences.

Antifungal ClassPrimary Target EnzymeMechanism of ActionSpectrum of ActivityRepresentative Drugs
Azoles Lanosterol 14α-demethylase (Erg11p/CYP51)Inhibits the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols.[10]Broad-spectrum against yeasts and molds.Fluconazole, Itraconazole, Voriconazole
Allylamines Squalene epoxidase (Erg1p)Inhibits the conversion of squalene to squalene epoxide, an early step in sterol biosynthesis, leading to squalene accumulation and ergosterol depletion.[8]Primarily active against dermatophytes and some yeasts.Terbinafine, Naftifine
Morpholines Δ14-reductase (Erg24p) and Δ8-Δ7 isomerase (Erg2p)Inhibits later steps in the ergosterol biosynthesis pathway.[7][8]Primarily used topically for dermatophyte infections.Amorolfine, Fenpropimorph

Experimental Protocols for Target Validation

Validating a novel compound's activity against the ergosterol biosynthesis pathway involves a series of in vitro and in vivo experiments.

In Vitro Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) of a novel compound against various fungal species is the first step in assessing its antifungal potential.

1. Broth Microdilution Method (CLSI and EUCAST Standards):

  • Principle: Two-fold serial dilutions of the antifungal agent are prepared in microtiter plates containing a standardized fungal inoculum in a specific broth medium (e.g., RPMI-1640)[11][12][13].

  • Procedure:

    • Prepare serial dilutions of the test compound and control antifungals in a 96-well microtiter plate.

    • Prepare a standardized fungal inoculum suspension.

    • Add the inoculum to each well of the microtiter plate.

    • Incubate the plates at a specified temperature and duration (e.g., 24-48 hours at 35°C).

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well[13].

  • Data Interpretation: The MIC value provides a quantitative measure of the compound's potency.

2. Disk Diffusion Method:

  • Principle: A paper disk impregnated with a known concentration of the antifungal agent is placed on an agar (B569324) plate inoculated with the test fungus. The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured[13][14].

  • Procedure:

    • Prepare a standardized fungal inoculum and spread it evenly onto an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue).

    • Place the antifungal-impregnated disk on the agar surface.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of inhibition.

  • Data Interpretation: The size of the inhibition zone correlates with the susceptibility of the fungus to the compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation mic MIC Determination (Broth Microdilution) sterol Sterol Analysis (GC-MS/HPLC) mic->sterol Confirm Mechanism disk Disk Diffusion Assay disk->mic animal_model Animal Model of Infection (e.g., Murine Candidiasis) sterol->animal_model Promising Compounds efficacy Efficacy Studies (Survival, Fungal Burden) animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity caption Workflow for Validating a Novel Antifungal Compound.

Caption: Workflow for Validating a Novel Antifungal Compound.

Sterol Analysis to Confirm Mechanism of Action

To confirm that a novel compound targets the ergosterol biosynthesis pathway, the sterol composition of fungal cells treated with the compound is analyzed.

1. Ergosterol Extraction:

  • Principle: Fungal cells are treated with the test compound, and then lipids, including sterols, are extracted using organic solvents[15][16][17][18].

  • Procedure (Example using Chloroform/Methanol):

    • Harvest fungal cells after treatment with the test compound.

    • Add a 2:1 mixture of chloroform:methanol to the cell pellet.

    • Sonicate and incubate to extract lipids.

    • Add water to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent and resuspend the lipid extract in a suitable solvent for analysis.

2. Ergosterol Quantification (HPLC or GC-MS):

  • Principle: The extracted sterols are separated and quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)[17][19].

  • Procedure (HPLC):

    • Inject the resuspended lipid extract into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase (e.g., methanol) to separate the sterols.

    • Detect ergosterol and its precursors by their characteristic UV absorbance (around 282 nm).

    • Quantify the amount of each sterol by comparing the peak areas to those of known standards.

  • Data Interpretation: Inhibition of a specific enzyme in the ergosterol pathway will lead to a decrease in ergosterol levels and an accumulation of the substrate of the inhibited enzyme. For example, treatment with an azole will cause a buildup of lanosterol[10].

In Vivo Efficacy and Toxicity Testing

Promising compounds are further evaluated in animal models of fungal infection to assess their in vivo efficacy and safety.

1. Murine Model of Systemic Candidiasis:

  • Principle: Mice are infected with a pathogenic strain of Candida albicans to establish a systemic infection. The efficacy of the test compound is then evaluated by monitoring survival rates and fungal burden in target organs[20][21][22][23][24].

  • Procedure:

    • Immunocompromised or specific mouse strains are infected intravenously with a standardized inoculum of C. albicans.

    • The test compound is administered at various doses and schedules (e.g., orally or intraperitoneally).

    • Animal survival is monitored over a period of time.

    • In separate groups, animals are euthanized at specific time points, and organs (e.g., kidneys, brain) are harvested to determine the fungal burden by plating homogenized tissue on selective agar.

  • Data Interpretation: A successful antifungal agent will significantly increase the survival rate of infected mice and/or reduce the fungal load in target organs compared to untreated controls.

2. Toxicity Studies:

  • Principle: The potential toxic effects of the novel compound are assessed in uninfected animals.

  • Procedure:

    • Administer increasing doses of the compound to healthy animals.

    • Monitor for any adverse effects, including changes in weight, behavior, and organ function (through blood chemistry and histopathology).

  • Data Interpretation: This helps to determine the therapeutic index of the compound (the ratio of the toxic dose to the therapeutic dose).

Conclusion

The ergosterol biosynthesis pathway remains a highly attractive and validated target for the development of novel antifungal drugs. Its essentiality for fungal survival and its absence in humans provide a strong basis for selective toxicity. While the exploration of new targets is crucial, the existing knowledge and established methodologies for evaluating inhibitors of ergosterol synthesis offer a robust framework for the discovery and development of new antifungal agents. Future research may yet identify novel targets within or related to this pathway, but for now, the enzymes directly involved in ergosterol production represent the most promising avenues for therapeutic intervention.

References

"comparative study of ergosterol acetate levels in different fungal species"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ergosterol (B1671047) Levels Across Diverse Fungal Species for Researchers and Drug Development Professionals

Ergosterol, the predominant sterol in fungal cell membranes, serves as a critical biomarker for fungal biomass and a primary target for antifungal drug development. Understanding the variation in ergosterol content among different fungal species is paramount for the efficacy of antifungal agents and for accurate fungal quantification in research and industrial applications. This guide provides a comparative overview of ergosterol levels in various fungi, supported by experimental data and detailed methodologies.

Ergosterol plays a vital role in maintaining the integrity, fluidity, and permeability of the fungal cell membrane, analogous to cholesterol in animal cells.[1][2] Its unique presence in fungi makes it an ideal target for antifungal drugs like azoles and polyenes, which either inhibit its synthesis or directly bind to it, leading to cell death.[1][3][4]

Comparative Ergosterol Content in Selected Fungal Species

The concentration of ergosterol can vary significantly among different fungal species and is influenced by growth conditions and the developmental stage of the fungus.[5][6] The following table summarizes ergosterol levels reported in the literature for several fungal species, providing a baseline for comparison.

Fungal SpeciesTypeErgosterol Content (μg/mg dry mass)Reference
Aspergillus versicolorFilamentous Fungus2.5 (pg/spore)[7]
Penicillium aurantiogriseumFilamentous Fungus2.6 (pg/spore)[7]
Cladosporium cladosporioidesFilamentous Fungus17 (pg/spore)[7]
Stachybotrys chartarumFilamentous Fungus2.6 - 14[7]
Aspergillus fumigatusFilamentous Fungus0.4 - 14.3[7]
Penicillium spp.Filamentous Fungus0.4 - 14.3[7]
Fusarium spp.Filamentous Fungus0.4 - 14.3[7]
Rhizopus spp.Filamentous Fungus0.4 - 14.3[7]
Candida spp.Yeast0.4 - 14.3[7]
Alternaria spp.Filamentous Fungus0.4 - 14.3[7]
Rhodotorula spp.Yeast37 - 42[7]
Saccharomyces cerevisiaeYeast37 - 42[7]

Note: Ergosterol levels can be expressed in various units (e.g., per unit dry mass, per spore, or per cell). The values presented here are averaged from reported ranges in the cited literature.

Ergosterol Biosynthesis Pathway

Ergosterol is synthesized from acetyl-CoA via a complex metabolic pathway.[8][9] This pathway is a key target for many antifungal drugs. The inhibition of enzymes at different steps of this pathway disrupts ergosterol production, leading to the accumulation of toxic intermediates and ultimately inhibiting fungal growth.[4]

Ergosterol_Biosynthesis_Pathway cluster_targets Antifungal Drug Targets AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Thiolase, HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (e.g., 14α-demethylase) Target_Azoles Azoles Target_Azoles->Lanosterol Inhibit 14α-demethylase Target_Allylamines Allylamines Target_Allylamines->Squalene Inhibit Squalene Epoxidase

Figure 1. Simplified Ergosterol Biosynthesis Pathway and Antifungal Targets.

Experimental Protocols for Ergosterol Quantification

Accurate quantification of ergosterol is crucial for comparative studies. The following is a generalized protocol for ergosterol extraction and analysis, commonly performed using High-Performance Liquid Chromatography (HPLC).

Sample Preparation and Saponification

This initial step involves the breakdown of fungal cells to release lipids, including ergosterol.

Saponification_Workflow Start Fungal Biomass (Lyophilized) Add_KOH Add Alcoholic KOH Start->Add_KOH Incubate Incubate at 85°C for 1h Add_KOH->Incubate Cool Cool to Room Temp. Incubate->Cool End Saponified Sample Cool->End

Figure 2. Workflow for the Saponification of Fungal Samples.

Ergosterol Extraction

Following saponification, ergosterol is separated from other cellular components.

  • Liquid-Liquid Extraction:

    • Add n-heptane to the saponified sample.

    • Vortex vigorously to ensure thorough mixing.

    • Centrifuge to separate the layers.

  • Collection:

    • Carefully transfer the upper n-heptane layer, which contains the ergosterol, to a new tube.

  • Evaporation:

    • Evaporate the n-heptane to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of methanol (B129727) or another suitable solvent for HPLC analysis.

Quantification by HPLC

The final step involves the separation and quantification of ergosterol from the extracted sample.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is typically used.

  • Column: A C18 reverse-phase column is commonly employed for separation.

  • Mobile Phase: Isocratic elution with methanol is often sufficient.

  • Detection: Ergosterol exhibits a characteristic absorption spectrum with a peak at 282 nm, which is used for quantification.[10]

  • Standard Curve: A standard curve is generated using known concentrations of pure ergosterol to quantify the amount in the samples.

This guide provides a foundational understanding of the comparative levels of ergosterol in different fungal species and the methodologies used for its quantification. For researchers and drug development professionals, these insights are crucial for advancing the field of mycology and developing more effective antifungal therapies.

References

A Comparative Guide to Assessing the Purity of Synthesized Ergosterol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of methods used to assess the purity of synthesized ergosterol (B1671047) acetate (B1210297), with a focus on experimental data and comparisons with other relevant sterol acetates, namely cholesterol acetate and stigmasterol (B192456) acetate.

Introduction to Ergosterol Acetate and its Alternatives

Ergosterol is a vital sterol found in the cell membranes of fungi, playing a role analogous to cholesterol in animals. Its acetylated form, this compound, is of significant interest for its potential pharmacological activities, including anti-inflammatory properties. When synthesizing this compound, it is crucial to ascertain its purity and distinguish it from starting materials and potential byproducts. For comparative purposes, this guide will also discuss the purity assessment of two other common sterol acetates: cholesterol acetate and stigmasterol acetate. These compounds are often used in related research areas and provide a good benchmark for purity analysis.

Experimental Methodologies for Purity Assessment

A multi-pronged approach utilizing various analytical techniques is essential for a comprehensive purity assessment of synthesized sterol acetates. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis and Purification of Sterol Acetates: A General Protocol

The synthesis of sterol acetates, such as this compound, cholesterol acetate, and stigmasterol acetate, typically involves the acetylation of the corresponding sterol's 3-β-hydroxyl group. A general protocol is as follows:

  • Acetylation: The parent sterol (e.g., ergosterol) is dissolved in a suitable solvent like glacial acetic acid or pyridine. Acetic anhydride (B1165640) is then added in excess. The reaction mixture is heated, often in a boiling water bath, for a duration ranging from 30 minutes to a few hours to drive the esterification reaction to completion.

  • Extraction: After cooling, the reaction mixture is quenched with water. The acetylated sterol is then extracted into an organic solvent such as methylene (B1212753) chloride or ethyl acetate. The organic layer is washed sequentially with water, a mild base like sodium bicarbonate solution to remove excess acetic acid, and finally with brine.

  • Drying and Concentration: The organic extract is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sterol acetate.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as acetone, ethanol, or a mixture of hexane (B92381) and ethyl acetate. Column chromatography on silica (B1680970) gel can also be employed for higher purity.

Comparative Data on Purity Assessment

The purity of the synthesized sterol acetates can be quantitatively assessed using the following methods. The data presented below is a compilation from various sources and represents typical results.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

HPLC is a cornerstone technique for purity assessment, providing quantitative data on the percentage of the main compound and any impurities. A UV detector set at an appropriate wavelength (e.g., 282 nm for this compound due to its conjugated diene system) is commonly used.

ParameterThis compoundCholesterol AcetateStigmasterol Acetate
Column C18 Reverse-PhaseC18 Reverse-PhaseC18 Reverse-Phase
Mobile Phase Methanol/AcetonitrileMethanol/AcetonitrileMethanol/Acetonitrile
Detection (UV) 282 nm205-215 nm205-215 nm
Typical Purity >95%>97%>98%
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS provides information on both the retention time of the compound, which aids in identification, and its mass spectrum, which confirms the molecular weight and fragmentation pattern, further verifying its identity and purity.

ParameterThis compoundCholesterol AcetateStigmasterol Acetate
Column Capillary (e.g., DB-5ms)Capillary (e.g., DB-5ms)Capillary (e.g., DB-5ms)
Ionization Mode Electron Impact (EI)Electron Impact (EI)Electron Impact (EI)
Molecular Ion (M+) m/z 438.7m/z 428.7m/z 454.7
Key Fragments m/z 378, 363, 253m/z 368, 353, 260m/z 394, 379, 255
Typical Purity >98%>99%>99%
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity confirmation. The presence of the acetyl group is clearly indicated by characteristic signals.

ParameterThis compoundCholesterol AcetateStigmasterol Acetate
¹H NMR (Acetyl CH₃) ~2.03 ppm (singlet)~2.02 ppm (singlet)~2.03 ppm (singlet)
¹³C NMR (Acetyl C=O) ~170.5 ppm~170.5 ppm~170.5 ppm
¹³C NMR (Acetyl CH₃) ~21.4 ppm~21.4 ppm~21.4 ppm
Purity Confirmation Absence of signals from the parent sterol (e.g., H-3 proton shift) and other impurities.Absence of signals from the parent sterol and other impurities.Absence of signals from the parent sterol and other impurities.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for the synthesis, purification, and purity assessment of a sterol acetate.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Start Parent Sterol (e.g., Ergosterol) Reaction Acetylation (Acetic Anhydride) Start->Reaction Extraction Extraction & Washing Reaction->Extraction Recrystallization Recrystallization / Column Chromatography Extraction->Recrystallization HPLC HPLC Analysis Recrystallization->HPLC GCMS GC-MS Analysis Recrystallization->GCMS NMR NMR Spectroscopy Recrystallization->NMR FinalProduct Pure Sterol Acetate HPLC->FinalProduct GCMS->FinalProduct NMR->FinalProduct

Workflow for Sterol Acetate Synthesis and Purity Analysis.
This compound and the ERK Signaling Pathway

Ergosterol and its derivatives have been shown to possess anti-inflammatory properties. One of the key signaling pathways implicated is the Extracellular signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This compound is thought to modulate this pathway, leading to a downstream anti-inflammatory response.

G cluster_pathway ERK Signaling Pathway in Inflammation cluster_cascade MAPK Cascade cluster_downstream Downstream Effects LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Ras Ras TLR4->Ras ErgosterolAcetate This compound ERK ERK ErgosterolAcetate->ERK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK AP1 AP-1 ERK->AP1 NFkB NF-κB ERK->NFkB InflammatoryGenes Inflammatory Gene Expression (e.g., COX-2, iNOS) AP1->InflammatoryGenes NFkB->InflammatoryGenes

Modulation of the ERK Signaling Pathway by this compound.

Conclusion

The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are invaluable for quantitative purity determination, while NMR provides crucial structural confirmation. When compared to other sterol acetates like cholesterol acetate and stigmasterol acetate, the analytical principles remain the same, though specific parameters such as UV absorption maxima and mass spectral fragmentation patterns will differ. The provided experimental workflows and signaling pathway diagrams offer a comprehensive overview for researchers working with these important bioactive molecules. By employing these rigorous analytical methods, scientists can ensure the quality and reliability of their synthesized compounds for further biological and pharmacological investigations.

A Comparative Guide to Inter-Laboratory Quantification of Ergosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Methods for Ergosterol (B1671047) Quantification

The performance of different analytical methods for ergosterol quantification varies in terms of sensitivity, selectivity, and reproducibility. The choice of method can significantly impact inter-laboratory agreement. Below is a summary of quantitative data from various studies.

MethodMatrixDetection LimitRecovery RateKey Findings
HPLC-UV River Sediment0.1 µg/g91.7% ± 3.1%A reliable and widely used method for environmental samples.[1]
HPLC-FLD/DAD Fungal Cultures0.1 µg/mL (LOQ)99.51%Optimized chromatographic conditions can reduce analysis time significantly.[2]
GC-MS House Dust2 ng/mg of dust (lower range)Not specifiedGood correlation with fungal culture results, making it suitable for indoor air quality studies.[3]
LC-MS/MS Alder Leaves10 µg/g dw (LOQ)95.1% - 100.2%Offers higher sensitivity and selectivity compared to HPLC-UV, reducing the need for extensive sample cleanup.[4]
Direct Injection APcI-MS/MS Yeast Membranes0.15 µg/mlNot specifiedA rapid method that requires no prior chromatographic separation, though matrix effects can be a concern.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for comparing results across laboratories. Below are summaries of typical experimental protocols for ergosterol quantification.

1. Saponification and Liquid-Liquid Extraction for HPLC-UV Analysis

This protocol is a common method for extracting ergosterol from environmental and biological samples.

  • Sample Preparation: A known amount of the sample (e.g., 2g of fresh sediment) is mixed with methanolic potassium hydroxide.[1]

  • Saponification: The mixture is refluxed for 30 minutes to break down cells and lipids.[1]

  • Extraction: After cooling and filtration, ergosterol is extracted from the aqueous phase using an organic solvent such as ethyl acetate (B1210297) or n-heptane through vigorous mixing.[1][6]

  • Purification and Concentration: The organic extracts are combined, dried, and then redissolved in a smaller volume of a suitable solvent like methanol.[1]

  • Analysis: The extract is analyzed by reversed-phase HPLC with UV detection, typically at 282 nm.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides high sensitivity and structural confirmation of ergosterol.

  • Extraction and Saponification: Similar to the HPLC-UV protocol, samples undergo alkaline saponification to release ergosterol.

  • Derivatization (Optional but common): To improve volatility and chromatographic performance, ergosterol is often derivatized to form a trimethylsilyl (B98337) (TMS) ether.

  • GC-MS Analysis: The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer. The separation is typically achieved on a capillary column, and ergosterol is identified and quantified based on its retention time and characteristic mass spectrum.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for complex matrices.

  • Extraction: A simplified liquid-liquid extraction with a solvent like cyclohexane (B81311) can be used following saponification.[4]

  • LC Separation: The extract is injected into an HPLC system for chromatographic separation, typically on a C18 column.[4]

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Ergosterol is quantified using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition.[4][5]

Visualization of Workflows and Relationships

Experimental Workflow for Ergosterol Quantification

The following diagram illustrates a generalized workflow for the quantification of ergosterol from a sample matrix.

G cluster_0 Sample Preparation cluster_1 Extraction & Saponification cluster_2 Analysis cluster_3 Reporting Sample Sample Collection Homogenization Homogenization/Milling Sample->Homogenization Saponification Alkaline Saponification (e.g., methanolic KOH) Homogenization->Saponification Extraction Liquid-Liquid Extraction (e.g., with heptane (B126788) or cyclohexane) Saponification->Extraction Purification Purification/Concentration Extraction->Purification Analysis Instrumental Analysis (HPLC-UV, GC-MS, LC-MS/MS) Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the quantification of ergosterol.

Logical Relationship in an Inter-Laboratory Comparison

This diagram illustrates the structure of a hypothetical inter-laboratory comparison study for ergosterol quantification.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Analysis & Comparison Coordinator Study Coordinator SamplePrep Preparation & Distribution of Standard Reference Materials Coordinator->SamplePrep ComparisonReport Final Comparison Report Coordinator->ComparisonReport LabA Laboratory A (e.g., HPLC-UV) SamplePrep->LabA LabB Laboratory B (e.g., GC-MS) SamplePrep->LabB LabC Laboratory C (e.g., LC-MS/MS) SamplePrep->LabC DataSubmission Submission of Results LabA->DataSubmission LabB->DataSubmission LabC->DataSubmission StatisticalAnalysis Statistical Analysis (e.g., z-scores, bias, precision) DataSubmission->StatisticalAnalysis StatisticalAnalysis->ComparisonReport

Caption: Structure of an inter-laboratory comparison study.

References

Safety Operating Guide

Navigating the Disposal of Ergosterol Acetate: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the disposal of ergosterol (B1671047) acetate (B1210297), ensuring operational safety and regulatory compliance. While specific data for ergosterol acetate is limited, this document leverages information from its parent compound, ergosterol, and general chemical waste guidelines to offer a thorough operational plan.

Understanding this compound: Key Safety Data

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, the following table includes data for the related compound, ergosterol, which should be considered as a guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

PropertyErgosterol Data (as a proxy for this compound)Source
Appearance White to off-white crystalline powder[1][2]
Molecular Formula C₃₀H₄₆O₂ (this compound)N/A
Boiling Point 250°C (at 1.3 mmHg)[1]
Melting Point 160-166°C[1]
Solubility No data available[1]
Hazard Statements May cause long lasting harmful effects to aquatic life.[1]
Precautionary Statements Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols: Safe Handling and Disposal Procedures

The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures will minimize environmental impact and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Disposal of Unused this compound

Unused or waste this compound should be treated as chemical waste.

  • Containerization: Place the this compound waste in a clearly labeled, sealed, and appropriate waste container provided by your institution's EHS department.

  • Labeling: The label must include the full chemical name ("this compound"), the quantity, and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for a hazardous waste pickup with your institution's EHS department.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be disposed of as contaminated waste.

  • Segregation: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.

  • Disposal: Dispose of the container according to your institution's chemical waste procedures. Do not mix with regular trash.

Spill Cleanup

In the event of a spill:

  • Alert personnel: Notify others in the immediate area.

  • Containment: If safe to do so, prevent the spill from spreading using absorbent pads or other appropriate materials.

  • Cleanup: Use a chemical spill kit to absorb the material. Place all cleanup materials in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the affected area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_characterize Waste Characterization cluster_disposal_path Disposal Path cluster_end Final Steps start This compound Waste Generated is_unused Unused Product? start->is_unused dispose_product Dispose as Chemical Waste is_unused->dispose_product Yes dispose_contaminated Dispose as Contaminated Waste is_unused->dispose_contaminated No (Contaminated Material) label_container Label Waste Container dispose_product->label_container dispose_contaminated->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

Caption: Decision tree for the proper disposal of this compound waste.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment. Always prioritize safety and consult your institution's specific protocols.

References

Personal protective equipment for handling Ergosterol acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ergosterol Acetate (B1210297)

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Ergosterol acetate, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not extensively available, it is prudent to handle it with care, following protocols for similar chemical compounds. The closely related compound, Ergosterol, is known to potentially cause long-lasting harmful effects to aquatic life.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[4]To prevent skin contact. Gloves should be inspected before use and removed carefully to avoid skin contamination.[1][5]
Eye/Face Protection Safety glasses with side shields or goggles.[4][6]To protect eyes from dust and potential splashes.
Body Protection A laboratory coat or disposable gown.[7]To prevent contamination of personal clothing.
Respiratory Protection Required when dusts are generated. A NIOSH-approved particulate respirator is recommended.[1][6]To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

This section outlines a standard operating procedure for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control potential airborne exposure.

  • Ventilation: Ensure adequate ventilation systems are in place and functioning correctly.[4]

  • Gather Materials: Before commencing work, ensure all necessary equipment, including the compound, solvents, and clearly labeled waste containers, are within the designated area.

  • Emergency Equipment: Confirm the location and accessibility of an eyewash station and safety shower.[4]

Donning Personal Protective Equipment (PPE)
  • Put on all required PPE in the following order:

    • Disposable gown or lab coat.

    • Safety glasses with side shields or goggles.

    • Nitrile gloves (inspect for any damage before use).[1][5]

Weighing and Aliquoting
  • If weighing the solid form, perform this task within a ventilated balance enclosure or a chemical fume hood to minimize dust generation.[2]

  • Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid creating dust.[8]

Solution Preparation
  • When preparing solutions, slowly add the solvent to the this compound to prevent splashing.

  • Handle solutions within the chemical fume hood.

Post-Handling Procedures
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and then wipe down with a damp cloth.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the gown or lab coat. Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Evacuate the area. For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[5] For larger spills, follow your institution's hazardous material spill response protocol. Prevent entry into waterways.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure.

  • Waste Collection: All waste materials, including unused this compound, contaminated PPE (gloves, gowns), and cleaning materials, should be collected in a clearly labeled, sealed, and appropriate waste container.

  • Waste Disposal: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.[2] Do not dispose of it down the drain or in the regular trash.[1] Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe_Handling_Workflow prep 1. Preparation - Designate Area - Check Ventilation - Gather Materials ppe 2. Don PPE - Gown/Lab Coat - Eye Protection - Gloves prep->ppe handling 3. Handling - Weighing (in hood) - Solution Prep (in hood) ppe->handling post_handling 4. Post-Handling - Decontaminate Area - Remove PPE handling->post_handling emergency Emergency Procedures - Exposure Response - Spill Cleanup handling->emergency In case of incident disposal 5. Waste Disposal - Collect Waste - Dispose per Regulations post_handling->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ergosterol acetate
Reactant of Route 2
Reactant of Route 2
Ergosterol acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。